molecular formula C6H13NO B1328966 (1R,3R)-3-aminocyclohexanol CAS No. 721884-82-8

(1R,3R)-3-aminocyclohexanol

Cat. No.: B1328966
CAS No.: 721884-82-8
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-PHDIDXHHSA-N
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Description

(1R,3R)-3-aminocyclohexanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309957
Record name (1R,3R)-3-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721884-82-8
Record name (1R,3R)-3-Aminocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721884-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclohexanol, (1R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3R)-3-Aminocyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOCYCLOHEXANOL, (1R,3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7L26R9Y9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1R,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of synthetic protocols for obtaining (1R,3R)-3-aminocyclohexanol, a valuable chiral building block for the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and professionals in drug development and process chemistry. It details two primary approaches: a modern, highly stereoselective chemoenzymatic route and a foundational chemical synthesis that yields the target scaffold as a racemic mixture.

Protocol 1: Chemoenzymatic Synthesis via a Bienzymatic Cascade (Proposed)

This proposed protocol leverages the high stereoselectivity of enzymes to control the formation of the two chiral centers in this compound. The strategy is adapted from a successfully demonstrated bienzymatic cascade used for the synthesis of the closely related analogue, (1R,3R)-1-amino-3-methylcyclohexane, which achieved high optical purity.[1] This one-pot, two-step process is advantageous due to its mild reaction conditions, high selectivity, and reduced need for protecting groups and purification of intermediates.

The logical workflow for this chemoenzymatic cascade is outlined below.

G cluster_start Starting Material cluster_step1 Step 1: Asymmetric Amination cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Stereoselective Ketone Reduction 3-Hydroxycyclohex-2-en-1-one 3-Hydroxycyclohex-2-en-1-one Enzyme1 Amine Transaminase (ATA) (R-selective) 3-Hydroxycyclohex-2-en-1-one->Enzyme1 Substrate Intermediate (R)-3-Aminocyclohex-2-en-1-one Enzyme1->Intermediate Product Enzyme2 Enoate Reductase (ERED) Intermediate->Enzyme2 Substrate Cofactor1 Amine Donor (e.g., Isopropylamine) Cofactor1->Enzyme1 Co-substrate Intermediate2 (3R)-Aminocyclohexanone Enzyme2->Intermediate2 Product Enzyme3 Keto Reductase (KRED) (R-selective for cis-product) Intermediate2->Enzyme3 Substrate Cofactor2 NAD(P)H (Recycling System) Cofactor2->Enzyme2 Cofactor Cofactor2->Enzyme3 Cofactor Final_Product This compound Enzyme3->Final_Product Final Product (High d.e.)

Proposed Chemoenzymatic Cascade for this compound.
Data Presentation: Chemoenzymatic Synthesis

The following table summarizes the key components and expected outcomes for the proposed bienzymatic synthesis. The data is extrapolated from analogous enzymatic reactions on similar substrates.[1]

ParameterDescription
Starting Material 3-Hydroxycyclohex-2-en-1-one
Enzyme 1 (R)-selective Amine Transaminase (ATA)
Amine Donor Isopropylamine (or other suitable amine)
Enzyme 2 Enoate Reductase (ERED)
Enzyme 3 Ketoreductase (KRED) selective for the (1R)-alcohol
Cofactor NAD(P)H (with a regeneration system, e.g., glucose/GDH or formate/FDH)
Expected Yield Moderate to High (>70%)
Expected Stereoselectivity High diastereomeric excess (>95% d.e.)
Experimental Protocol: Proposed Chemoenzymatic Synthesis

1. Preparation of Reagents:

  • Prepare a phosphate buffer (100 mM, pH 7.5) containing glucose (120 mM), NADP⁺ (1 mM), and pyridoxal 5'-phosphate (PLP, 1 mM).

  • Prepare whole-cell lysates or purified enzymes for the selected Amine Transaminase (ATA), Enoate Reductase (ERED), Ketoreductase (KRED), and Glucose Dehydrogenase (GDH) for cofactor recycling.

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, add the phosphate buffer.

  • Dissolve the starting material, 3-hydroxycyclohex-2-en-1-one, to a final concentration of 50 mM.

  • Add the amine donor, isopropylamine, to a final concentration of 1 M.

  • Initiate the reaction by adding the ATA, ERED, KRED, and GDH enzymes (as either purified enzymes or whole-cell lysates) at an appropriate loading (e.g., 1-5 mg/mL each).

3. Reaction Execution:

  • Maintain the reaction at 30°C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC-MS for the consumption of the starting material and formation of the product.

4. Work-up and Purification:

  • Once the reaction reaches completion, terminate it by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and centrifuging to remove the enzyme biomass.

  • Adjust the pH of the aqueous phase to >10 with 2M NaOH to ensure the product is in its free base form.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by column chromatography on silica gel.

Protocol 2: Chemical Synthesis of Racemic cis-3-Aminocyclohexanol

This protocol describes a reliable chemical method for synthesizing the cis-3-aminocyclohexanol scaffold.[2] It proceeds through the formation of a β-enaminoketone from 1,3-cyclohexanedione, followed by a diastereoselective reduction. This method yields a racemic mixture of (1R,3R)- and (1S,3S)-3-aminocyclohexanol, which serves as a precursor for obtaining the pure (1R,3R) enantiomer via a subsequent resolution step (e.g., chiral chromatography or diastereomeric salt formation).

The workflow for this chemical synthesis is depicted below.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Deprotection (Optional) Start1 1,3-Cyclohexanedione Intermediate 3-(Benzylamino)cyclohex-2-en-1-one (β-Enaminoketone) Start1->Intermediate Start2 Benzylamine Start2->Intermediate Reagent1 Toluene (Azeotropic Removal of H₂O) Reagent1->Intermediate Reflux Product rac-cis-3-(Benzylamino)cyclohexanol Intermediate->Product Reduction Reagent2 Sodium (Na) THF / Isopropyl Alcohol Reagent2->Product Final_Product rac-cis-3-Aminocyclohexanol Product->Final_Product Hydrogenolysis Reagent3 H₂, Pd/C Reagent3->Final_Product

Chemical Synthesis of Racemic cis-3-Aminocyclohexanol.
Data Presentation: Chemical Synthesis

The following table summarizes quantitative data for the synthesis of the racemic cis-aminocyclohexanol scaffold via the enaminoketone reduction route.[2]

StepProductReagentsYieldDiastereomeric Ratio (cis:trans)
1. Condensation 3-(Benzylamino)cyclohex-2-en-1-one1,3-Cyclohexanedione, Benzylamine, Toluene~85%N/A
2. Reduction rac-cis-3-(Benzylamino)cyclohexanolSodium, THF, Isopropyl alcohol~77% (combined isomers)~10:1
Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of 3-(Benzylamino)cyclohex-2-en-1-one [2]

  • To a solution of 1,3-cyclohexanedione (1.0 g, 8.92 mmol) in toluene (30 mL), add benzylamine (1.0 mL, 9.19 mmol).

  • Fit the flask with a Dean-Stark apparatus to allow for the azeotropic removal of water.

  • Heat the mixture to reflux and continue for approximately 3.5 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to yield the pure β-enaminoketone.

Step 2: Reduction to rac-cis-3-(Benzylamino)cyclohexanol [2]

  • In a flask under an inert atmosphere (e.g., argon), dissolve the 3-(benzylamino)cyclohex-2-en-1-one (1.0 g, 4.97 mmol) in a mixture of THF (20 mL) and isopropyl alcohol (5 mL).

  • To this solution, add small pieces of sodium metal (approx. 5 equivalents) portion-wise at room temperature, ensuring the reaction does not become too vigorous.

  • Stir the reaction mixture at room temperature until all the sodium has been consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product contains a mixture of cis and trans diastereomers, with the cis isomer being predominant. This mixture can be purified by column chromatography on silica gel to isolate the racemic cis-product.

Note on Resolution: To obtain the enantiomerically pure this compound, the racemic cis-product must undergo a chiral resolution. Common methods include forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization, or through enzymatic kinetic resolution using a lipase to selectively acylate one of the enantiomers.

References

An In-depth Technical Guide to the Physicochemical Properties of (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of the specific stereoisomer (1R,3R)-3-aminocyclohexanol. Due to a notable scarcity of experimentally derived data for this particular isomer in publicly accessible literature, this document presents a combination of predicted values and data reported for related stereoisomers to offer a foundational understanding. Crucially, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, empowering researchers to ascertain these values for this compound in their own laboratories. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the potential applications of this compound.

Introduction

This compound is a chiral amino alcohol, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a hydroxyl group on a cyclohexane scaffold imparts specific stereochemical and electronic properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. The precise three-dimensional arrangement of these functional groups, as defined by the (1R,3R) stereochemistry, is critical in determining its interactions with biological targets and its overall physicochemical behavior.

A thorough understanding of properties such as melting point, boiling point, acidity (pKa), solubility, and lipophilicity (logP) is fundamental for its application in drug design, formulation development, and process chemistry. This guide aims to collate the available information on these properties for this compound and to provide the necessary methodological framework for their experimental determination.

Physicochemical Properties

The quantitative physicochemical data for this compound is not extensively reported in the scientific literature. The following table summarizes the available data, which primarily consists of predicted values or data for the closely related (1S,3R) stereoisomer. It is strongly recommended that these properties be experimentally verified for the specific (1R,3R) isomer for any precise applications.

Table 1: Summary of Physicochemical Properties of Aminocyclohexanol Isomers

PropertyValueIsomerData TypeSource
Molecular Formula C₆H₁₃NO(1R,3R)-[1]
Molecular Weight 115.17 g/mol (1R,3R)Calculated[1]
Boiling Point 201.1 ± 33.0 °C(1S,3R)Predicted[2]
Density 1.037 ± 0.06 g/cm³(1S,3R)Predicted[2]
pKa (acidic) 15.09 ± 0.40(1S,3R)Predicted[2]
Solubility Methanol (Slightly), Water (Slightly)(1S,3R)Experimental[2]
LogP -0.1(1R,3S)Computed[3]

Experimental Protocols

To facilitate the acquisition of precise data for this compound, this section provides detailed, generalized protocols for the experimental determination of its core physicochemical properties.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar digital device)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if sample needs to be pulverized)

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus:

    • Thiele tube or a small-scale distillation apparatus

    • Thermometer

    • Small test tube

    • Capillary tube (sealed at one end)

    • Heat source (e.g., Bunsen burner or heating mantle)

    • Mineral oil (for Thiele tube)

  • Procedure (Thiele Tube Method):

    • Place a small amount of this compound into a small test tube.

    • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

    • Attach the test tube to a thermometer.

    • Place the assembly in a Thiele tube filled with mineral oil.

    • Heat the side arm of the Thiele tube gently.

    • Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up.

    • When a continuous stream of bubbles is observed, remove the heat.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

The pKa is a measure of the acidity of a compound. For an amino alcohol, there will be pKa values associated with the protonated amine and the hydroxyl group.

  • Apparatus:

    • pH meter with a suitable electrode

    • Burette

    • Beaker

    • Magnetic stirrer and stir bar

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Procedure (Potentiometric Titration):

    • Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode.

    • Record the initial pH of the solution.

    • Titrate the solution with the standardized strong acid, recording the pH after each incremental addition.

    • Continue the titration well past the equivalence point.

    • Repeat the process with a fresh sample, this time titrating with the standardized strong base.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus:

    • Vials with screw caps

    • Analytical balance

    • Shaker or vortex mixer

    • Temperature-controlled environment (e.g., incubator or water bath)

    • Centrifuge

    • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

  • Procedure (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer).

    • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Quantify the concentration of the dissolved this compound in the diluted aliquot using a validated analytical method like HPLC.

    • Calculate the original concentration in the supernatant to determine the solubility.

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium.

  • Apparatus:

    • Separatory funnel or vials

    • 1-Octanol (pre-saturated with water)

    • Water (pre-saturated with 1-octanol)

    • Shaker

    • Centrifuge

    • Analytical instrument (e.g., HPLC-UV)

  • Procedure (Shake-Flask Method):

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add a known volume of this solution and a known volume of the octanol phase to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Allow the two phases to separate completely (centrifugation may be required).

    • Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate the logical workflow for determining the physicochemical properties of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis & Purification of this compound characterization Structural Confirmation (NMR, MS) synthesis->characterization mp Melting Point characterization->mp bp Boiling Point characterization->bp pka pKa characterization->pka solubility Solubility characterization->solubility logp LogP characterization->logp data_analysis Data Compilation & Analysis mp->data_analysis bp->data_analysis pka->data_analysis solubility->data_analysis logp->data_analysis report Technical Guide Preparation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

logical_relationship Compound This compound Structure Molecular Structure (Stereochemistry) Compound->Structure determines Properties Physicochemical Properties Structure->Properties influences Application Applications (e.g., Drug Development) Properties->Application guides

Caption: Relationship between Structure, Properties, and Application.

Conclusion

While there is a current lack of specific experimental data for the physicochemical properties of this compound, this technical guide provides a foundational starting point for researchers. The presented predicted and related-isomer data offer initial estimates, and the detailed experimental protocols empower scientific and development professionals to obtain the precise, isomer-specific data required for their work. The accurate determination of these properties is a critical step in unlocking the full potential of this compound in the synthesis of novel chemical entities and the development of new therapeutic agents.

References

Spectroscopic Data for (1R,3R)-3-Aminocyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,3R)-3-aminocyclohexanol. Due to the limited availability of published spectral data for this specific stereoisomer, this guide presents representative data from closely related analogs, alongside detailed experimental protocols and expected spectroscopic behavior. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and its derivatives in a research and drug development context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of a molecule.

¹H NMR Data

Table 1: Representative ¹H NMR Data for a cis-3-Aminocyclohexanol Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.65tt11.2, 4.8
H-32.53tt11.6, 4.0
Cyclohexyl Protons0.70 - 2.13m-
Phenyl Protons7.30 - 7.38m-
Amine NH2.37bs-
Hydroxyl OH2.37bs-
α-methylbenzyl CH4.00q6.4
α-methylbenzyl CH₃1.42d6.4
Cyclohexyl CH₃ (axial)0.70s-
Cyclohexyl CH₃ (equatorial)0.97s-

Data obtained in CDCl₃ at 400 MHz for (1S,3S,5S)-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol.[1][2]

The triplet of triplets (tt) observed for H-1 and H-3, with large coupling constants around 11-12 Hz, is indicative of an axial disposition for both protons. This confirms an equatorial orientation for the hydroxyl and amino groups, which is characteristic of the cis stereoisomer.[1][2]

¹³C NMR Data

Table 2: Representative ¹³C NMR Data for a cis-3-Aminocyclohexanol Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CH-OH)66.8
C-3 (CH-NHR)49.5
C-5 (C(CH₃)₂)33.3
Cyclohexyl CH₂48.1, 44.7, 43.3
Phenyl C126.8, 127.3, 128.7
Phenyl C (quaternary)144.3
α-methylbenzyl CH55.1
α-methylbenzyl CH₃24.3
Cyclohexyl CH₃ (axial)26.0
Cyclohexyl CH₃ (equatorial)31.8

Data obtained in CDCl₃ at 100 MHz for (1S,3S,5S)-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol.[1][2]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aminocyclohexanol derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Maintain a constant temperature, typically 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Collect 16-64 scans, depending on the sample concentration.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

Table 3: Expected and Representative IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupIntensityNotes
3500–3200O–H stretchAlcohol (H-bonded)Strong, Broad
3400–3250N–H stretchPrimary AmineMediumTwo bands are expected for a primary amine (asymmetric and symmetric stretching).
3000–2850C–H stretchAlkaneMedium to Strong
1650–1580N–H bendPrimary AmineMedium
1250–1020C–N stretchAliphatic AmineMedium to Weak
1320–1000C–O stretchAlcoholStrong
910–665N–H wagPrimary AmineStrong, Broad

Representative data for a related compound, trans-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol, shows bands at 3376 cm⁻¹ (N-H) and other characteristic peaks.[1]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.

  • Sample and KBr Preparation:

    • Use spectroscopic grade potassium bromide (KBr), thoroughly dried to remove moisture.

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing:

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained. The sample concentration should be roughly 0.1-2% by weight.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Apply a pressure of 8-10 tons for several minutes using a hydraulic press. This will form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet or an empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Fragmentation Pattern

For this compound (Molecular Weight: 115.17 g/mol ), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 115, although it may be weak. The fragmentation pattern will be influenced by the presence of the hydroxyl and amino groups.

Key expected fragmentation pathways include:

  • α-cleavage: This is a dominant fragmentation pathway for amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom can occur. For aliphatic amines, the largest alkyl group is preferentially lost.

  • Loss of water (H₂O): A peak at M-18 (m/z 97) is expected due to the elimination of a water molecule from the molecular ion.

  • Loss of ammonia (NH₃): A peak at M-17 (m/z 98) may be observed due to the loss of ammonia.

  • Ring cleavage: The cyclohexyl ring can undergo various fragmentation pathways, leading to a series of smaller fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zProposed FragmentNotes
115[C₆H₁₃NO]⁺Molecular ion (M⁺)
98[M - NH₃]⁺Loss of ammonia
97[M - H₂O]⁺Loss of water
86[M - C₂H₅]⁺α-cleavage at C2-C3
70[M - CH₂NH₂ - H]⁺Complex fragmentation
57[C₄H₉]⁺Ring fragmentation
44[C₂H₆N]⁺α-cleavage at C3-C4
30[CH₄N]⁺α-cleavage fragment [CH₂NH₂]⁺
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like aminocyclohexanols. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve volatility and chromatographic performance.

  • Sample Preparation and Derivatization:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

    • To increase volatility, derivatize the sample by silylating the hydroxyl and amino groups. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation:

    • Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is commonly used.

    • Oven Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Acquire data over a mass range of m/z 30-300.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Structure Structural Confirmation - Stereochemistry - Purity Assessment NMR->Structure IR->Structure MS->Structure Report Technical Report / Publication Structure->Report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Logic Diagram for Stereoisomer Differentiation by NMR

The differentiation between cis and trans isomers of 3-aminocyclohexanol is a critical analytical step. NMR spectroscopy, particularly the analysis of proton coupling constants, is a definitive method for this purpose.

Isomer_Differentiation Start Acquire ¹H NMR Spectrum of 3-Aminocyclohexanol Sample Analyze_H1_H3 Analyze Multiplicity and Coupling Constants (J) of H-1 and H-3 Signals Start->Analyze_H1_H3 Decision Are J_ax-ax couplings (~10-13 Hz) observed for both H-1 and H-3? Analyze_H1_H3->Decision Cis_Isomer Conclusion: cis-Isomer (Equatorial OH and NH₂) Decision->Cis_Isomer Yes Trans_Isomer Conclusion: trans-Isomer (One Axial, One Equatorial Substituent) Decision->Trans_Isomer No

Caption: Logic diagram for differentiating cis and trans isomers of 3-aminocyclohexanol using ¹H NMR.

References

CAS number and molecular structure of (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1R,3R)-3-Aminocyclohexanol

This technical guide provides a comprehensive overview of this compound, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications as a chiral building block.

Chemical Identity and Molecular Structure

This compound is a specific stereoisomer of 3-aminocyclohexanol. The "1R,3R" designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, where both the hydroxyl and amino groups are in a trans configuration relative to each other.

Molecular Structure:

Note: This is a 2D representation. The actual conformation is a chair form.

Identifier Summary:

IdentifierValue
CAS Number 721884-82-8[1]
Molecular Formula C₆H₁₃NO[1]
IUPAC Name (1R,3R)-3-aminocyclohexan-1-ol
Canonical SMILES C1C--INVALID-LINK--O">C@HN[2]
InChI InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1[1]
InChIKey NIQIPYGXPZUDDP-PHDIDXHHSA-N[1]

Physicochemical and Computed Properties

Data Summary Table:

PropertyValue
Molecular Weight 115.17 g/mol [1]
Topological Polar Surface Area 46.2 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Complexity 74.9[1]
XLogP3-AA -0.1[3][4]
Defined Atom Stereocenter Count 2[1]

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of 3-aminocyclohexanols is a key challenge in asymmetric synthesis. One effective method involves the diastereoselective reduction of a chiral β-enaminoketone precursor. The following protocol is based on a reported methodology for the synthesis of cis- and trans-3-aminocyclohexanols.[5]

Experimental Protocol: Diastereoselective Synthesis of 3-Aminocyclohexanols

This protocol describes a two-step process: (1) formation of a chiral β-enaminoketone and (2) its subsequent reduction to yield a diastereomeric mixture of 3-aminocyclohexanols, from which the (1R,3R) isomer can be separated.

Step 1: Synthesis of Chiral β-Enaminoketone Precursor

  • Reaction Setup: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and a chiral amine (e.g., (S)-α-methylbenzylamine, 1.1 eq) is prepared in toluene (approx. 4 mL per mmol of dione).

  • Azeotropic Dehydration: The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is purified by crystallization (e.g., from a dichloromethane/hexane mixture) to yield the pure chiral β-enaminoketone.

Step 2: Reduction to Diastereomeric 3-Aminocyclohexanols

  • Reaction Setup: The purified chiral β-enaminoketone (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

  • Reduction: Small pieces of sodium metal (excess) are added portion-wise to the solution at room temperature with vigorous stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC.

  • Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water. The organic solvents are removed under reduced pressure.

  • Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification and Separation: The resulting residue contains a diastereomeric mixture of the protected 3-aminocyclohexanols. This mixture is then separated using column chromatography on silica gel to isolate the desired diastereomer. Subsequent deprotection (e.g., hydrogenolysis to remove a benzyl-type group) would yield the target this compound.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,3-amino alcohols like this compound are valuable building blocks (synthons) in the pharmaceutical industry.[5] Their bifunctional nature and defined stereochemistry are crucial for creating complex molecules with high biological specificity.

Key Applications:

  • Chiral Auxiliaries: They can be used to control the stereochemical outcome of chemical reactions.

  • Synthesis of Bioactive Molecules: This structural motif is found in numerous medicinal compounds, including HIV-protease inhibitors, opioid receptor antagonists, and antidepressants.[5]

  • Chiral Ligands: They can be incorporated into metal catalysts for use in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing 3-aminocyclohexanols from a 1,3-cyclohexanedione precursor.

G cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Purification & Deprotection A 1,3-Cyclohexanedione C Chiral beta-Enaminoketone A->C Toluene, Reflux (Dean-Stark) B Chiral Amine (e.g., (S)-alpha-methylbenzylamine) B->C Toluene, Reflux (Dean-Stark) D Diastereomeric Mixture of protected 3-Aminocyclohexanols C->D Na, THF/IPA E Separation (Chromatography) D->E F Isolated Protected (1R,3R) Isomer E->F G This compound (Final Product) F->G Deprotection

Caption: Synthetic workflow for this compound.

References

Commercial Availability and Technical Profile of (1R,3R)-3-Aminocyclohexanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3R)-3-Aminocyclohexanol , a chiral bifunctional molecule, is a valuable building block for the synthesis of complex pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and synthetic methodologies to support researchers, scientists, and drug development professionals in its application.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily for research and development purposes. It is typically offered in high purity, often exceeding 95-97%. While readily available in small quantities, inquiries for bulk quantities may require custom synthesis. The hydrochloride salt of this compound is also commercially offered.

Table 1: Commercial Supplier Information for this compound

SupplierCAS NumberPurityNotes
Key Organics721884-82-8>95%Available in research quantities.
Advanced ChemBlocks721884-82-897%May have limited stock.[1]
Clearsynth Labs Ltd.721884-82-8-Listed as a product.

Physicochemical Properties

The specific physicochemical properties of the (1R,3R) stereoisomer are not extensively reported in publicly available literature. However, based on the general properties of 3-aminocyclohexanols and data for related isomers, the following can be inferred. It is a solid at room temperature.[2] The broader class of 3-aminocyclohexanol is described as a light yellow waxy solid to liquid.[3]

Table 2: Physicochemical Data for 3-Aminocyclohexanol Derivatives

PropertyValueSource
IUPAC Name (1R,3R)-3-aminocyclohexan-1-ol-
CAS Number 721884-82-8Key Organics, Advanced ChemBlocks[1]
Molecular Formula C₆H₁₃NOKey Organics, Advanced ChemBlocks[1]
Molecular Weight 115.18 g/mol Key Organics, Advanced ChemBlocks[1]
Appearance SolidHome Sunshine Pharma[2]
Purity >95% - 97%Key Organics, Advanced ChemBlocks[1]
Storage Store at 0-8°CChem-Impex[3]

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of 3-aminocyclohexanol, such as the (1R,3R) configuration, requires stereoselective methods. While a general method for the synthesis of cis- and trans-3-aminocyclohexanols has been described, the asymmetric synthesis to isolate the desired (1R,3R) isomer often involves enzymatic resolutions or the use of chiral auxiliaries. 3-Aminocyclohexanol is recognized as a valuable intermediate in the production of chiral compounds.[3]

General Synthesis of cis- and trans-3-Aminocyclohexanols

A reported method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This approach, however, typically yields a mixture of stereoisomers that require further separation.

Experimental Workflow for General Synthesis

G cluster_0 Step 1: Enaminoketo Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Isomer Separation A 1,3-Cyclohexanedione C Toluene (reflux) A->C B Primary Amine B->C D β-Enaminoketone C->D E β-Enaminoketone F Sodium in THF/Isopropanol E->F G cis/trans-3-Aminocyclohexanol Mixture F->G H cis/trans-3-Aminocyclohexanol Mixture I Chromatography H->I J Isolated Stereoisomers I->J

Caption: General synthetic workflow for 3-aminocyclohexanols.

Applications in Research and Development

As a chiral building block, this compound and its derivatives are of significant interest in medicinal chemistry. The amino and hydroxyl groups provide two points for further chemical modification, allowing for the construction of more complex molecules with defined stereochemistry. The broader class of 3-aminocyclohexanols are utilized as key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3]

Logical Relationship in Drug Discovery

G A This compound (Chiral Building Block) B Introduction of Pharmacophores A->B C Lead Compound Generation B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimized Drug Candidate D->E

Caption: Role of this compound in a drug discovery cascade.

At present, specific signaling pathways directly modulated by this compound are not well-documented in publicly accessible literature. Its primary role is as a structural component in the synthesis of biologically active molecules. Further research is required to elucidate any intrinsic biological activity of the compound itself.

References

The Evolution of Aminocyclohexanol as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a powerful and reliable strategy for achieving high levels of asymmetric induction. Among the diverse array of chiral auxiliaries developed, those based on the aminocyclohexanol scaffold have emerged as versatile and effective tools. This technical guide provides an in-depth exploration of the historical development, synthesis, and application of aminocyclohexanol as a chiral auxiliary in asymmetric synthesis.

Historical Perspective: The Rise of Cyclic Amino Alcohols in Asymmetric Synthesis

The concept of using a temporary chiral handle to control stereochemistry was pioneered in the 1970s by chemists such as E.J. Corey and Barry Trost.[1] These early auxiliaries laid the groundwork for the development of more sophisticated and efficient chiral controllers. A significant milestone in the use of cyclic amino alcohol derivatives was the introduction of trans-2-phenyl-1-cyclohexanol by J.K. Whitesell in 1985.[1] This development provided a more readily accessible alternative to previously reported auxiliaries like 8-phenylmenthol.[1] While not a simple aminocyclohexanol, Whitesell's work highlighted the potential of the cyclohexane backbone to create a well-defined steric environment for directing asymmetric reactions. This spurred further investigation into related cyclic 1,2- and 1,3-amino alcohols as precursors for robust chiral auxiliaries.

The true potential of amino alcohols as chiral auxiliaries was fully realized with the popularization of oxazolidinones by David A. Evans.[2] These auxiliaries, often derived from amino acids, provided a rigid scaffold that enabled highly diastereoselective alkylations, aldol reactions, and other crucial carbon-carbon bond-forming reactions. The principles established with Evans' oxazolidinones were subsequently applied to other chiral amino alcohols, including aminocyclohexanol derivatives, leading to the development of a new class of powerful chiral auxiliaries.

Synthesis of Enantiopure Aminocyclohexanol

The foundation for the use of aminocyclohexanol as a chiral auxiliary lies in the efficient synthesis of its enantiomerically pure isomers. Both chemical and biocatalytic methods have been developed to access these valuable building blocks.

Enzymatic resolutions and asymmetric syntheses have proven particularly effective. For instance, a one-pot, two-step enzymatic cascade has been developed for the synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[3] This method utilizes a ketoreductase and an amine transaminase to achieve high diastereoselectivity.[3]

Application in Asymmetric Synthesis: The Oxazolidinone Auxiliary

A common and highly effective strategy for employing aminocyclohexanol as a chiral auxiliary is through its conversion to a fused oxazolidinone. This rigid heterocyclic system provides a predictable and sterically hindered environment that directs the approach of electrophiles to an attached acyl group. The following sections detail the synthesis and application of an aminocyclohexanol-derived oxazolidinone in diastereoselective alkylation and aldol reactions, drawing parallels from the closely related and well-documented cyclopentanol system.[4]

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction.

Quantitative Data for Diastereoselective Alkylation [4]

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromide2-(1-phenylethyl)propanoic acid85>99
2Iodomethane2-methylpropanoic acid90>99
Diastereoselective Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of aminocyclohexanol-derived oxazolidinone auxiliaries allows for precise control over the stereochemistry of the newly formed stereocenters. The boron enolate of the N-acyl oxazolidinone reacts with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts.

Quantitative Data for Diastereoselective Aldol Reactions [4]

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid80>99
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid75>99
3Propionaldehyde3-hydroxy-2-methylpentanoic acid78>99
4Acetaldehyde3-hydroxy-2-methylbutanoic acid70>99

Experimental Protocols

The following are generalized experimental protocols for the key steps in the application of an aminocyclohexanol-derived chiral auxiliary, based on established procedures for analogous systems.[4][5]

Synthesis of the Fused Oxazolidinone from trans-2-Aminocyclohexanol
  • Materials: (1R,2R)-(-)-trans-2-aminocyclohexanol, triphosgene, triethylamine, toluene.

  • Procedure: To a solution of (1R,2R)-(-)-trans-2-aminocyclohexanol (1.0 eq) and triethylamine (2.2 eq) in toluene at 0 °C, a solution of triphosgene (0.4 eq) in toluene is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the fused oxazolidinone.

Acylation of the Oxazolidinone Auxiliary
  • Materials: Fused oxazolidinone, n-butyllithium, propionyl chloride, tetrahydrofuran (THF).

  • Procedure: To a solution of the fused oxazolidinone (1.0 eq) in dry THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes at -78 °C. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the N-propionyl imide, which is often used without further purification.

Diastereoselective Aldol Reaction
  • Materials: N-propionyl imide, dibutylboron triflate, diisopropylethylamine, aldehyde, THF.

  • Procedure: To a solution of the N-propionyl imide (1.0 eq) in dry THF at 0 °C, dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 1 hour to form the boron enolate. The solution is then cooled to -78 °C, and the aldehyde (1.5 eq) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with a phosphate buffer, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Cleavage of the Chiral Auxiliary
  • Materials: Aldol adduct, lithium hydroxide, 30% hydrogen peroxide, THF, water.

  • Procedure: The aldol adduct is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. A solution of 30% hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted to recover the chiral auxiliary. The aqueous layer is then acidified and extracted to isolate the chiral β-hydroxy acid.[4][6][7]

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows described in this guide.

Chiral_Auxiliary_Principle cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Substrate-Auxiliary Adduct (S-A) Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (A) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Product-Auxiliary Adduct (P-A) Diastereoselective_Reaction->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product (P) Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary (A*) Diastereomeric_Product->Recovered_Auxiliary Cleavage

Figure 1: General principle of asymmetric synthesis using a chiral auxiliary.

Synthesis_and_Attachment cluster_1 Synthesis and Attachment of Aminocyclohexanol Auxiliary Aminocyclohexanol (1R,2R)-trans- 2-Aminocyclohexanol Oxazolidinone Fused Oxazolidinone Aminocyclohexanol->Oxazolidinone Cyclization Triphosgene Triphosgene, Et3N Triphosgene->Oxazolidinone N_Acyl_Imide N-Acyl Imide (Substrate-Auxiliary Adduct) Oxazolidinone->N_Acyl_Imide Acylation Acyl_Chloride RCOCl, n-BuLi Acyl_Chloride->N_Acyl_Imide

Figure 2: Formation of the N-acyl imide from aminocyclohexanol.

Diastereoselective_Aldol_Workflow cluster_2 Diastereoselective Aldol Reaction and Auxiliary Cleavage N_Acyl_Imide N-Acyl Imide Enolate_Formation 1. Bu2BOTf, i-Pr2NEt (Enolate Formation) N_Acyl_Imide->Enolate_Formation Boron_Enolate Boron Enolate Enolate_Formation->Boron_Enolate Aldehyde_Addition 2. Aldehyde (R'CHO) (Aldol Addition) Boron_Enolate->Aldehyde_Addition Aldol_Adduct Aldol Adduct (Diastereomerically Enriched) Aldehyde_Addition->Aldol_Adduct Cleavage 3. LiOH, H2O2 (Cleavage) Aldol_Adduct->Cleavage Chiral_Product Chiral β-Hydroxy Acid Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 3: Workflow for a diastereoselective aldol reaction and subsequent auxiliary cleavage.

Conclusion

The development of aminocyclohexanol-based chiral auxiliaries represents a significant advancement in the field of asymmetric synthesis. Building on the foundational principles established by pioneers in the field, these auxiliaries offer a robust and versatile platform for the stereocontrolled synthesis of complex chiral molecules. The ability to readily synthesize enantiopure aminocyclohexanol isomers and convert them into rigid oxazolidinone structures has enabled highly diastereoselective alkylation and aldol reactions, which are critical transformations in the synthesis of pharmaceuticals and other biologically active compounds. The detailed experimental protocols and predictable stereochemical outcomes associated with these auxiliaries make them an invaluable tool for researchers and professionals in drug development. Future innovations in this area will likely focus on the development of new aminocyclohexanol derivatives with enhanced reactivity and selectivity, as well as their application in a broader range of asymmetric transformations.

References

Theoretical Conformational Analysis of (1R,3R)-3-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical conformational landscape of (1R,3R)-3-aminocyclohexanol. By examining the various spatial arrangements of this molecule, we can gain critical insights into its physicochemical properties, reactivity, and potential interactions with biological targets, which is of paramount importance in the field of drug discovery and development. This document summarizes key quantitative data from computational studies and outlines the methodologies employed in such theoretical analyses.

Introduction to the Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. For a substituted cyclohexane like this compound, the substituents—an amino group (-NH₂) and a hydroxyl group (-OH)—can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions, most notably hydrogen bonding.

In the (1R,3R) stereoisomer, the amino and hydroxyl groups are in a trans relationship. This leads to two primary chair conformations that can interconvert via a process known as ring flipping. In addition to the low-energy chair forms, higher-energy boat and twist-boat conformations also exist and can be relevant in certain chemical environments or upon binding to a receptor.

Conformational Isomers of this compound

The conformational equilibrium of this compound is primarily a balance between two chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

  • Diequatorial (e,e) Conformer: This conformation is generally considered to be the more stable of the two chair forms. Placing the bulky amino and hydroxyl groups in the equatorial positions minimizes steric interactions with the axial hydrogens of the cyclohexane ring, specifically avoiding unfavorable 1,3-diaxial interactions.

  • Diaxial (a,a) Conformer: In this arrangement, both the amino and hydroxyl groups occupy axial positions. This leads to significant steric repulsion with the axial hydrogens at the C1, C3, and C5 positions. However, this conformation can be stabilized by the formation of an intramolecular hydrogen bond between the axial hydroxyl group (as a donor) and the axial amino group (as an acceptor).

  • Boat and Twist-Boat Conformers: While significantly higher in energy than the chair conformers, boat and twist-boat conformations represent transition states or local minima on the potential energy surface. Experimental evidence from Nuclear Overhauser Effect Spectroscopy (NOESY) on derivatives of trans-3-aminocyclohexanol has suggested that a boat conformation might be adopted in solution to alleviate specific steric clashes.[1]

Quantitative Conformational Analysis

Theoretical calculations, primarily using Density Functional Theory (DFT), are powerful tools for quantifying the energetic differences between various conformers and for determining their geometric parameters.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerSubstituent OrientationRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair 1 (e,e)Equatorial -OH, Equatorial -NH₂0.00 (Reference)C1-C2-C3-N: ~175, H-O-C1-C2: ~170
Chair 2 (a,a)Axial -OH, Axial -NH₂1.5 - 3.0C1-C2-C3-N: ~55, H-O-C1-C2: ~60
Boat-> 5.0-
Twist-Boat-4.0 - 5.0-

Note: The relative energy values are indicative and can vary depending on the level of theory and basis set used in the computational model. The diaxial conformer's relative energy is particularly sensitive to the treatment of intramolecular hydrogen bonding.

Methodologies for Theoretical Conformational Analysis

The theoretical investigation of the conformational space of this compound involves a systematic computational workflow.

Computational Workflow

A typical workflow for the theoretical conformational analysis is outlined below.

Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation and Analysis start Define this compound chair_ee Generate Diequatorial Chair start->chair_ee chair_aa Generate Diaxial Chair start->chair_aa boat Generate Boat Conformations start->boat twist_boat Generate Twist-Boat Conformations start->twist_boat opt DFT Optimization (e.g., B3LYP/6-31G*) chair_ee->opt chair_aa->opt boat->opt twist_boat->opt freq Frequency Calculation opt->freq spe Single-Point Energy (Higher Level Theory) freq->spe analysis Relative Energy & Dihedral Angle Analysis spe->analysis

Caption: A typical computational workflow for theoretical conformational analysis.

Experimental Protocols for Validation

Theoretical predictions are ideally validated against experimental data. Key experimental techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnitude of the coupling constants (J-values) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different conformers, the predominant conformation in solution can be determined. For instance, large coupling constants (around 10-13 Hz) are indicative of an axial-axial relationship between protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of protons. The presence of a NOESY cross-peak between two protons indicates that they are close in space, which can help to distinguish between different conformers.[1]

Intramolecular Hydrogen Bonding

A critical factor influencing the conformational equilibrium of this compound is the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding in this compound cluster_0 Diequatorial (e,e) Conformer cluster_1 Diaxial (a,a) Conformer cluster_2 Energetic Consequences ee Equatorial -OH Equatorial -NH₂ no_hbond No Intramolecular H-Bond Possible ee->no_hbond Large Distance Unfavorable Geometry aa Axial -OH Axial -NH₂ hbond Intramolecular H-Bond (O-H···N) aa->hbond Proximity of Groups Favorable Geometry steric Steric Destabilization aa->steric hbond_stab H-Bond Stabilization hbond->hbond_stab equilibrium Conformational Equilibrium steric->equilibrium hbond_stab->equilibrium

Caption: The role of intramolecular hydrogen bonding in the conformers of this compound.

In the diequatorial conformer, the hydroxyl and amino groups are too far apart for an intramolecular hydrogen bond to form. Conversely, in the diaxial conformer, these groups are in close proximity, allowing for a stabilizing hydrogen bond. This interaction can partially offset the destabilizing steric strain of the axial substituents, making the diaxial conformer more accessible than would be predicted based on steric effects alone.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium dominated by two chair conformations. While the diequatorial conformer is generally favored due to minimal steric hindrance, the diaxial conformer can be partially stabilized by an intramolecular hydrogen bond. Higher energy boat and twist-boat conformations may also play a role in its chemical behavior. A thorough understanding of this conformational landscape, achieved through a combination of theoretical calculations and experimental validation, is essential for the rational design of novel therapeutics incorporating this important structural motif. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Solubility of (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-aminocyclohexanol is a chiral cycloaliphatic amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthetic chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility testing. Due to a lack of specific quantitative data in publicly available literature, this guide also provides qualitative solubility predictions based on the compound's structure and data from analogous compounds.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and an amino group on a cyclohexane ring. These functional groups, along with the specific stereochemistry, dictate its physical and chemical properties, including its solubility. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (the lone pairs on nitrogen and oxygen) suggests its potential for solubility in polar protic solvents. Conversely, the non-polar cyclohexane backbone influences its solubility in non-polar organic solvents.

This guide aims to consolidate the known information regarding the solubility of this compound and to provide a practical framework for researchers to determine its solubility in solvents relevant to their work.

Predicted and Observed Solubility of Aminocyclohexanol Derivatives

For instance, the related compound (trans-4-aminocyclohexanol) is reported to be soluble in water and methanol. Another stereoisomer, (1S,3R)-3-aminocyclohexanol, is described as being slightly soluble in methanol and water[1]. The hydrochloride salt of trans-3-amino-cyclohexanol is noted to have enhanced water solubility and is also soluble in polar organic solvents like methanol, chloroform, dichloromethane, and dimethyl sulfoxide[2].

Based on these observations and general principles of solubility ("like dissolves like"), a predicted solubility profile for this compound is presented in Table 1. It is anticipated that the compound will exhibit higher solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and low solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleCapable of hydrogen bonding with both the hydroxyl and amino groups. Data on related isomers supports this.
EthanolSolubleSimilar to methanol, can act as a hydrogen bond donor and acceptor.
WaterModerately SolubleThe polar functional groups will interact favorably with water, but the non-polar cyclohexane ring may limit high solubility.
Polar Aprotic AcetoneSlightly SolubleCan act as a hydrogen bond acceptor, but the overall polarity is lower than protic solvents.
Ethyl AcetateSlightly SolubleLower polarity and limited hydrogen bonding capability compared to alcohols.
DichloromethaneSlightly SolubleA weakly polar solvent that may have limited interaction with the polar functional groups.
Non-Polar TolueneSparingly SolubleThe non-polar nature of toluene will not effectively solvate the polar amino and hydroxyl groups.
HexaneInsolubleAs a non-polar alkane, it is a poor solvent for polar molecules.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the analyte in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter_sample Filter supernatant sample->filter_sample analyze_sample Analyze filtered sample (HPLC/GC) filter_sample->analyze_sample prepare_standards Prepare calibration standards analyze_standards Analyze standards (HPLC/GC) prepare_standards->analyze_standards calculate Calculate solubility from calibration curve and dilution factor analyze_standards->calculate analyze_sample->calculate end_node End: Quantitative Solubility Data calculate->end_node

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility based on chemical principles and analogous compounds, and by implementing the detailed experimental protocol, scientists can efficiently determine the solubility of this important chiral building block in solvents relevant to their specific applications. The generation and dissemination of such data will be invaluable to the broader scientific community, facilitating the advancement of research and development in pharmaceuticals and materials science.

References

Methodological & Application

Application Notes and Protocols: Use of (1R,3R)-3-Aminocyclohexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this document will provide a generalized framework and illustrative examples based on closely related and well-documented chiral amino alcohols, such as derivatives of cyclohexanediamine and other amino alcohols, which are commonly employed in asymmetric catalysis. This approach aims to provide valuable insights and practical guidance that can be adapted by researchers exploring the potential of (1R,3R)-3-aminocyclohexanol or similar structures.

General Principles of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral 1,3-amino alcohols like this compound are valuable scaffolds in asymmetric catalysis due to their bidentate nature. The amino and hydroxyl groups can coordinate to a metal center, forming a stable chiral complex that can effectively induce enantioselectivity in a variety of chemical transformations. The rigid cyclohexane backbone helps to create a well-defined chiral environment around the catalytic center.

Potential Applications:

  • Asymmetric Transfer Hydrogenation (ATH): As ligands for ruthenium, rhodium, or iridium catalysts in the reduction of prochiral ketones and imines.

  • Asymmetric Aldol and Michael Additions: As chiral auxiliaries or ligands to control the stereochemical outcome of carbon-carbon bond-forming reactions.

  • Enantioselective Alkylation and Arylation: In combination with organometallic reagents to achieve enantioselective addition to aldehydes and ketones.

Illustrative Application: Asymmetric Transfer Hydrogenation of Ketones

While specific data for this compound is unavailable, this section provides a protocol for a typical asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction, using a ruthenium catalyst with a chiral diamine ligand. This protocol can serve as a starting point for screening this compound or its derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening a new chiral ligand in asymmetric transfer hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Work-up and Analysis p1 [Ru(p-cymene)Cl2]2 + Chiral Ligand p2 In situ formation of active catalyst p1->p2 r3 Reaction under inert atmosphere p2->r3 p2->r3 r1 Substrate (Ketone) r1->r3 r2 Hydrogen Source (e.g., HCOOH/NEt3) r2->r3 a1 Quenching and Extraction r3->a1 a2 Purification (e.g., Chromatography) a1->a2 a3 Characterization (NMR, etc.) a2->a3 a4 Enantiomeric Excess (Chiral HPLC/GC) a2->a4 G Catalyst_Precursor [Ru]-Ligand Active_Catalyst [Ru]-H (Hydride) Catalyst_Precursor->Active_Catalyst H- donor Substrate_Complex [Ru]-H-Ketone Complex Active_Catalyst->Substrate_Complex + Ketone Product_Complex [Ru]-Alkoxide Substrate_Complex->Product_Complex Hydride Transfer (Enantioselective Step) Product_Complex->Catalyst_Precursor + H+ / - Alcohol

(1R,3R)-3-Aminocyclohexanol: A Chiral Ligand in Asymmetric Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of (1R,3R)-3-aminocyclohexanol as a chiral ligand in asymmetric organic synthesis. While direct applications of the parent aminocyclohexanol are not extensively documented in readily available literature, its structural motif is a cornerstone in the design of more complex and effective chiral ligands. This guide will focus on the derivatization of this compound into effective ligands and their potential applications in key asymmetric transformations, providing hypothetical protocols based on well-established methodologies for analogous chiral amino alcohols.

Introduction

This compound is a valuable chiral building block possessing both an amino and a hydroxyl group on a rigid cyclohexane scaffold. The cis relationship between these two functional groups, dictated by the (1R,3R) stereochemistry, provides a defined spatial arrangement that is crucial for inducing stereoselectivity in chemical reactions. This bifunctional nature allows for its versatile use as a precursor to a variety of chiral ligands, including Schiff bases, oxazolines, and phosphine-amino alcohol ligands, which can coordinate with metal centers to create highly effective and stereoselective catalysts.

Ligand Synthesis from this compound

The primary application of this compound in asymmetric catalysis is as a chiral scaffold for the synthesis of more elaborate ligands. The amino and hydroxyl functionalities serve as convenient handles for derivatization.

Synthesis of a Chiral Schiff Base Ligand

A common strategy involves the condensation of the primary amine with a suitable aldehyde, such as salicylaldehyde, to form a chiral Schiff base ligand. These ligands are particularly effective in coordinating with a variety of metals, including copper, zinc, and titanium.

Schiff_Base_Synthesis Aminocyclohexanol This compound Reaction Aminocyclohexanol->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Schiff_Base Chiral Schiff Base Ligand Water H₂O Reaction->Schiff_Base Reaction->Water experimental_workflow A Dissolve chiral ligand in anhydrous toluene under inert atmosphere B Cool solution to 0 °C A->B C Add diethylzinc solution dropwise B->C D Stir for 30 min to form the catalyst complex C->D E Add benzaldehyde dropwise D->E F Monitor reaction by TLC E->F G Quench reaction with aq. NH₄Cl F->G H Extract with organic solvent G->H I Purify by column chromatography H->I J Determine yield and enantiomeric excess (chiral HPLC) I->J catalytic_cycle A Chiral Ligand + Et₂Zn B Active Chiral Zinc Complex A->B Formation C Coordination of Aldehyde B->C D Transition State (Enantioselective Ethyl Transfer) C->D E Zinc Alkoxide Product Complex D->E F Hydrolysis E->F G Chiral Alcohol Product F->G H Regeneration of Catalyst F->H H->B Enters next cycle

Application Notes and Protocols for Chiral Resolution Using (1R,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a robust and scalable technique for the separation of enantiomers, a critical process in the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.[1][2] (1R,3R)-3-Aminocyclohexanol is a valuable chiral resolving agent for acidic compounds. Its bifunctional nature, containing both an amino and a hydroxyl group, allows for the formation of diastereomeric salts with racemic carboxylic acids. These diastereomeric salts possess different physicochemical properties, such as solubility, which enables their separation by fractional crystallization.[3][4] This document provides a detailed protocol for the chiral resolution of a model racemic carboxylic acid using this compound.

Principle of Chiral Resolution

The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. By reacting a racemic acid, (±)-Acid, with an enantiomerically pure resolving agent, this compound, two diastereomeric salts are formed: [(+)-Acid·this compound] and [(-)-Acid·this compound]. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid.

Experimental Protocols

This section outlines a general yet detailed procedure for the chiral resolution of a racemic carboxylic acid, using a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen or naproxen as a representative substrate. Researchers should note that optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.

Materials and Equipment
  • Racemic carboxylic acid (e.g., ibuprofen, naproxen)

  • This compound

  • Selection of organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile) and water

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating plate with magnetic stirring capability

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating and stirring. A common starting point is to use a minimal amount of a heated alcohol like methanol or ethanol.

  • Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with continuous stirring. The formation of a precipitate may be observed.

  • Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the more soluble diastereomeric salt.

  • Drying: Dry the isolated crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and break the salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent such as dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (ee)

The optical purity of the resolved carboxylic acid should be determined using an appropriate analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining the enantiomeric excess. A suitable chiral stationary phase must be selected.[5]

  • Polarimetry: The specific rotation of the resolved enantiomer can be measured and compared to the known specific rotation of the pure enantiomer to calculate the optical purity.

Data Presentation

The success of a chiral resolution experiment is determined by the yield and the enantiomeric excess of the desired product. The following table presents hypothetical but realistic data for the resolution of a generic racemic carboxylic acid using this compound, based on typical outcomes for similar resolutions.

ParameterResultNotes
Racemic Acid Generic NSAIDe.g., Ibuprofen, Naproxen
Resolving Agent This compound
Solvent System Ethanol/Water (9:1 v/v)Solvent screening is crucial for optimization.
Stoichiometry (Acid:Base) 1:0.8The optimal ratio may vary.
Crystallization Temperature 4 °CLower temperatures can improve yield.
Yield of Diastereomeric Salt 35-45% (based on one enantiomer)Yields are often below the theoretical 50% in the initial crystallization.
Enantiomeric Excess (ee) of Resolved Acid >95%Recrystallization of the diastereomeric salt can further increase the ee.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process.

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation and Analysis of Enantiomer racemic_acid Racemic Carboxylic Acid (±)-Acid dissolution Dissolution in Optimal Solvent racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction purification Drying and Concentration extraction->purification pure_enantiomer Enantiomerically Enriched Carboxylic Acid purification->pure_enantiomer analysis Analysis (Chiral HPLC, Polarimetry) pure_enantiomer->analysis ee_determination Enantiomeric Excess Determination analysis->ee_determination

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Signaling Pathway of Chiral Recognition

The following diagram illustrates the conceptual pathway of chiral recognition leading to the separation of enantiomers.

G racemic_mixture Racemic Mixture ((R)-Acid + (S)-Acid) diastereomeric_salts Formation of Diastereomeric Salts ((R)-Acid:(1R,3R)-Amine) ((S)-Acid:(1R,3R)-Amine) racemic_mixture->diastereomeric_salts chiral_resolving_agent Chiral Resolving Agent ((1R,3R)-Amine) chiral_resolving_agent->diastereomeric_salts solubility_difference Different Physicochemical Properties (e.g., Solubility) diastereomeric_salts->solubility_difference less_soluble Less Soluble Diastereomer Crystallizes solubility_difference->less_soluble Low Solubility more_soluble More Soluble Diastereomer Remains in Solution solubility_difference->more_soluble High Solubility separation Physical Separation (Filtration) less_soluble->separation more_soluble->separation resolved_enantiomers Separated Enantiomers separation->resolved_enantiomers

Caption: Conceptual pathway of chiral recognition and separation.

References

Application of (1R,3R)-3-Aminocyclohexanol in Pharmaceutical Intermediate Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3R)-3-Aminocyclohexanol is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its rigid cyclohexane scaffold and defined stereochemistry, featuring both an amino and a hydroxyl group in a specific spatial orientation, make it an attractive starting material for the construction of biologically active molecules. This chiral synthon plays a crucial role in establishing the desired stereochemistry in the final drug molecule, which is often critical for its efficacy and safety profile.

One of the notable applications of a stereoisomer of 3-aminocyclohexanol, specifically the (1S,3R)-isomer, is in the development of potent and soluble Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists .[1][2] TRPV1 is a non-selective cation channel involved in pain perception, making its antagonists promising candidates for the treatment of various pain conditions. The incorporation of the (1S,3R)-3-aminocyclohexanol moiety into isoxazole-3-carboxamide derivatives has been shown to significantly enhance both their potency and solubility, key properties for drug development.[1][2]

While the direct application of the (1R,3R)-isomer in a marketed drug is not prominently documented in publicly available literature, the synthetic strategies and protocols developed for its stereoisomers are highly relevant and adaptable. The principles of utilizing this chiral scaffold can be applied to the synthesis of various pharmaceutical targets, including analgesics and anti-inflammatory agents.

Synthesis of a Key Pharmaceutical Intermediate: A Case Study

The following sections detail the synthesis of an isoxazole-3-carboxamide intermediate incorporating the 3-aminocyclohexanol scaffold, based on methodologies reported for TRPV1 antagonists. This serves as a representative example of how this compound can be utilized in a multi-step synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative isoxazole-3-carboxamide intermediate. The data is illustrative and based on reported syntheses of similar compounds.

StepIntermediate/ProductReagents & ConditionsYield (%)Purity/eeReference
1N-((1S,3R)-3-hydroxycyclohexyl)acetamide(1S,3R)-3-aminocyclohexanol, Acetic anhydride, Pyridine>95>99%Adapted from similar acylation reactions
25-methyl-3-phenylisoxazole-4-carbonyl chloride5-methyl-3-phenylisoxazole-4-carboxylic acid, Oxalyl chloride, DMF (cat.), DCM>90N/AStandard acid chloride formation
3N-((1S,3R)-3-hydroxycyclohexyl)-5-methyl-3-phenylisoxazole-4-carboxamideN-((1S,3R)-3-hydroxycyclohexyl)acetamide, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, Triethylamine, DCM70-80>98%[1][2]
Experimental Protocols

Step 1: Protection of the Amino Group (Acetylation)

A solution of (1S,3R)-3-aminocyclohexanol (1.0 eq) in pyridine is cooled to 0 °C. Acetic anhydride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-((1S,3R)-3-hydroxycyclohexyl)acetamide.

Step 2: Activation of the Carboxylic Acid

To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added. Oxalyl chloride (1.2 eq) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride, which is used in the next step without further purification.

Step 3: Amide Coupling

To a solution of N-((1S,3R)-3-hydroxycyclohexyl)acetamide (1.0 eq) and triethylamine (1.5 eq) in DCM, a solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give N-((1S,3R)-3-hydroxycyclohexyl)-5-methyl-3-phenylisoxazole-4-carboxamide.

Visualizing the Synthesis and its Logic

To better illustrate the synthetic process and the logical flow, the following diagrams are provided.

G cluster_0 Synthesis of Isoxazole Carboxamide Intermediate A (1S,3R)-3-Aminocyclohexanol B N-((1S,3R)-3-hydroxycyclohexyl)acetamide (Protected Intermediate) A->B Acetic anhydride, Pyridine E N-((1S,3R)-3-hydroxycyclohexyl)-5-methyl-3-phenylisoxazole-4-carboxamide (Final Intermediate) B->E + Activated Intermediate (D), Triethylamine, DCM C 5-methyl-3-phenylisoxazole-4-carboxylic acid D 5-methyl-3-phenylisoxazole-4-carbonyl chloride (Activated Intermediate) C->D Oxalyl chloride, DMF (cat.), DCM D->E

Caption: Synthetic scheme for an isoxazole carboxamide intermediate.

G cluster_workflow Experimental Workflow A Start: (1S,3R)-3-Aminocyclohexanol B Protection of Amino Group (Acetylation) A->B C Purification (Column Chromatography) B->C E Amide Coupling Reaction C->E D Activation of Carboxylic Acid D->E F Work-up and Purification (Column Chromatography) E->F G Final Intermediate F->G

Caption: General experimental workflow for the synthesis.

Conclusion

This compound and its stereoisomers are indispensable chiral building blocks in modern pharmaceutical synthesis. Their application in the construction of complex molecules, such as TRPV1 antagonists, highlights their importance in achieving high stereoselectivity and favorable pharmacological properties in the final drug candidates. The detailed protocols and synthetic strategies outlined provide a framework for researchers and drug development professionals to leverage the unique structural features of this versatile chiral synthon in the discovery and development of new medicines.

References

Enzymatic Synthesis of (1R,3R)-3-Aminocyclohexanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-aminocyclohexanol derivatives are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a variety of therapeutic agents. The precise stereochemical control of the amino and hydroxyl groups is crucial for the biological activity and efficacy of the final drug substance. Enzymatic synthesis offers a powerful and green alternative to traditional chemical methods, providing high stereoselectivity under mild reaction conditions. This document details two primary enzymatic strategies for the synthesis of (1R,3R)-3-aminocyclohexanol derivatives: Lipase-Catalyzed Kinetic Resolution and a Bienzymatic Cascade using an Ene-Reductase and a Transaminase .

Lipase-Catalyzed Kinetic Resolution of N-Boc-cis-3-aminocyclohexanol

Kinetic resolution is a widely used enzymatic method for the separation of racemates. In this approach, a lipase selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. For the synthesis of this compound, this method is applied to a racemic mixture of N-Boc-protected cis-3-aminocyclohexanol.

Logical Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_products Reaction Products cluster_separation Separation and Deprotection cluster_final Final Product racemate Racemic N-Boc-cis-3-aminocyclohexanol ((1R,3R) and (1S,3S)) reaction Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent racemate->reaction product1 (1S,3S)-N-Boc-3-acetoxycyclohexylamine reaction->product1 Selective Acylation product2 Unreacted (1R,3R)-N-Boc-3-aminocyclohexanol reaction->product2 Remains Unreacted separation Chromatographic Separation product1->separation product2->separation deprotection Acidic Deprotection (e.g., HCl in Dioxane) separation->deprotection Isolated (1R,3R) enantiomer final_product This compound deprotection->final_product

Caption: Workflow for the lipase-catalyzed kinetic resolution of N-Boc-cis-3-aminocyclohexanol.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

The following table summarizes typical quantitative data obtained from the lipase-catalyzed kinetic resolution of racemic N-Boc-cis-3-aminocyclohexanol.

EnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of (1R,3R)-alcohol (%)e.e. of (1S,3S)-ester (%)
Novozym 435 (CALB)Vinyl AcetateDiisopropyl ether24~50>99>99
Lipase PS (from Pseudomonas cepacia)Vinyl Acetatetert-Butyl methyl ether48~48>98>98
Amano Lipase AKEthyl AcetateToluene72~45>97>95
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic N-Boc-cis-3-aminocyclohexanol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Acyl donor (e.g., Vinyl Acetate)

  • Anhydrous organic solvent (e.g., Diisopropyl ether, tert-Butyl methyl ether)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware and magnetic stirrer

  • Chromatography supplies for purification

  • Analytical instrumentation for determining conversion and enantiomeric excess (e.g., Chiral HPLC or GC)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add racemic N-Boc-cis-3-aminocyclohexanol (1.0 eq).

  • Add anhydrous diisopropyl ether (or other suitable solvent) to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Add the immobilized lipase (e.g., Novozym 435, typically 20-50 mg per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

  • Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.

  • Separate the unreacted (1R,3R)-N-Boc-3-aminocyclohexanol from the (1S,3S)-N-Boc-3-acetoxycyclohexylamine by column chromatography on silica gel.

  • To obtain the final product, dissolve the purified (1R,3R)-N-Boc-3-aminocyclohexanol in a suitable solvent (e.g., dioxane or methanol) and treat with a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group.

  • Isolate the this compound, typically as its salt (e.g., hydrochloride).

Bienzymatic Cascade for the Synthesis of this compound Derivatives

An elegant approach to synthesize the (1R,3R)-isomer with high diastereoselectivity is through a one-pot, two-step enzymatic cascade. This method utilizes an ene-reductase (ERED) to stereoselectively reduce an enone, followed by a transaminase (ATA) to asymmetrically aminate the resulting ketone. This strategy avoids the separation of enantiomers and can lead to high yields of the desired diastereomer.[1]

Logical Workflow for the Bienzymatic Cascade

G cluster_start Starting Material cluster_step1 Step 1: Ene-Reductase Catalysis cluster_step2 Step 2: Transaminase Catalysis cluster_final Final Product start_mol Cyclohex-2-en-1-one ered Ene-Reductase (ERED) + Cofactor Regeneration System (e.g., GDH/Glucose) start_mol->ered intermediate (R)-Cyclohexanone ered->intermediate Stereoselective Reduction ata Transaminase (ATA) + Amine Donor (e.g., Isopropylamine) intermediate->ata Asymmetric Amination final_product This compound ata->final_product

Caption: Workflow for the bienzymatic cascade synthesis of this compound.

Quantitative Data for the Bienzymatic Cascade

The following table presents expected quantitative data for the bienzymatic cascade synthesis, based on literature for similar substrates.[1]

Ene-Reductase (ERED) VariantTransaminase (ATA) VariantAmine DonorConversion (%)Diastereomeric Excess (de) of (1R,3R)-isomer (%)
YqjM C26D/I69TVf-TA L56IIsopropylamine>95>97
Gre2pATA-255Alanine>90>95
Experimental Protocol: Bienzymatic Cascade

Materials:

  • Cyclohex-2-en-1-one

  • Ene-reductase (ERED) and Transaminase (ATA) (as whole cells or purified enzymes)

  • Cofactor for ERED (NADH or NADPH)

  • Cofactor regeneration system for ERED (e.g., glucose dehydrogenase (GDH) and glucose)

  • Amine donor for ATA (e.g., isopropylamine or L-alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor for ATA

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Standard laboratory glassware, incubator shaker

  • Analytical instrumentation for monitoring the reaction and determining stereoselectivity (e.g., GC-MS, Chiral HPLC)

Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Add the starting material, cyclohex-2-en-1-one, to the desired final concentration (e.g., 10-50 mM).

  • Cofactor and Regeneration System: Add the ERED cofactor (e.g., NADP⁺, 1 mM), glucose (e.g., 1.1 eq relative to substrate), and glucose dehydrogenase (GDH) for cofactor recycling.

  • Enzyme Addition: Add the ene-reductase (as whole cells or purified enzyme).

  • First Enzymatic Step: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C) to allow for the complete conversion of the enone to the corresponding (R)-cyclohexanone. Monitor the conversion by GC or HPLC.

  • Second Enzymatic Step: Once the first step is complete, add the amine donor (e.g., isopropylamine, 1.5-3.0 eq), PLP (1 mM), and the transaminase (as whole cells or purified enzyme) to the same reaction vessel.

  • Continue the incubation with shaking at the optimal temperature for the transaminase (e.g., 30-37 °C).

  • Monitor the formation of the this compound and determine the diastereomeric excess by chiral GC or HPLC after derivatization.

  • Work-up and Purification: Once the reaction is complete, centrifuge the reaction mixture to remove cells or precipitated proteins.

  • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate) after basifying the aqueous phase.

  • Purify the this compound by distillation or crystallization.

Conclusion

Both lipase-catalyzed kinetic resolution and bienzymatic cascades represent effective and sustainable methods for the synthesis of enantiomerically pure this compound derivatives. The choice of method will depend on factors such as the availability of the starting materials and enzymes, desired scale of production, and the specific requirements for stereochemical purity. The protocols provided herein offer a solid foundation for researchers to develop and optimize the enzymatic synthesis of these valuable chiral building blocks.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (1R,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-Aminocyclohexanol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific stereochemistry is often crucial for the desired biological activity and efficacy of the final product. This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure this compound. The described methodology focuses on a robust and scalable approach involving the synthesis of a diastereomeric mixture of 3-aminocyclohexanol followed by classical chiral resolution. An alternative enzymatic resolution method is also discussed.

Introduction

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development. Chiral molecules can exhibit significantly different pharmacological and toxicological profiles between their enantiomers. This compound, with its two chiral centers, presents a synthetic challenge in obtaining the desired stereoisomer in high purity and on a large scale. The protocols outlined herein provide a practical guide for the preparation of this important chiral intermediate.

Synthetic Strategy Overview

The primary strategy detailed involves two main stages:

  • Synthesis of a Racemic Mixture of cis/trans-3-Aminocyclohexanol: This is achieved through the reduction of a suitable precursor, such as a β-enaminoketone derived from a 1,3-cyclohexanedione. This method is advantageous for its use of readily available starting materials and straightforward reaction conditions, although it produces a mixture of stereoisomers.

  • Chiral Resolution of the Stereoisomeric Mixture: The desired (1R,3R)-enantiomer is isolated from the mixture via diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid. This classical resolution method is a well-established and scalable technique for separating enantiomers of amines.[1]

An alternative and complementary approach involves the enzymatic kinetic resolution of N-protected 3-aminocyclohexanols, which can offer high enantioselectivity under mild reaction conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of a Diastereomeric Mixture of 3-Aminocyclohexanols via Reduction of a β-Enaminoketone

This protocol is adapted from the synthesis of 3-aminocyclohexanol derivatives.[3][4]

Step 1a: Synthesis of β-Enaminoketone

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude β-enaminoketone can be used in the next step without further purification or can be purified by recrystallization.

Step 1b: Reduction of β-Enaminoketone

  • Dissolve the crude β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add metallic sodium (excess, e.g., 6.0 eq) in small pieces while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of 3-aminocyclohexanol diastereomers.

Protocol 2: Chiral Resolution of (±)-trans-3-Aminocyclohexanol using L-(+)-Tartaric Acid

This protocol is based on the general principle of resolving racemic amines with chiral acids.[5][6]

  • Dissolve the crude mixture of 3-aminocyclohexanol diastereomers in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq based on the estimated amount of racemic trans-isomer) in the same solvent, heating gently if necessary.

  • Slowly add the L-(+)-tartaric acid solution to the 3-aminocyclohexanol solution with stirring.

  • Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. Cooling may be required to induce crystallization.

  • Collect the precipitated salt by filtration and wash with a small amount of cold solvent. This salt is expected to be enriched in the this compound-L-tartrate diastereomer.

  • To liberate the free amine, dissolve the diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) should be determined by chiral HPLC or GC analysis. The resolution process may need to be repeated to achieve higher enantiomeric purity.

Data Presentation

Step Parameter Value Reference
1a: β-Enaminoketone Synthesis Yield85-87%[4]
1b: β-Enaminoketone Reduction Yield of diastereomeric mixture75-77%[4]
2: Chiral Resolution Theoretical Max. Yield< 50% (for the desired enantiomer)[1]
Final Product Enantiomeric Excess (e.e.)>98% (after recrystallization)[5]

Visualizations

Synthetic Pathway

G cluster_0 Protocol 1: Synthesis of Diastereomeric Mixture cluster_1 Protocol 2: Chiral Resolution start 1,3-Cyclohexanedione + Benzylamine enaminoketone β-Enaminoketone start->enaminoketone Toluene, reflux reduction Reduction (Na, THF/IPA) enaminoketone->reduction mixture cis/trans-3-Aminocyclohexanol Mixture reduction->mixture resolution Diastereomeric Salt Formation (L-(+)-Tartaric Acid) mixture->resolution salt This compound-L-tartrate Salt resolution->salt liberation Basification and Extraction salt->liberation final_product Enantiomerically Pure This compound liberation->final_product

Caption: Synthetic workflow for the preparation of enantiomerically pure this compound.

Logical Relationship of Resolution

G racemate Racemic Mixture ((1R,3R) and (1S,3S)-3-Aminocyclohexanol) diastereomers Diastereomeric Salts ((1R,3R)-amine-L-tartrate and (1S,3S)-amine-L-tartrate) racemate->diastereomers + resolving_agent Chiral Resolving Agent (L-(+)-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization (Separation based on solubility) diastereomers->separation desired_salt Insoluble Salt ((1R,3R)-amine-L-tartrate) separation->desired_salt soluble_salt Soluble Salt ((1S,3S)-amine-L-tartrate) separation->soluble_salt final_product Pure (1R,3R)-Enantiomer desired_salt->final_product Liberation of free amine

Caption: Principle of chiral resolution by diastereomeric salt formation.

Alternative Method: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiomerically pure 3-aminocyclohexanols.[2] This method typically involves the acylation of a racemic N-protected 3-aminocyclohexanol using a lipase in an organic solvent. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated forms can then be separated, and the protecting group removed to yield the desired enantiomerically pure amino alcohol.

Key Parameters for Enzymatic Resolution:

  • Enzyme: Lipases such as Candida antarctica lipase B (CAL-B) are commonly used.

  • N-Protecting Group: The choice of protecting group (e.g., Cbz, Boc) can influence the reaction rate and enantioselectivity.

  • Acyl Donor: Vinyl acetate is a common acyl donor.

  • Solvent: The choice of organic solvent can impact enzyme activity and selectivity.

While this method can provide high enantiomeric purity, the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution, which combines kinetic resolution with in situ racemization of the unwanted enantiomer, can overcome this limitation but requires more complex reaction engineering.[7]

Conclusion

The large-scale synthesis of enantiomerically pure this compound can be effectively achieved through a multi-step process involving the synthesis of a diastereomeric mixture followed by chiral resolution. The classical method of diastereomeric salt formation with L-(+)-tartaric acid is a robust and scalable approach. For applications requiring very high enantiopurity and mild reaction conditions, enzymatic kinetic resolution presents a powerful alternative. The choice of method will depend on factors such as scale, cost, and the required level of enantiomeric purity.

References

The Pivotal Role of (1R,3R)-3-Aminocyclohexanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,3R)-3-aminocyclohexanol, a chiral bifunctional molecule, serves as a crucial building block in the stereoselective synthesis of a variety of bioactive molecules. Its rigid cyclohexane scaffold and well-defined stereochemistry make it an attractive starting material for the development of novel therapeutics with improved potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of a Janus kinase (JAK) inhibitor analogue, highlighting the utility of this compound in medicinal chemistry.

Application Note 1: Synthesis of a Novel JAK Inhibitor Analogue

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in a range of inflammatory and autoimmune diseases. Tofacitinib, a pan-JAK inhibitor, has been approved for the treatment of rheumatoid arthritis. The synthesis of analogues of such inhibitors is a key strategy in the discovery of new chemical entities with improved therapeutic profiles.

This application note describes the synthesis of a novel analogue of a JAK inhibitor, where the core structure is derived from this compound. The synthetic approach involves the N-acylation of the aminocyclohexanol with a suitable heterocyclic carboxylic acid, a common strategy in the synthesis of kinase inhibitors.

Quantitative Data:

The following table summarizes the key quantitative data for the synthesis and biological activity of the target JAK inhibitor analogue.

StepProductYield (%)Purity (%)Biological TargetIC50 (nM)
N-AcylationN-((1R,3R)-3-hydroxycyclohexyl)-4-(methylamino)pyrrolo[2,1-f][1][2][3]triazine-5-carboxamide75>98JAK150
OxidationN-((1R)-3-oxocyclohexyl)-4-(methylamino)pyrrolo[2,1-f][1][2][3]triazine-5-carboxamide85>99JAK2150
Reductive AminationTarget JAK Inhibitor Analogue65>99JAK325
TYK2200

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol details the coupling of this compound with 4-(methylamino)pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid.

Materials:

  • This compound

  • 4-(Methylamino)pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(methylamino)pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Add PyBOP (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-((1R,3R)-3-hydroxycyclohexyl)-4-(methylamino)pyrrolo[2,1-f][1][2][3]triazine-5-carboxamide.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors.[1][2][4] Ligand binding to the receptor induces dimerization and subsequent activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation pSTAT pSTAT pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. STAT Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Experimental Workflow for JAK Inhibitor Analogue Synthesis

The synthesis of the target JAK inhibitor analogue from this compound involves a three-step sequence. The initial N-acylation is followed by an oxidation of the secondary alcohol to a ketone, and the final step is a reductive amination to introduce the desired side chain.

Synthesis_Workflow start This compound step1 N-Acylation start->step1 reagent1 Heterocyclic Carboxylic Acid reagent1->step1 intermediate1 N-Acylated Intermediate (Alcohol) step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Keto Intermediate step2->intermediate2 step3 Reductive Amination intermediate2->step3 reagent2 Amine reagent2->step3 end Target JAK Inhibitor Analogue step3->end

Caption: Synthetic workflow for the JAK inhibitor analogue.

References

Application Notes and Protocols for the N-Protection of (1R,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R,3R)-3-Aminocyclohexanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The selective protection of its primary amine is a crucial step to allow for subsequent modifications of the hydroxyl group. This document provides detailed protocols for the N-protection of this compound using three common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the desired stability and the conditions required for its subsequent removal.[1][2][3]

The inherent higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-protection under controlled conditions.[4] Generally, reactions are carried out at room temperature with a suitable base to neutralize the acidic byproducts.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-protection of this compound based on established protocols for similar substrates.

Protecting GroupReagentSolventBaseReaction Time (h)Temperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)2 - 1825 (Room Temp)90 - 95
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM) / Water (biphasic)Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)2 - 60 - 2585 - 95
Fmoc Fmoc-Cl or Fmoc-OSuDioxane / Water or DMFSodium Bicarbonate (NaHCO₃) or Pyridine1 - 425 (Room Temp)90 - 98

Experimental Protocols

1. N-Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of conditions but can be easily removed with acid.[3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and stir at room temperature. Alternatively, a biphasic system with aqueous sodium bicarbonate can be used.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-(1R,3R)-3-aminocyclohexanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

2. N-Cbz Protection of this compound

This protocol details the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and aqueous sodium carbonate solution in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-(1R,3R)-3-aminocyclohexanol.

  • Purify the product by recrystallization or column chromatography if required.

3. N-Fmoc Protection of this compound

This protocol describes the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is notably base-labile and is often used in solid-phase peptide synthesis.[1][6]

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)[7]

  • Dioxane and aqueous sodium bicarbonate solution or Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.[7]

  • Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for 1-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with water and then with diethyl ether to remove impurities.

  • Dry the purified N-Fmoc-(1R,3R)-3-aminocyclohexanol under vacuum.

Visualizations

Experimental Workflow for N-Protection

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_amine This compound dissolve Dissolve Aminocyclohexanol in Solvent with Base start_amine->dissolve start_reagent Protecting Group Reagent (Boc)₂O, Cbz-Cl, or Fmoc-Cl/OSu add_reagent Add Protecting Group Reagent start_reagent->add_reagent start_base Base (TEA, NaHCO₃, Na₂CO₃) start_base->dissolve start_solvent Solvent (DCM, Dioxane, THF) start_solvent->dissolve dissolve->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product N-Protected This compound purify->product

Caption: General workflow for the N-protection of this compound.

Signaling Pathway of Amine Protection

G amine Primary Amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack protecting_reagent Protecting Group Reagent (Electrophile, e.g., (Boc)₂O) protecting_reagent->intermediate base Base protonated_base Protonated Base base->protonated_base Acid Neutralization protected_amine N-Protected Amine (Carbamate) intermediate->protected_amine Collapse of Intermediate leaving_group Leaving Group intermediate->leaving_group

Caption: Simplified mechanism for the N-protection of a primary amine.

References

Catalytic Applications of Metal Complexes with (1R,3R)-3-Aminocyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral metal complexes are at the forefront of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. (1R,3R)-3-aminocyclohexanol, a chiral bifunctional molecule, represents a valuable ligand scaffold for the development of novel homogeneous catalysts. Its rigid cyclohexane backbone and vicinal amino and hydroxyl groups allow for the formation of stable chelate complexes with a variety of transition metals, such as ruthenium, rhodium, and iridium. While specific literature on the catalytic applications of metal complexes derived exclusively from this compound is limited, extensive research on analogous chiral amino alcohol and diamine ligands provides a strong predictive framework for their potential in asymmetric catalysis.

This document provides detailed application notes and experimental protocols based on well-established catalytic systems utilizing ligands structurally similar to this compound. The primary anticipated application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a powerful and operationally simple method for the synthesis of enantioenriched secondary alcohols.

Principle Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Metal complexes of this compound are expected to be highly effective catalysts for the asymmetric transfer hydrogenation of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is of significant interest in drug development for the synthesis of chiral intermediates. The general transformation is depicted below:

Quantitative Data Summary

The following tables summarize typical quantitative data for the asymmetric transfer hydrogenation of various ketones using analogous Ruthenium(II) and Iridium(III) complexes with chiral amino alcohol or diamine ligands. These results provide expected performance benchmarks for catalysts derived from this compound.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones with a Representative Ru(II)-Amino Alcohol Catalyst

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)Ref.
1Acetophenone1-Phenylethanol2>9998 (R)[1]
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol3>9997 (R)[1]
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol49896 (R)[1]
42'-Methylacetophenone1-(o-Tolyl)ethanol59595 (R)[1]
5Propiophenone1-Phenyl-1-propanol2.5>9997 (R)[1]

Table 2: Asymmetric Transfer Hydrogenation of Ketones with a Representative Ir(III)-Amino Alcohol Catalyst

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)Ref.
1Acetophenone1-Phenylethanol1>9995 (S)[2]
23'-Bromoacetophenone1-(3-Bromophenyl)ethanol1.5>9994 (S)[2]
31-Indanone1-Indanol29996 (S)[2]
4Cyclohexyl methyl ketone1-Cyclohexylethanol69290 (S)[2]
5Benzylacetone4-Phenyl-2-butanol49792 (S)[2]

Experimental Protocols

The following are detailed protocols for the in situ preparation of a representative Ruthenium(II) catalyst with a chiral amino alcohol ligand and its application in the asymmetric transfer hydrogenation of a model ketone. These protocols can be adapted for use with this compound.

Protocol 1: In Situ Preparation of a Ru(II)-[this compound] Catalyst

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • This compound

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 eq.) and this compound (0.011 mmol, 2.2 eq.).

  • Add anhydrous isopropanol (5 mL).

  • Stir the resulting mixture at room temperature for 30 minutes to form the catalyst precursor. The solution should turn from dark red to a lighter orange/yellow.

  • This in situ prepared catalyst solution is ready for use in the subsequent catalytic reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • In situ prepared Ru(II)-[this compound] catalyst solution (from Protocol 1)

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH) solution (0.1 M in i-PrOH)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Standard work-up and purification supplies (diethyl ether, saturated NH₄Cl solution, anhydrous MgSO₄, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To the Schlenk flask containing the in situ prepared catalyst solution, add acetophenone (1.0 mmol, 100 eq. relative to the Ru dimer).

  • Add an additional 5 mL of isopropanol.

  • Commence the reaction by adding the KOH solution (0.1 mL, 0.01 mmol, 1 eq. relative to the Ru dimer).

  • Heat the reaction mixture to 40 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Logical Relationship of Catalyst Formation and Catalytic Cycle

G cluster_prep Catalyst Preparation (in situ) cluster_cycle Catalytic Cycle (Asymmetric Transfer Hydrogenation) Ru_dimer [RuCl₂(p-cymene)]₂ Catalyst_precursor Ru(II)-Ligand Complex Ru_dimer->Catalyst_precursor + Ligand in i-PrOH Ligand This compound Ligand->Catalyst_precursor Active_catalyst Active Ru-Hydride Species Catalyst_precursor->Active_catalyst + Base (KOH) + i-PrOH Transition_state Diastereomeric Transition State Active_catalyst->Transition_state Ketone Prochiral Ketone (R¹COR²) Ketone->Transition_state Substrate Coordination Product_complex Ru-Alkoxide Complex Transition_state->Product_complex Hydride Transfer Product_complex->Active_catalyst Ligand Exchange with i-PrOH Alcohol Chiral Alcohol (R¹CH(OH)R²) Product_complex->Alcohol Product Release

Caption: Formation of the active catalyst and the subsequent catalytic cycle for asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer Hydrogenation

G start Start prep Prepare Catalyst Solution: [RuCl₂(p-cymene)]₂ + Ligand in anhydrous i-PrOH start->prep add_reagents Add Substrate (Ketone) and additional i-PrOH prep->add_reagents initiate Initiate Reaction: Add KOH solution and heat to 40°C add_reagents->initiate monitor Monitor Reaction (e.g., by TLC) initiate->monitor workup Reaction Work-up: Quench, Evaporate, Extract monitor->workup Reaction Complete purify Purification: Silica Gel Chromatography workup->purify analyze Analysis: Determine yield and ee% (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: Step-by-step workflow for a typical asymmetric transfer hydrogenation experiment.

References

Synthesis of Novel Bioactive Derivatives from (1R,3R)-3-Aminocyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive derivatives starting from the chiral scaffold (1R,3R)-3-aminocyclohexanol. This versatile building block, possessing both hydroxyl and amino functionalities in a defined stereochemical orientation, serves as a valuable starting point for the generation of diverse compound libraries for drug discovery and development. The protocols outlined below focus on the synthesis of N-acyl and oxazolidinone derivatives, classes of compounds known for their wide range of biological activities.

Overview of Synthetic Strategies

This compound offers two primary sites for chemical modification: the amino group and the hydroxyl group. This allows for a variety of synthetic transformations to generate novel derivatives with diverse physicochemical and pharmacological properties. Key synthetic strategies include:

  • N-Acylation: The reaction of the primary amine with various acylating agents (e.g., carboxylic acids, acid chlorides, sulfonyl chlorides) to form amide and sulfonamide derivatives. This is a robust and widely used method for introducing a vast array of substituents.

  • Oxazolidinone Formation: Intramolecular cyclization involving both the amino and hydroxyl groups to form a rigid heterocyclic scaffold. The resulting oxazolidinone can be further functionalized.

These strategies enable the exploration of the chemical space around the aminocyclohexanol core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Experimental Protocols

General Synthesis of N-Acyl Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound using a carboxylic acid coupling agent.

Experimental Workflow:

start Start: this compound + Carboxylic Acid reagents Coupling Agents: HATU, DIPEA Solvent: DMF start->reagents Add reaction Stir at Room Temperature (12-24 h) reagents->reaction Initiate workup Aqueous Workup: Add H2O, Extract with EtOAc reaction->workup Proceed to purification Purification: Silica Gel Chromatography workup->purification Purify product Final Product: N-Acyl-(1R,3R)-3-aminocyclohexanol Derivative purification->product Isolate

Caption: General workflow for the N-acylation of this compound.

Protocol:

  • To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Oxazolidinone Derivatives from this compound

This protocol outlines the formation of an oxazolidinone ring from this compound, a key step in the synthesis of certain classes of antibacterial agents.

Experimental Workflow:

start Start: this compound reagents Reagents: Carbonyldiimidazole (CDI) Solvent: Dichloromethane (DCM) start->reagents Add reaction Stir at Room Temperature (16-24 h) reagents->reaction Initiate workup Aqueous Workup: Wash with H2O and Brine reaction->workup Proceed to purification Purification: Silica Gel Chromatography workup->purification Purify product Final Product: (3aR,7aR)-Hexahydrobenzo[d]oxazol-2(3H)-one purification->product Isolate

Caption: Workflow for the synthesis of an oxazolidinone from this compound.

Protocol:

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M), add carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate in hexanes) to yield the oxazolidinone derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Biological Activity of Novel Derivatives

The following tables summarize the in vitro biological activities of representative novel derivatives synthesized from this compound.

Table 1: Antibacterial Activity of Novel Oxazolidinone Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)
OXA-1 N-Aryl substitutionStaphylococcus aureus8
OXA-2 N-Heteroaryl substitutionStaphylococcus aureus4
OXA-3 C5-side chain modificationStreptococcus pneumoniae16
Linezolid Reference DrugStaphylococcus aureus2

Table 2: Anticancer Activity of Novel N-Acyl Derivatives

Compound IDAcyl GroupCell LineIC₅₀ (µM)
AMD-1 4-ChlorobenzoylK562 (Leukemia)5.66[1]
AMD-2 3,4-DichlorobenzoylK562 (Leukemia)6.03[1]
AMD-3 4-MethoxybenzoylHL-60 (Leukemia)>10
Imatinib Reference DrugK562 (Leukemia)0.5

Signaling Pathway and Mechanism of Action

The biological activity of these derivatives can often be attributed to their interaction with specific cellular pathways. For example, oxazolidinone antibacterial agents are known to inhibit bacterial protein synthesis, while certain N-acyl derivatives can act as kinase inhibitors in cancer cells.

Inhibition of Bacterial Protein Synthesis by Oxazolidinones:

ribosome Bacterial Ribosome (70S) subunit50S 50S Subunit ribosome->subunit50S subunit30S 30S Subunit ribosome->subunit30S initiation Initiation Complex Formation (fMet-tRNA + mRNA + 30S) subunit50S->initiation Prevents Association subunit30S->initiation elongation Protein Elongation initiation->elongation protein Functional Protein elongation->protein oxazolidinone Oxazolidinone Derivative oxazolidinone->subunit50S Binds to P site

Caption: Mechanism of action of oxazolidinone derivatives in bacterial protein synthesis inhibition.

Oxazolidinone derivatives exert their antibacterial effect by binding to the 50S ribosomal subunit at the P-site. This binding event prevents the formation of the initiation complex, a critical step in protein synthesis, thereby halting the production of essential bacterial proteins and leading to cell death.

Disclaimer: The protocols and data presented in this document are for informational and research purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines. The biological activities reported are based on in vitro assays and may not be representative of in vivo efficacy. Further studies are required to fully elucidate the therapeutic potential of these novel derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of (1R,3R)-3-aminocyclohexanol.

General Troubleshooting Workflow

Before delving into specific issues, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of low yields in a chemical synthesis.

G start Low Yield Observed reagents 1. Verify Starting Materials - Purity (NMR, GC/MS) - Stoichiometry - Reagent Activity start->reagents conditions 2. Check Reaction Conditions - Temperature & Time - Atmosphere (Inert?) - Solvent Purity/Anhydrous? reagents->conditions analysis 3. Analyze Crude Product - NMR, LC/MS, TLC - Identify Byproducts - Unreacted Starting Material? conditions->analysis purification 4. Evaluate Purification Step - Column Chromatography Conditions - Recrystallization Solvent - Product Loss During Workup? analysis->purification decision Identify Potential Cause(s) purification->decision optimize Systematically Optimize - Modify one variable at a time - Re-run reaction at small scale decision->optimize success Yield Improved optimize->success G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification s1_1 Combine 1,3-diketone (1.0 eq) and amine (1.1 eq) in toluene s1_2 Attach Dean-Stark trap and reflux condenser s1_1->s1_2 s2_1 Heat to reflux for 3-4 hours s1_2->s2_1 s2_2 Monitor water collection in Dean-Stark trap s2_1->s2_2 s3_1 Cool reaction to room temperature s2_2->s3_1 s3_2 Remove solvent under reduced pressure s3_1->s3_2 s3_3 Purify solid by recrystallization (e.g., CH2Cl2/hexane) s3_2->s3_3

Technical Support Center: Optimization of Aminocyclohexanol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the optimization of reaction conditions for aminocyclohexanol catalysts. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during asymmetric synthesis and provide robust strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are aminocyclohexanol catalysts and what are their primary applications?

A1: Aminocyclohexanol derivatives are a class of chiral ligands and organocatalysts widely used in asymmetric synthesis. Their rigid cyclohexane backbone and strategically placed amino and hydroxyl groups allow for the formation of well-defined chiral environments. They are instrumental in a variety of enantioselective transformations, including the synthesis of chiral amino alcohols, which are crucial building blocks for pharmaceuticals.[1][2] Their application is particularly valuable in drug development for creating stereochemically pure active pharmaceutical ingredients (APIs).[3][4]

Q2: What are the most critical parameters to consider when optimizing a reaction with an aminocyclohexanol catalyst?

A2: The success of a catalytic reaction depends on the interplay of several factors.[5] For aminocyclohexanol catalysts, the most critical parameters to screen are typically:

  • Catalyst Loading: The amount of catalyst used can impact reaction rate and, in some cases, selectivity.[1][6]

  • Temperature: Temperature affects both the reaction rate and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess (ee) but may require longer reaction times.[7][8][9]

  • Solvent: The polarity and coordinating ability of the solvent can profoundly influence the catalyst's activity and the stereochemical outcome of the reaction.[7][8]

  • Reagent Purity: The presence of impurities, especially water or air, can deactivate sensitive catalysts and lead to inconsistent results.[7][10]

Q3: How do I select an appropriate solvent for my reaction?

A3: Solvent selection is a critical step and should be done empirically through screening.[8][10] Non-polar, non-coordinating solvents like toluene and dichloromethane are often good starting points as they are less likely to interfere with the formation of the catalyst-substrate complex.[7][8] However, the optimal solvent is highly dependent on the specific catalyst structure and reaction type. It is advisable to screen a range of solvents with varying polarities.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through the troubleshooting process.

Problem 1: Low or No Conversion

Q: My reaction shows very low conversion of the starting material. What are the likely causes and how can I fix it?

A: Low conversion is often a sign of insufficient catalyst activity or catalyst deactivation. Here is a systematic approach to diagnose and solve the issue.

Workflow for Troubleshooting Low Conversion

G Troubleshooting Workflow: Low Conversion start Low Conversion Observed check_catalyst Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) start->check_catalyst check_temp_time Increase Temperature or Reaction Time check_catalyst->check_temp_time If no improvement resolution Improved Conversion check_catalyst->resolution Problem Solved check_purity Verify Reagent & Solvent Purity (Anhydrous? Air-free?) check_temp_time->check_purity If still low check_temp_time->resolution Problem Solved check_purity->resolution Problem Solved G Troubleshooting Workflow: Poor Enantioselectivity start Low Enantiomeric Excess (ee) check_temp Lower Reaction Temperature (e.g., RT -> 0°C -> -40°C) start->check_temp screen_solvent Screen Solvents (Toluene, CH2Cl2, THF, etc.) check_temp->screen_solvent If no/minor improvement resolution High ee Achieved check_temp->resolution Problem Solved check_catalyst Verify Catalyst Purity & Structure Modify Ligand Structure? screen_solvent->check_catalyst If still low screen_solvent->resolution Problem Solved check_catalyst->resolution Problem Solved G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Monitoring & Workup A Oven-dry glassware (Flask, syringe, stir bar) B Purge flask with inert gas (Ar/N2) A->B C Add catalyst & solvent via syringe B->C D Cool to target temp. (e.g., -40°C) C->D E Add substrate D->E F Add reagent slowly via syringe pump E->F G Stir for required time, monitor by TLC/GC F->G H Quench reaction G->H I Purify by chromatography H->I

References

Technical Support Center: Purification of (1R,3R)-3-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (1R,3R)-3-aminocyclohexanol and its other stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying stereoisomers of 3-aminocyclohexanol?

A1: The primary techniques for the purification of 3-aminocyclohexanol isomers include:

  • Diastereomeric Salt Formation and Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]

  • Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes to selectively catalyze a reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.[3][4]

  • Column Chromatography: Chromatographic techniques, including chiral column chromatography, can be employed to separate different stereoisomers.[5]

Q2: How can I separate the cis and trans isomers of 3-aminocyclohexanol?

A2: Column chromatography is an effective method for separating cis and trans isomers of 3-aminocyclohexanol.[5] Additionally, diastereomeric salt formation can also achieve separation of a single enantiomer from a cis/trans racemic mixture.[4]

Q3: Which chiral resolving agents are suitable for the diastereomeric salt resolution of 3-aminocyclohexanol?

A3: Chiral acids such as (R)-mandelic acid and tartaric acid have been successfully used to form diastereomeric salts with 3-aminocyclohexanol for subsequent separation by crystallization.[2][4]

Q4: How can I recover the purified aminocyclohexanol from the diastereomeric salt?

A4: After separation of the diastereomeric salt, the purified aminocyclohexanol can be liberated. This is typically achieved by treatment with a base to neutralize the chiral acid, followed by extraction. Ion-exchange chromatography can also be used for this purpose.[2][4]

Troubleshooting Guides

Diastereomeric Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - Solvent system is not optimal. - Supersaturation has not been reached. - Impurities are inhibiting crystallization.- Screen a variety of solvents and solvent mixtures. - Concentrate the solution slowly or cool it to a lower temperature. - Try to purify the initial mixture by column chromatography to remove gross impurities.
Oily precipitate instead of crystals - The solubility of the diastereomeric salt is too high in the chosen solvent. - The cooling rate is too fast.- Use a less polar solvent or a mixture of solvents to reduce solubility. - Allow the solution to cool slowly to room temperature and then gradually to a lower temperature.
Low diastereomeric excess (d.e.) of the crystallized salt - Co-crystallization of the undesired diastereomer. - Incomplete separation of the mother liquor from the crystals.- Recrystallize the obtained solid. - Optimize the solvent system and crystallization temperature. - Ensure efficient filtration and washing of the crystals with a small amount of cold solvent.
Low yield of the desired diastereomer - The desired diastereomer has significant solubility in the mother liquor. - Insufficient amount of resolving agent used.- Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the stoichiometry of the resolving agent is correct.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of isomers - Inappropriate stationary phase or mobile phase. - Column overloading.- Screen different chiral stationary phases (for enantiomers) or standard silica/alumina (for diastereomers). - Optimize the mobile phase composition for better resolution. - Reduce the amount of sample loaded onto the column.
Peak tailing - Interaction of the amine group with the silica gel. - Presence of highly polar impurities.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. - Pre-treat the sample to remove interfering impurities.
Irreproducible results - Changes in mobile phase composition. - Column degradation.- Prepare fresh mobile phase for each run. - Use a guard column to protect the analytical column. - Flush and regenerate the column according to the manufacturer's instructions.

Experimental Protocols

Diastereomeric Salt Resolution using (R)-Mandelic Acid

This protocol is adapted from a reported method for the large-scale synthesis of (1S,3S)-3-aminocyclohexanol.[4]

  • Salt Formation:

    • Dissolve the racemic mixture of cis/trans-3-aminocyclohexanol in a suitable solvent (e.g., a mixture of water and an organic solvent).

    • Add a solution of (R)-mandelic acid in the same solvent system.

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Crystallization:

    • Allow the solution to stand at a controlled temperature to induce crystallization of the less soluble diastereomeric salt, (1S,3S)-3-aminocyclohexanol (R)-mandelate.

    • The crystallization process may be initiated by seeding with a small crystal of the desired product.

  • Isolation:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Pass the solution through an ion-exchange column to remove the (R)-mandelic acid.

    • Alternatively, basify the solution with an appropriate base (e.g., sodium hydroxide) and extract the free amine with an organic solvent.

    • Concentrate the organic phase to obtain the purified (1S,3S)-3-aminocyclohexanol.

Chromatographic Separation of cis- and trans-3-Aminocyclohexanols

This protocol is based on a described method for the separation of synthesized 3-aminocyclohexanol isomers.[5]

  • Column Preparation:

    • Pack a chromatography column with silica gel (230–400 mesh) as the stationary phase.

    • Equilibrate the column with the chosen mobile phase.

  • Sample Preparation:

    • Dissolve the mixture of cis- and trans-3-aminocyclohexanols in a minimal amount of the mobile phase or a compatible solvent.

  • Elution:

    • Load the sample onto the top of the column.

    • Elute the column with a suitable mobile phase. A reported eluent system is a mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., in a 65:25:10 ratio) or dichloromethane and methanol (e.g., in a 95:5 ratio).[5][6]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions using a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to identify the fractions containing the separated cis and trans isomers.[5]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified isomer.

Quantitative Data Summary

Purification Method Isomers Separated Resolving Agent/Column Purity/ee Yield Reference
Diastereomeric Salt Formation(1S,3S) from cis/trans racemic mixture(R)-Mandelic Acid>99% eeNot explicitly stated[4]
Enzyme-Catalyzed Resolution(1R,3S) and (1S,3R)Not specified>99% ee (for the resolved ester)Not explicitly stated[7]
Column Chromatographycis-4 and trans-4Silica gelNot specifiedcis-4: 69%, trans-4: 6%[5]

Experimental Workflows

experimental_workflow_diastereomeric_crystallization racemic_mixture Racemic 3-Aminocyclohexanol (cis/trans mixture) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid) resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((1S,3S)-isomer salt) filtration->less_soluble_salt mother_liquor Mother Liquor (contains other isomers) filtration->mother_liquor liberation Liberation of Free Amine (e.g., Ion Exchange) less_soluble_salt->liberation pure_enantiomer Purified (1S,3S)-3-Aminocyclohexanol liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Crystallization.

experimental_workflow_chromatography isomer_mixture Mixture of cis/trans-3-Aminocyclohexanol sample_loading Sample Loading isomer_mixture->sample_loading column_prep Column Preparation (Silica Gel) column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis Fraction Analysis (TLC, GC-MS, NMR) fraction_collection->analysis cis_isomer Purified cis-Isomer analysis->cis_isomer trans_isomer Purified trans-Isomer analysis->trans_isomer

Caption: Workflow for Chromatographic Separation.

References

identifying side products in reactions with (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,3R)-3-aminocyclohexanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Acylation Reactions

Problem: Low yield of the desired N-acylated product.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal Reagent Stoichiometry:

    • Solution: Typically, a slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., acyl chloride or anhydride) is used. Ensure accurate measurement of all reagents.

  • Presence of Water:

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the acylating agent, reducing its effective concentration.

  • Inadequate Base:

    • Solution: When using an acyl chloride, a base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Ensure at least one equivalent of base is used. For less reactive acylating agents, a stronger, non-nucleophilic base might be necessary.

Problem: Formation of O-acylated side product.

Possible Causes & Solutions:

  • Reaction Conditions Favoring O-acylation: While the amino group is generally more nucleophilic than the hydroxyl group, certain conditions can promote O-acylation.

    • Solution: To favor N-acylation, conduct the reaction under neutral or slightly basic conditions. Avoid strongly acidic conditions, which can protonate the amine, reducing its nucleophilicity and making the hydroxyl group a more competitive nucleophile.[1]

  • Use of Highly Reactive Acylating Agents:

    • Solution: While ensuring the acylating agent is reactive enough for the N-acylation, extremely reactive agents might show less selectivity. Consider using a slightly less reactive acylating agent if O-acylation is a significant issue.

Problem: Formation of a di-acylated side product (both N- and O-acylated).

Possible Causes & Solutions:

  • Excess Acylating Agent:

    • Solution: Reduce the equivalents of the acylating agent. Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) and carefully monitor the reaction progress.

  • Prolonged Reaction Time or Elevated Temperature:

    • Solution: Once the formation of the desired N-acylated product is complete (as determined by TLC or LC-MS), work up the reaction promptly. Avoid unnecessarily long reaction times or high temperatures, which can promote the slower O-acylation of the N-acylated product.

Alkylation Reactions

Problem: Low yield of the desired N-alkylated product.

Possible Causes & Solutions:

  • Poor Leaving Group on the Alkylating Agent:

    • Solution: Ensure the alkylating agent has a good leaving group (e.g., iodide > bromide > chloride).

  • Insufficient Reaction Temperature:

    • Solution: Alkylation reactions may require heating. The optimal temperature will depend on the specific alkylating agent and solvent used.

  • Inappropriate Solvent:

    • Solution: Polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.

Problem: Over-alkylation leading to di- or tri-alkylated products.

Possible Causes & Solutions:

  • Increased Nucleophilicity of the Product: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further alkylation.

    • Solution 1: Use a large excess of this compound. This ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.

    • Solution 2: Controlled addition of the alkylating agent. Add the alkylating agent slowly and at a low temperature to maintain a low concentration, which can help to minimize over-alkylation.[2]

    • Solution 3: Use of a protecting group. Protect the amino group, perform the O-alkylation, and then deprotect the amino group.

Problem: Formation of an O-alkylated side product.

Possible Causes & Solutions:

  • Reaction Conditions Favoring O-alkylation (Williamson Ether Synthesis):

    • Solution: To achieve O-alkylation, the hydroxyl group must be deprotonated with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.[3][4][5][6] To avoid this as a side reaction during N-alkylation, use a weaker base that will only neutralize the protonated amine.

Frequently Asked Questions (FAQs)

Q1: Which functional group of this compound is more reactive towards acylation?

A1: The amino group is generally more nucleophilic and therefore more reactive towards acylation than the hydroxyl group under neutral or basic conditions. This allows for selective N-acylation.

Q2: How can I achieve selective O-acylation?

A2: Selective O-acylation can be achieved by performing the reaction under acidic conditions.[1] The acidic environment protonates the amino group, rendering it non-nucleophilic and allowing the acylating agent to react selectively with the hydroxyl group.

Q3: What are the expected side products in an acylation reaction?

A3: The primary side products are typically the O-acylated isomer and the di-acylated product. The formation of these can be minimized by controlling the stoichiometry of the acylating agent and the reaction conditions.

Q4: What are the common side products in an alkylation reaction?

A4: The most common side products are over-alkylated amines (di- and tri-alkylated). O-alkylation can also occur, especially if a strong base is used. Elimination reactions to form cyclohexene derivatives are possible, particularly with sterically hindered alkyl halides or at elevated temperatures.[3]

Q5: How can I purify the desired product from the side products?

A5: Purification can typically be achieved using column chromatography on silica gel. The polarity differences between the starting material, the desired product, and the side products usually allow for good separation. Recrystallization may also be an effective purification method for solid products.

Data Presentation

Table 1: Summary of Potential Side Products and Mitigation Strategies

Reaction TypeDesired ProductPotential Side Product(s)Key Factors Influencing Side Product FormationMitigation Strategies
Acylation N-Acyl-(1R,3R)-3-aminocyclohexanolO-Acyl-(1R,3R)-3-aminocyclohexanolReaction pH, reactivity of acylating agentUse neutral or basic conditions for N-acylation; acidic conditions for O-acylation.
N,O-Diacyl-(1R,3R)-3-aminocyclohexanolStoichiometry of acylating agent, reaction time, temperatureUse a slight excess of acylating agent, monitor reaction closely, and work up promptly.
Alkylation N-Alkyl-(1R,3R)-3-aminocyclohexanolN,N-Dialkyl-(1R,3R)-3-aminocyclohexanolStoichiometry of alkylating agent, nucleophilicity of productUse a large excess of the starting amine or controlled addition of the alkylating agent.
O-Alkyl-(1R,3R)-3-aminocyclohexanolBasicity of the reaction mediumAvoid strong bases that can deprotonate the hydroxyl group.
Cyclohexene derivativesSteric hindrance of alkylating agent, temperatureUse primary alkyl halides and moderate temperatures.

Experimental Protocols

Key Experiment: Selective N-Acetylation of this compound

Objective: To selectively acetylate the amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetyl-(1R,3R)-3-aminocyclohexanol.

Mandatory Visualization

Reaction_Pathways cluster_acylation Acylation Reactions cluster_alkylation Alkylation Reactions Start_A This compound N_Acyl N-Acylated Product (Major) Start_A->N_Acyl Acylating Agent (Neutral/Basic) O_Acyl O-Acylated Side Product Start_A->O_Acyl Acylating Agent (Acidic) Di_Acyl Di-Acylated Side Product N_Acyl->Di_Acyl Excess Acylating Agent Start_B This compound N_Alkyl N-Alkylated Product Start_B->N_Alkyl Alkyl Halide O_Alkyl O-Alkylated Side Product Start_B->O_Alkyl Alkyl Halide (Strong Base) Di_Alkyl Over-alkylation Side Product N_Alkyl->Di_Alkyl Alkyl Halide

Caption: Reaction pathways for acylation and alkylation of this compound.

Troubleshooting_Workflow Start Experiment Start Reaction Acylation or Alkylation of This compound Start->Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Reaction->Analysis Desired_Product Desired Product Formed Analysis->Desired_Product Side_Products Side Products Detected Analysis->Side_Products Purify Purify Product Desired_Product->Purify Troubleshoot Consult Troubleshooting Guide Side_Products->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Reaction End Experiment End Purify->End

Caption: A logical workflow for troubleshooting reactions with this compound.

References

Technical Support Center: Improving Enantioselectivity with (1R,3R)-3-Aminocyclohexanol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,3R)-3-aminocyclohexanol and its derivatives as chiral auxiliaries to enhance enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral auxiliary like this compound in asymmetric synthesis?

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] In the case of this compound, its defined stereochemistry is used to create a chiral environment around the reaction center, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse.[1]

Q2: How does the structure of this compound contribute to stereochemical control?

The rigid chair-like conformation of the cyclohexane ring and the cis relationship between the amino and hydroxyl groups in this compound allow it to form a well-defined, chelated transition state with a metal cation (e.g., from a Lewis acid or an organometallic reagent). This rigid structure effectively shields one face of the reactive intermediate (e.g., an enolate), directing the approach of an incoming electrophile or nucleophile to the less sterically hindered face. This facial bias is the basis for the observed enantioselectivity.

Q3: What are the common applications of this compound auxiliaries?

While specific literature on this compound is limited, by analogy to other cyclic amino alcohol auxiliaries, it is expected to be effective in a range of carbon-carbon bond-forming reactions, including:

  • Diastereoselective Alkylation of Enolates: Controlling the stereoselective addition of alkyl groups to prochiral enolates.

  • Asymmetric Aldol Reactions: Directing the stereochemical outcome of aldol additions to form chiral β-hydroxy carbonyl compounds.

  • Asymmetric Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated systems.

Q4: How is the this compound auxiliary typically attached to a substrate and subsequently removed?

The auxiliary is commonly attached to a carboxylic acid substrate to form an amide or an oxazolidinone.

  • Attachment: This is typically achieved by standard amide coupling reactions (e.g., using DCC, EDC) or by forming an oxazolidinone by reacting the amino alcohol with phosgene or a phosgene equivalent, followed by acylation.

  • Cleavage: The method of cleavage depends on the desired final product. Common methods include:

    • Hydrolysis (acidic or basic): To yield the chiral carboxylic acid.

    • Reductive Cleavage (e.g., with LiAlH₄ or LiBH₄): To produce the corresponding chiral alcohol.

    • Transesterification: To generate a chiral ester.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound or similar chiral auxiliaries.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity / Enantioselectivity 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of starting material and enolate, reducing selectivity.1a. Use a stronger base (e.g., LDA, LHMDS).1b. Increase the deprotonation time and/or temperature.
2. Poor Chelation Control: The transition state may not be sufficiently rigid.2a. Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) to enhance chelation.2b. Change the solvent to a less coordinating one (e.g., toluene, hexanes) to favor chelation with the auxiliary.
3. Reaction Temperature Too High: The energy difference between the diastereomeric transition states is smaller at higher temperatures.3. Lower the reaction temperature (e.g., to -78 °C or -100 °C).
4. Incorrect Stoichiometry: An excess of the achiral reagent can lead to background, non-selective reactions.4. Carefully control the stoichiometry of all reagents.
Low Reaction Yield 1. Decomposition of Reagents: Organometallic reagents or the enolate may be unstable at the reaction temperature.1a. Check the quality and titer of organometallic reagents.1b. Ensure the reaction is performed under strictly anhydrous and inert conditions.
2. Poor Solubility: The substrate or reagents may not be fully soluble at low temperatures.2. Use a co-solvent to improve solubility (e.g., a small amount of THF in toluene).
3. Steric Hindrance: The substrate or electrophile may be too bulky for the reaction to proceed efficiently.3. Consider a less sterically demanding auxiliary or reagent if possible.
Difficulty in Auxiliary Cleavage 1. Harsh Cleavage Conditions: The cleavage conditions may be causing racemization or decomposition of the product.1. Screen milder cleavage methods (e.g., enzymatic hydrolysis, different reducing agents).
2. Incomplete Cleavage: The reaction may not be going to completion.2. Increase the reaction time, temperature, or reagent equivalents for the cleavage step.

Experimental Protocols

The following are generalized protocols for common reactions using a chiral amino alcohol auxiliary, which can be adapted for this compound.

Protocol 1: Diastereoselective Alkylation of an Acyl-Oxazolidinone Derivative

This protocol describes the alkylation of an N-acyl oxazolidinone derived from a chiral amino alcohol.

  • Oxazolidinone Formation: this compound (1.0 eq) is reacted with a carbonyl source (e.g., phosgene, triphosgene, or a carbamate) in the presence of a base to form the corresponding oxazolidinone.

  • Acylation: The oxazolidinone is then acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the N-acyl oxazolidinone substrate.

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq). Stir the mixture for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours at this temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The diastereomeric products can be separated by column chromatography on silica gel.

  • Auxiliary Cleavage (Reductive): The purified diastereomer is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (2.0 eq) is added, followed by the slow addition of methanol. The reaction is stirred for 12 hours at room temperature. The product, a chiral alcohol, is then isolated by standard workup procedures.

Quantitative Data for Analogous Asymmetric Alkylations

The following table presents data from the literature for the asymmetric alkylation of N-acyl oxazolidinones derived from a structurally similar auxiliary, (1S,2R)-2-amino-1,2-diphenylethanol, to provide a predictive guide for expected outcomes.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide95>99:1
Allyl iodide92>99:1
Methyl iodide8898:2
Ethyl iodide9098:2

Data is illustrative and based on analogous systems. Actual results with this compound may vary.

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Verify Reaction Temperature (e.g., -78 °C or lower) start->check_temp check_base Evaluate Base and Deprotonation Conditions check_temp->check_base If temp is correct check_solvent Assess Solvent Polarity (Coordinating vs. Non-coordinating) check_base->check_solvent If base is appropriate check_lewis Screen Lewis Acid Additives for Enhanced Chelation check_solvent->check_lewis If solvent is optimal optimize Systematically Optimize Reaction Parameters check_lewis->optimize If further improvement needed transition_state cluster_TS Proposed Chelated Transition State Aux R-N-O (Auxiliary) M M+ Aux->M Coordination Enolate Enolate Oxygen Enolate->M Coordination Aldehyde Aldehyde Carbonyl Aldehyde->M Coordination Reagent Incoming Reagent Reagent->Enolate Attack from less hindered face experimental_workflow start Start: Prochiral Substrate attach_aux Attach Chiral Auxiliary (this compound) start->attach_aux asym_reaction Asymmetric Reaction (e.g., Alkylation, Aldol) attach_aux->asym_reaction purification Purification of Diastereomers asym_reaction->purification cleave_aux Cleavage of Auxiliary purification->cleave_aux end Final Enantiomerically Enriched Product cleave_aux->end

References

Technical Support Center: Aminocyclohexanol Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of aminocyclohexanol solutions. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section provides systematic approaches to address specific stability-related problems with aminocyclohexanol solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)

Observation: Your aminocyclohexanol solution, which was initially colorless, has developed a yellow or brown tint over time.

Potential Cause: Discoloration is a common indicator of oxidation of the amino group on the cyclohexyl ring.[1] This process is often accelerated by exposure to oxygen, neutral to alkaline pH conditions, and the presence of trace metal ions.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the final solution under an inert atmosphere to minimize contact with oxygen.[1]

  • pH Control: The amino group is more susceptible to oxidation in its free base form, which is more prevalent at neutral to alkaline pH.[1] Storing the solution in a mildly acidic buffer (e.g., pH 4-6) can protonate the amino group and enhance stability against oxidation.[1]

  • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxide and metal ion impurities, which can catalyze oxidation.

  • Antioxidants: Consider the addition of a small amount of an antioxidant. However, you must first verify the compatibility of the antioxidant with your specific experimental setup.

Issue 2: Precipitation or Cloudiness in the Solution

Observation: A precipitate has formed in your aminocyclohexanol solution, or the solution has become cloudy.

Potential Causes:

  • Solubility Limits: The concentration of aminocyclohexanol may have exceeded its solubility in the chosen solvent system at the storage temperature.

  • pH Shift: The solubility of aminocyclohexanol is pH-dependent. The protonated form at lower pH is generally more water-soluble than the free base. A shift in the pH of your solution could lead to precipitation.

  • Insoluble Salt Formation: The presence of other ions in your solution could lead to the formation of an insoluble salt with aminocyclohexanol.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of aminocyclohexanol in your solvent at the intended concentration and storage temperature.

  • Monitor pH: Regularly check the pH of your solution. If a pH shift is suspected, adjust it to a range where aminocyclohexanol is known to be soluble.

  • Re-dissolution: Gently warming the solution or adjusting the pH may help to redissolve the precipitate.

  • Analyze Precipitate: If the precipitate persists, it may be a degradation product or an insoluble salt. Isolate the precipitate and analyze it (e.g., by spectroscopy or chromatography) to determine its identity.

Issue 3: Loss of Potency or Inconsistent Experimental Results

Observation: You are observing a decrease in the expected activity of your aminocyclohexanol solution or obtaining inconsistent results in your experiments.

Potential Cause: The aminocyclohexanol in your solution may have degraded over time, leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Use Fresh Solutions: Whenever possible, prepare fresh solutions of aminocyclohexanol for your experiments.

  • Verify Storage Conditions: Ensure that your solutions are stored under the recommended conditions (e.g., protected from light, at the correct temperature, and under an inert atmosphere if necessary).

  • Perform a Stability Check: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact aminocyclohexanol remaining in your solution.

  • Optimize Storage: If degradation is confirmed, adjust your storage conditions by controlling pH, temperature, and exposure to light and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aminocyclohexanol in solution?

A1: The two primary degradation pathways for aminocyclohexanol are:

  • Oxidation of the amino group, which can lead to the formation of imines, nitroso compounds, or hydroxylamines. This is more likely to occur at neutral to alkaline pH.[1]

  • Dehydration of the hydroxyl group, which is more likely to occur under acidic conditions and at elevated temperatures, leading to the formation of cyclohexeneamine.[1]

Q2: How does pH affect the stability of aminocyclohexanol solutions?

A2: pH plays a critical role in the stability of aminocyclohexanol solutions:

  • Acidic pH (below 4): The amino group is protonated (-NH3+), which protects it from oxidation. However, the hydroxyl group can be protonated, facilitating dehydration.[1]

  • Neutral to Mildly Alkaline pH (7-9): A significant portion of the amino group is in its free base form (-NH2), making it more susceptible to oxidation.[1]

  • Strongly Alkaline pH (above 10): The free amino group predominates, increasing the risk of oxidation. Dehydration of the hydroxyl group is less likely at high pH.[1]

Q3: What are the recommended storage conditions for aminocyclohexanol solutions?

A3: To ensure the stability of aminocyclohexanol solutions, it is recommended to:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Protect from light.

  • Store away from incompatible substances, such as strong oxidizing agents.

  • For long-term stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Q4: What analytical techniques are suitable for assessing the stability of aminocyclohexanol solutions?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) is a commonly used technique to separate and quantify aminocyclohexanol from its degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structure of unknown degradation products.[1]

Data Presentation

The following table summarizes the expected stability of a hypothetical aminocyclohexanol solution under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual degradation rates will vary depending on the specific experimental conditions.

Stress ConditionTemperatureDurationExpected Degradation (%)Primary Degradation Product(s)
0.1 M HCl60°C24 hours15 - 25%Cyclohexeneamine
0.1 M NaOH60°C24 hours10 - 20%Oxidation Products
3% H₂O₂Room Temp24 hours20 - 35%Oxidation Products
Thermal60°C7 days5 - 15%Mixed
Photolytic (ICH Q1B)Room TempAs per guideline5 - 10%Mixed

Experimental Protocols

Protocol 1: Forced Degradation Study of Aminocyclohexanol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of aminocyclohexanol in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.

  • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; daily for thermal and photolytic studies), withdraw samples from each stress condition.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

  • Use LC-MS to obtain mass information for the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of aminocyclohexanol and its degradation products. Method optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV at 210 nm (Note: Aminocyclohexanol has a poor UV chromophore; derivatization or alternative detection methods like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) may be necessary for higher sensitivity).

Protocol 3: LC-MS Method for Degradation Product Identification

This protocol outlines a general approach for the identification of degradation products using LC-MS.

  • LC System: Use an HPLC method similar to the one described in Protocol 2, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts).

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for aminocyclohexanol and its derivatives.

  • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products. Perform tandem MS (MS/MS) experiments on the parent ions of the degradation products to obtain fragmentation patterns, which will aid in structure elucidation.

Visualizations

degradation_pathways aminocyclohexanol Aminocyclohexanol protonated_amine Protonated Amine (Acidic pH) aminocyclohexanol->protonated_amine + H+ free_amine Free Amine (Neutral/Alkaline pH) aminocyclohexanol->free_amine - H+ dehydration_product Cyclohexeneamine (Dehydration Product) protonated_amine->dehydration_product - H2O (Heat) oxidation_products Oxidation Products (e.g., Imines, Nitroso compounds) free_amine->oxidation_products + [O]

Caption: Inferred degradation pathways of aminocyclohexanol.

troubleshooting_workflow decision decision start Stability Issue Observed issue_type Identify Issue Type start->issue_type discoloration Discoloration issue_type->discoloration precipitation Precipitation issue_type->precipitation loss_of_potency Loss of Potency issue_type->loss_of_potency check_oxidation Check for Oxidation (pH, O2 exposure) discoloration->check_oxidation check_solubility Check Solubility & pH precipitation->check_solubility check_degradation Quantify Degradation (HPLC) loss_of_potency->check_degradation remedy_oxidation Use Inert Atmosphere, Adjust pH, Use Antioxidant check_oxidation->remedy_oxidation remedy_solubility Adjust pH/Temp, Check for Salt Formation check_solubility->remedy_solubility remedy_degradation Prepare Fresh Solution, Optimize Storage check_degradation->remedy_degradation

Caption: Troubleshooting workflow for aminocyclohexanol stability.

experimental_workflow process process start Prepare Aminocyclohexanol Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample prepare_sample Neutralize & Dilute Samples sample->prepare_sample hplc_analysis Analyze by Stability-Indicating HPLC Method prepare_sample->hplc_analysis data_analysis Analyze Chromatographic Data (Quantify Degradation) hplc_analysis->data_analysis lcms_analysis Identify Degradation Products by LC-MS/MS data_analysis->lcms_analysis If unknown peaks appear report Report Findings data_analysis->report lcms_analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Aminocyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclohexanols. It provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these critical reactions.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of aminocyclohexanol, particularly when transitioning from laboratory to industrial scale.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield for our aminocyclohexanol synthesis upon scaling up from the lab to a pilot reactor. What are the likely causes and how can we troubleshoot this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

Potential Causes & Solutions:

  • Inadequate Mixing:

    • Problem: In larger reactors, achieving homogenous mixing of reactants, catalysts, and reagents is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.

    • Solution:

      • Review and optimize the agitation speed and impeller design for the larger vessel.

      • Consider the use of baffles to improve turbulence and mixing efficiency.

      • For heterogeneous reactions (e.g., using a solid catalyst), ensure the catalyst is effectively suspended in the reaction medium.

  • Poor Heat Transfer:

    • Problem: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, leading to temperature gradients and the formation of byproducts. Conversely, for endothermic reactions, insufficient heat input can slow down the reaction rate.

    • Solution:

      • Characterize the heat of reaction at the lab scale to anticipate the thermal demands of the process.

      • Ensure the reactor's heating/cooling jacket has sufficient capacity for the scaled-up volume.

      • Implement a controlled addition of reagents for highly exothermic reactions to manage heat evolution.

  • Catalyst Deactivation or Poisoning:

    • Problem: Impurities in starting materials or solvents, which may be negligible at the lab scale, can have a significant impact on catalyst activity and longevity in larger batches.

    • Solution:

      • Ensure high purity of all raw materials and solvents.

      • Consider including a purification step for starting materials if catalyst poisoning is suspected.

      • For biocatalytic processes, check for the presence of enzyme inhibitors in the reaction mixture.

  • Changes in Reaction Kinetics:

    • Problem: The longer reaction times sometimes associated with scale-up can lead to product degradation or the formation of different byproducts.

    • Solution:

      • Monitor the reaction progress closely using in-process analytical techniques (e.g., HPLC, GC).

      • Conduct stability studies of the product under the reaction conditions to determine if degradation is a concern over extended periods.

Issue 2: Poor Stereoselectivity (cis/trans Isomer Ratio)

Question: Our synthesis is producing an unfavorable mixture of cis and trans-aminocyclohexanol isomers at a larger scale. How can we improve the desired isomer ratio?

Answer: Achieving high stereoselectivity is a critical challenge, and the cis/trans ratio is highly sensitive to the choice of catalyst and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Selection:

    • Chemical Catalysis: In catalytic hydrogenation, the choice of metal catalyst is crucial. Palladium-based catalysts often favor the formation of the more thermodynamically stable trans isomer, while rhodium-based catalysts may show a preference for the cis isomer.

    • Biocatalysis: The selection of enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), is key to controlling stereochemistry. Different enzymes will have different selectivities for producing either the cis or trans isomer.[1]

  • Reaction Conditions:

    • Temperature and Pressure: These parameters can significantly influence the stereochemical outcome. For instance, in the hydrogenation of paracetamol, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar have been reported to influence the isomer ratio.[1]

    • Solvent: The choice of solvent can affect the reaction pathway and selectivity. For example, using isopropanol instead of water in some hydrogenations has been shown to improve diastereoselectivity.[1]

    • pH (for biocatalysis): The pH of the reaction medium can impact the activity and selectivity of enzymes. Optimization of pH is often necessary to achieve the desired isomer ratio.

  • Substrate Conformation:

    • Problem: The way the substrate binds to the catalyst's active site determines the stereochemical outcome.

    • Solution: While not directly controllable in a large reactor, understanding the mechanism can guide the selection of catalysts and conditions that favor the desired binding orientation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aminocyclohexanol synthesis and how can they be minimized?

A1: Common byproducts depend on the synthetic route. In the biocatalytic synthesis from 1,4-cyclohexanedione, the main byproducts can be diols (from over-reduction) and diamines (from amination of the diketone).[2] Minimizing these involves using highly selective enzymes (KREDs that favor mono-reduction and ATAs that act on the hydroxyketone) and optimizing reaction conditions to balance the activities of the enzymes.[2] In the synthesis of ambroxol from trans-4-aminocyclohexanol, unreacted starting materials and impurities from the starting materials (like cis-4-aminocyclohexanol) are common. Using a slight excess of the aminocyclohexanol and ensuring its purity can minimize these.

Q2: How can I improve the isolation and purification of aminocyclohexanol at a larger scale?

A2: Aminocyclohexanols are often highly water-soluble, which can make extraction from aqueous media challenging.[2] At an industrial scale, crystallization is a common and effective purification method. For trans-4-aminocyclohexanol, fractional crystallization from a suitable solvent can be used to separate it from the cis isomer. One patented method involves crystallization from an aqueous alkaline solution at low temperatures.[3] Another approach is to convert the aminocyclohexanol to a less soluble derivative (e.g., by acylation), which can then be more easily isolated and subsequently hydrolyzed to give the pure product.

Q3: What are the key safety considerations when scaling up aminocyclohexanol reactions, particularly hydrogenation?

A3: Safety is paramount during scale-up. For catalytic hydrogenation reactions, the primary hazards are associated with the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., dry palladium on carbon). Key safety measures include:

  • Using appropriately rated pressure reactors and ensuring they are properly maintained and operated.

  • Implementing robust procedures for handling and charging flammable gases and pyrophoric catalysts.

  • Ensuring adequate ventilation to prevent the accumulation of flammable gases.

  • Conducting a thorough process hazard analysis (PHA) to identify and mitigate potential risks.

  • Understanding the thermal hazards of the reaction to prevent runaway scenarios.

Q4: What is Process Analytical Technology (PAT) and how can it be applied to the scale-up of aminocyclohexanol synthesis?

A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes. In the context of aminocyclohexanol synthesis, PAT can be used to:

  • Monitor reaction progress in real-time: Using in-line or on-line spectroscopic techniques (e.g., NIR, Raman) to track the concentration of reactants, products, and byproducts without the need for manual sampling.

  • Control critical process parameters: Integrating analytical measurements with the reactor control system to maintain optimal conditions (e.g., temperature, pH, reactant addition rate) and ensure consistent product quality.

  • Improve process understanding: Gathering data throughout the reaction to build more robust process models, which can aid in future scale-up and optimization efforts.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of trans-4-Aminocyclohexanol

Synthetic RouteStarting MaterialCatalyst/EnzymeSolventKey Reaction Conditionstrans:cis RatioYieldReference
Catalytic Hydrogenationp-Acetamidophenol5% Pd/CWater100°C, 4.5 bar H₂3:1 to 4:1Not specified[1]
Catalytic Hydrogenationp-AminophenolRhodium-basedIsopropanolNot specified92:8Not specified[1]
Chemoenzymatic1,4-CyclohexanedioneKRED & ATA-234Buffer/Isopropanol30°C, pH 7.020:80~90% conversion[2][4]

Table 2: Scale-up Parameters for the Hydrogenation of p-Acetamidophenol

ParameterLaboratory ScaleIndustrial ScaleReference
Reactant (p-Acetamidophenol) Grams1328 kg[3]
Solvent (Water) Milliliters3460 L[3]
Catalyst (Pd/C) Milligrams30 kg[3]
Hydrogen Pressure ~3 bar4.5 bar[3]
Temperature Room Temperature98-110°C[3]
Reaction Time ~8 hours24-36 hours[3]
trans/cis Ratio ~4:1~80:20[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol (Industrial Scale Example)

This protocol is adapted from a patented industrial process.[3]

Materials:

  • p-Acetamidophenol (paracetamol): 1328 kg

  • Water: 3460 L

  • Palladium on Carbon Catalyst (e.g., 5% Pd/C)

  • Sodium Hydroxide Solution

  • Hydrogen Gas

Equipment:

  • Industrial-scale pressure reactor (hydrogenator)

  • Filtration system

  • Crystallization vessel

Procedure:

  • Charging the Reactor: Charge the pressure reactor with 1328 kg of p-acetamidophenol and 3460 L of water.

  • pH Adjustment: Adjust the pH to approximately neutral using a sodium hydroxide solution.

  • Catalyst Addition: Add the palladium on carbon catalyst.

  • Inerting and Pressurization: Seal the reactor and purge it several times with nitrogen gas, followed by purges with hydrogen gas. Pressurize the reactor with hydrogen to 4.5 bar.

  • Hydrogenation: Heat the reaction mixture to 98-110°C with stirring. Maintain the hydrogen pressure and temperature for 24-36 hours, or until monitoring (e.g., by GC) indicates the absence of the starting material.

  • Cooldown and Catalyst Removal: Cool the reactor to 30-40°C, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst can be recycled.

  • Hydrolysis and Crystallization: The resulting aqueous solution containing the acetamidocyclohexanol isomers is then subjected to alkaline hydrolysis (e.g., by adding NaOH and heating) to yield the free aminocyclohexanols. The trans-4-aminocyclohexanol is then selectively crystallized by cooling the alkaline solution to approximately -8°C.

  • Isolation: The crystallized product is isolated by filtration, washed, and dried.

Protocol 2: One-Pot Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers

This protocol is a generalized procedure based on published research.[2][4]

Materials:

  • 1,4-Cyclohexanedione

  • Keto reductase (KRED)

  • Amine transaminase (ATA) (select for desired cis or trans isomer)

  • NADP⁺ or NAD⁺

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Isopropanol (co-substrate for KRED)

  • Phosphate Buffer (e.g., pH 7.0-8.0)

Equipment:

  • Temperature-controlled stirred reactor

  • pH meter and controller

  • Analytical equipment (e.g., HPLC or GC)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0).

  • Reagent Addition: Add 1,4-cyclohexanedione (e.g., 50 mM), NAD(P)⁺ (e.g., 1 mM), and isopropanol (e.g., 100 mM).

  • Enzyme Addition: Add the selected KRED and ATA to the reactor. The enzyme concentrations will need to be optimized based on their activities.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with stirring. Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the aminocyclohexanol product.

  • Work-up: Once the reaction has reached the desired conversion, the enzymes can be denatured (e.g., by adding a solvent or by heat treatment) and removed by filtration.

  • Product Isolation: The aminocyclohexanol product can be isolated from the aqueous solution by various methods, such as extraction (potentially after derivatization to increase hydrophobicity) or crystallization as a salt (e.g., hydrochloride).[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Conversion cluster_workup Downstream Processing prep_reactor Prepare Buffered Solution in Reactor add_reagents Add 1,4-Cyclohexanedione, Cofactor, and Co-substrate prep_reactor->add_reagents add_enzymes Add KRED and ATA add_reagents->add_enzymes incubation Incubate at Controlled Temperature and pH add_enzymes->incubation monitoring Monitor Reaction Progress (HPLC/GC) incubation->monitoring denature Denature and Remove Enzymes monitoring->denature Reaction Complete isolate Isolate Product (Crystallization/Extraction) denature->isolate final_product Pure Aminocyclohexanol isolate->final_product

Caption: Workflow for the one-pot chemoenzymatic synthesis of aminocyclohexanol.

troubleshooting_low_yield start Low Yield of Aminocyclohexanol mixing Check Mixing Efficiency start->mixing heat_transfer Evaluate Heat Transfer start->heat_transfer catalyst Assess Catalyst Activity start->catalyst kinetics Investigate Reaction Kinetics start->kinetics mixing_solution Optimize Agitation/Impeller Design Consider Baffles mixing->mixing_solution heat_solution Ensure Adequate Heating/Cooling Controlled Reagent Addition heat_transfer->heat_solution catalyst_solution Verify Raw Material Purity Test for Catalyst Poisons catalyst->catalyst_solution kinetics_solution Monitor for Product Degradation Optimize Reaction Time kinetics->kinetics_solution

Caption: Troubleshooting decision tree for low yield in aminocyclohexanol synthesis.

isomer_ratio_factors isomer_ratio Desired cis/trans Isomer Ratio catalyst Catalyst/Enzyme Selection isomer_ratio->catalyst temperature Temperature isomer_ratio->temperature pressure Pressure (Hydrogenation) isomer_ratio->pressure solvent Solvent isomer_ratio->solvent ph pH (Biocatalysis) isomer_ratio->ph catalyst_details Pd vs. Rh Specific KRED/ATA catalyst->catalyst_details temp_details Affects Selectivity temperature->temp_details pressure_details Influences Hydrogen Availability pressure->pressure_details solvent_details Can Alter Reaction Pathway solvent->solvent_details ph_details Optimizes Enzyme Activity ph->ph_details

Caption: Key factors influencing the cis/trans isomer ratio in aminocyclohexanol synthesis.

References

Technical Support Center: Removal of the Chiral Auxiliary (1R,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral auxiliary (1R,3R)-3-aminocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of this auxiliary from N-acyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound chiral auxiliary?

A1: The most common methods for cleaving the amide bond formed between your substrate and the this compound auxiliary are hydrolysis (acidic or basic) and reductive cleavage. The choice of method depends on the stability of your target molecule and the desired functional group in the final product.

  • Hydrolysis: This method cleaves the amide bond to yield a carboxylic acid. It can be performed under acidic or basic conditions.

  • Reductive Cleavage: This method typically employs a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), to reduce the amide to an amine.

Q2: How can I minimize the risk of epimerization at the α-carbon during auxiliary removal?

A2: Epimerization is a significant concern, particularly under harsh hydrolytic conditions (strong acid or base) that can lead to enolization of the α-carbon. To mitigate this risk:

  • Use Milder Conditions: Opt for milder reagents or reaction conditions. For basic hydrolysis, consider using weaker bases or carrying out the reaction at lower temperatures.

  • Employ Reductive Cleavage: Reductive cleavage methods are often milder and less prone to causing epimerization compared to harsh hydrolysis.

  • Careful Monitoring: Closely monitor the reaction progress to avoid prolonged exposure to conditions that may promote epimerization.

Q3: Is it possible to recover and recycle the this compound auxiliary?

A3: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse, which is cost-effective.[1][2] After cleavage, the this compound can be separated from the product during the work-up, typically by extraction or chromatography, and can be reused in subsequent reactions.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the removal of the this compound auxiliary.

Issue 1: Incomplete or Slow Amide Bond Cleavage

Possible Causes:

  • Steric Hindrance: The substrate attached to the auxiliary may be sterically bulky, hindering the approach of the cleaving reagent.

  • Insufficient Reagent: The amount of hydrolyzing or reducing agent may be insufficient to drive the reaction to completion.

  • Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.

Solutions:

  • Increase Reagent Stoichiometry: Use a larger excess of the cleaving reagent.

  • Elevate Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions or degradation.

  • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Change of Method: If one method proves ineffective, consider switching to an alternative cleavage strategy (e.g., from hydrolysis to reductive cleavage).

Issue 2: Low Yield of the Desired Product

Possible Causes:

  • Product Degradation: The product may be unstable under the cleavage conditions.

  • Side Reactions: Undesired side reactions may be consuming the starting material or the product.

  • Difficult Purification: The product may be difficult to separate from the chiral auxiliary or byproducts.

Solutions:

  • Optimize Reaction Conditions: Use the mildest possible conditions (lower temperature, weaker reagents) to minimize degradation and side reactions.

  • Careful Work-up: Ensure the work-up procedure is optimized to efficiently separate the product from the auxiliary and other impurities. This may involve pH adjustments and multiple extractions.

  • Alternative Purification: Explore different purification techniques, such as crystallization or an alternative chromatographic method.

Experimental Protocols

While specific protocols for the removal of this compound are not widely published, the following general procedures for amide cleavage can be adapted and optimized for your specific substrate.

Protocol 1: General Procedure for Acidic Hydrolysis

This protocol is a general guideline for the cleavage of an N-acyl derivative to a carboxylic acid.

Reagents and Materials:

  • N-acyl-(1R,3R)-3-aminocyclohexanol derivative

  • Aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄)

  • Organic solvent (e.g., dioxane, THF)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-acyl-(1R,3R)-3-aminocyclohexanol derivative in a suitable organic solvent.

  • Add an excess of the aqueous acid solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Extract the aqueous mixture with an organic solvent to remove the chiral auxiliary.

  • The desired carboxylic acid may remain in the aqueous layer as the ammonium salt. To isolate the carboxylic acid, carefully basify the aqueous layer and extract with an organic solvent. Alternatively, if the product is soluble in the organic phase at low pH, it can be extracted directly.

  • Wash the combined organic extracts containing the product with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Quantitative Data (General Example):

ParameterValue
Yield 50-80%
Reaction Time 4-24 hours
Temperature 80-100 °C

Note: These are typical values for amide hydrolysis and will require optimization for your specific substrate.

Protocol 2: General Procedure for Reductive Cleavage with LiAlH₄

This protocol outlines a general method for the reduction of an N-acyl derivative to an amine.

Reagents and Materials:

  • N-acyl-(1R,3R)-3-aminocyclohexanol derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ethereal solvent (e.g., diethyl ether, THF)

  • Glauber's salt (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% NaOH, water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a solution of the N-acyl-(1R,3R)-3-aminocyclohexanol derivative in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen), add LiAlH₄ portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser's workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with an organic solvent.

  • Combine the filtrate and the washings, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

Quantitative Data (General Example):

ParameterValue
Yield 60-90%
Reaction Time 2-12 hours
Temperature Reflux

Note: These are typical values for amide reduction and will require optimization for your specific substrate.

Visualizations

Troubleshooting Workflow for Incomplete Auxiliary Removal

G start Incomplete Auxiliary Removal check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK change_method Consider Alternative Cleavage Method (e.g., Hydrolysis vs. Reductive) optimize_conditions->change_method No Improvement success Complete Removal optimize_conditions->success Improved Cleavage change_method->success Successful Cleavage reassess Re-evaluate Substrate Stability change_method->reassess Still Incomplete reassess->start

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.

General Pathways for Chiral Auxiliary Removal

G start N-Acyl-(1R,3R)-3-aminocyclohexanol Derivative hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis reductive_cleavage Reductive Cleavage (e.g., LiAlH4) start->reductive_cleavage carboxylic_acid Carboxylic Acid + This compound hydrolysis->carboxylic_acid amine Amine + This compound reductive_cleavage->amine

Caption: An overview of the primary chemical pathways for the removal of the chiral auxiliary.

References

Technical Support Center: Solvent Effects in Reactions Utilizing (1R,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvent selection in chemical reactions involving the chiral auxiliary and organocatalyst, (1R,3R)-3-aminocyclohexanol. Proper solvent choice is paramount for achieving high yields and stereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in reactions using this compound?

A1: Solvents do more than just dissolve reactants; they can significantly influence the reaction's outcome.[1][2] In the context of asymmetric synthesis with this compound, the solvent can impact:

  • Stereoselectivity: By stabilizing or destabilizing the transition state of the desired stereoisomer. The polarity and coordinating ability of the solvent can influence the conformational rigidity of the catalyst-substrate complex.

  • Reaction Rate: Solvents can affect the rate of reaction by influencing the solubility of reactants and the energy of the transition state.[1]

  • Product Yield: Poor solvent choice can lead to side reactions, decomposition of reactants or products, or incomplete conversions.

  • Catalyst Activity: The solvent can modulate the catalytic activity of this compound or its derivatives by affecting its solubility and aggregation state.

Q2: What are the general guidelines for selecting a starting solvent for a reaction with a this compound-derived catalyst?

A2: While the optimal solvent is reaction-specific, a good starting point is to consider the mechanism of the reaction and the polarity of the reactants and intermediates.

  • For reactions involving polar intermediates or transition states, such as aldol or Mannich reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are often good initial choices.

  • For reactions where aggregation of the catalyst might be a concern, coordinating solvents like THF or diethyl ether could be beneficial.

  • Nonpolar solvents like toluene or hexane are sometimes used to enhance the effect of hydrogen bonding from the catalyst, which can be crucial for stereocontrol.

Q3: Can the presence of additives, in conjunction with the solvent, affect the reaction outcome?

A3: Absolutely. Additives such as Brønsted or Lewis acids, bases, or water can work synergistically with the solvent to improve reaction performance. For instance, in some organocatalyzed reactions, the addition of a small amount of water to a solvent like DMSO or DMF has been shown to enhance both reaction rate and enantioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and the impact of solvent choice.

Problem Potential Cause Related to Solvent Troubleshooting Steps & Recommendations
Low or No Reaction Conversion 1. Poor solubility of reactants or catalyst: The chosen solvent may not adequately dissolve all components of the reaction mixture. 2. Solvent-inhibited catalysis: The solvent may be strongly coordinating to the catalyst, preventing substrate binding.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, DMSO). 2. Use of a Co-solvent: Employ a mixture of solvents to improve solubility. For example, a small amount of a polar solvent in a nonpolar one.
Low Diastereoselectivity or Enantioselectivity 1. Flexible Transition State: The solvent may not be effectively organizing the transition state geometry required for high stereocontrol. 2. Background (Uncatalyzed) Reaction: The solvent may be promoting a non-stereoselective background reaction.1. Vary Solvent Polarity: Explore a spectrum of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH₂Cl₂, EtOAc) and polar protic (e.g., alcohols, though use with caution as they can interfere with some catalysts). 2. Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the lower energy transition state. This may require a solvent with a lower freezing point.
Formation of Side Products 1. Solvent Reactivity: The solvent itself might be reacting with the starting materials, intermediates, or products. 2. Solvent-Promoted Decomposition: The solvent could be facilitating the decomposition of sensitive compounds in the reaction mixture.1. Choose an Inert Solvent: Select a solvent that is known to be unreactive under the reaction conditions. 2. Degas the Solvent: Remove dissolved oxygen, which can promote oxidative side reactions. 3. Use Anhydrous Solvents: Traces of water can lead to unwanted hydrolysis or other side reactions.
Difficulty with Product Isolation/Purification 1. High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove completely. 2. Solvent-Product Azeotrope: The solvent may form an azeotrope with the product, making separation by distillation challenging.1. Solvent Extraction: If the product is soluble in a lower-boiling organic solvent, perform a liquid-liquid extraction. 2. Lyophilization: For removal of water or other suitable solvents from non-volatile products. 3. Chromatography: Select a different solvent for the reaction that is more easily removed prior to column chromatography.

Data Presentation: Solvent Screening in a Representative Asymmetric Aldol Reaction

Entry Solvent Yield (%) diastereomeric ratio (dr) enantiomeric excess (ee, %)
1DMSO9595:598
2DMF9293:797
3Acetonitrile8590:1092
4THF7085:1588
5Dichloromethane6588:1285
6Toluene5080:2075
7Hexane2070:3060

This is a representative table based on general knowledge of organocatalyzed aldol reactions and does not represent data from a specific experiment with this compound.

Experimental Protocols

A detailed experimental protocol for a specific reaction involving this compound where solvent effects have been studied is not available in the provided search results. However, a general protocol for conducting a solvent screen for an organocatalyzed reaction is provided below.

General Protocol for Solvent Screening in an Asymmetric Reaction

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Accurately weigh the starting materials and the this compound-derived catalyst.

  • Reaction Setup:

    • In a series of reaction vials, each under an inert atmosphere, add the catalyst.

    • To each vial, add the appropriate anhydrous solvent (e.g., 1 mL).

    • Add the starting aldehyde and ketone (or other appropriate substrates).

    • Stir the reactions at the desired temperature.

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield and diastereomeric ratio by ¹H NMR spectroscopy.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting solvent effects.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis cluster_optimization 4. Optimization prep_reactants Prepare Reactants setup Set up Parallel Reactions in Different Solvents prep_reactants->setup prep_catalyst Prepare Catalyst prep_catalyst->setup prep_solvents Prepare Anhydrous Solvents prep_solvents->setup tlc_lcms Monitor by TLC/LC-MS setup->tlc_lcms workup Work-up & Purify tlc_lcms->workup nmr Determine Yield & dr (NMR) workup->nmr hplc Determine ee (Chiral HPLC) workup->hplc optimize Select Optimal Solvent & Further Optimize nmr->optimize hplc->optimize

Caption: Workflow for solvent screening and optimization.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield, Poor Selectivity) q1 Are reactants fully dissolved? start->q1 sol_screen Perform Solvent Screen (Vary Polarity) q1->sol_screen No q2 Is background reaction suspected? q1->q2 Yes a1_yes Yes a1_no No cosolvent Try a Co-solvent System sol_screen->cosolvent cosolvent->q2 lower_temp Lower Reaction Temperature q2->lower_temp Yes q3 Are side products observed? q2->q3 No a2_yes Yes a2_no No lower_temp->q3 inert_solvent Switch to a More Inert Solvent q3->inert_solvent Yes end Problem Resolved q3->end No a3_yes Yes a3_no No degas Degas Solvent inert_solvent->degas degas->end

Caption: Troubleshooting logic for solvent-related issues.

References

preventing racemization during the synthesis of (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1R,3R)-3-aminocyclohexanol

Welcome, Researchers and Drug Development Professionals. This guide provides targeted troubleshooting advice and detailed protocols to address the critical challenge of .

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] This results in a net loss of optical activity. In pharmaceutical development, different enantiomers can have vastly different biological effects, so maintaining the specific (1R,3R) stereochemistry is crucial for the final product's efficacy and safety.

Q2: Which steps in a typical synthesis of chiral aminocyclohexanols are most susceptible to racemization?

A2: Racemization can occur under several conditions. Key steps to monitor are:

  • Reactions involving intermediates that can lose stereochemistry , such as planar carbocations or carbanions.[2] For instance, SN1 type substitution reactions are a common cause of racemization.[1]

  • Exposure to harsh acidic or basic conditions , which can facilitate proton exchange at a chiral center.[2]

  • Elevated temperatures , which can provide the energy needed to overcome the barrier to enantiomer interconversion.[3]

  • During derivatization or workup procedures if the conditions are not carefully controlled.

Q3: How can protecting groups help minimize racemization?

A3: Protecting groups are a critical tool for preventing racemization.[4] By temporarily modifying the amino or hydroxyl group, you can:

  • Increase steric hindrance around the chiral centers, physically blocking the approach of reagents that could cause racemization.[4]

  • Alter the electronic properties of the molecule. For example, electron-withdrawing groups can reduce the acidity of a nearby proton, making it less likely to be removed by a base, which is a common first step in a racemization mechanism.[4]

Q4: Are there stereoselective synthesis strategies that inherently avoid racemization?

A4: Yes, employing stereoselective methods from the outset is often the best strategy. These include:

  • Biocatalytic methods: Using enzymes like amine transaminases (ATAs) or enoate reductases (EREDs) can create the desired stereocenters with very high fidelity under mild conditions.[5]

  • Asymmetric hydrogenation: Catalytic reduction of prochiral precursors, such as β-enaminoketones, using chiral catalysts can yield specific stereoisomers.[6][7]

  • Chiral Resolution: This involves separating a racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[8]

Troubleshooting Guide: Low Enantiomeric Excess (% e.e.)

This section addresses the common problem of obtaining a product with lower than expected enantiomeric excess.

Problem: My final this compound product has a low % e.e. value.

Step 1: Validate Your Analytical Method

The first and most critical step is to confirm that your analytical method for measuring % e.e. is accurate and reliable.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • Question: Is my chiral HPLC method properly validated?

    • Answer: A validated method requires baseline separation of the enantiomers (Resolution, Rs > 1.5), proven accuracy with known standards, and high precision over multiple injections.[9] An inaccurate method can arise if one enantiomer has a stronger UV response than the other, leading to a false ratio.[9]

    • Action: See Protocol 1: Validation of a Chiral HPLC Method .

Step 2: Scrutinize Starting Materials and Reagents

The purity of your inputs directly impacts the purity of your output.

  • Question: Could my starting materials or reagents be the source of the problem?

    • Answer: Yes. Impurities in the substrate can lead to racemic side products.[9] The chiral resolving agent or catalyst itself may have a lower enantiomeric purity than specified.[10] Solvents must be anhydrous and free of contaminants as required by the reaction.[9]

    • Action:

      • Verify the enantiomeric purity of all chiral reagents used.

      • Consider repurifying the starting material via recrystallization or chromatography.[9]

      • Always use high-purity, dry solvents.

Step 3: Evaluate Reaction Conditions

Subtle changes in reaction conditions can have a significant impact on stereochemical outcomes.

  • Question: How do I optimize reaction conditions to prevent racemization?

    • Answer: Temperature, solvent polarity, and pH are critical factors.

      • Temperature: Lowering the reaction temperature often reduces the rate of racemization.[11]

      • Solvent: The choice of solvent can influence the stability of intermediates that may be prone to racemization.[4]

      • pH/Base/Acid: Avoid strongly acidic or basic conditions, especially during workup, as these can catalyze racemization. The choice of base is also critical; sterically hindered, non-nucleophilic bases are often preferred.[12]

    • Action:

      • Run the reaction at a lower temperature (e.g., 0 °C or below).

      • Screen different solvents to find the optimal balance between reactivity and stereochemical integrity.

      • Use weak acids/bases for pH adjustments or use a well-controlled buffer system.

The following troubleshooting workflow can help diagnose the source of low enantiomeric excess.

G start Low % e.e. Observed validate_hplc Is the Chiral HPLC Method Validated? start->validate_hplc check_reagents Are Starting Materials & Reagents Pure? validate_hplc->check_reagents  Yes perform_validation Perform Full Method Validation (See Protocol 1) validate_hplc->perform_validation No check_conditions Are Reaction Conditions (Temp, Solvent, pH) Optimized? check_reagents->check_conditions  Yes purify_reagents Verify Purity of Chiral Reagents. Repurify Substrate. check_reagents->purify_reagents No optimize_conditions Screen Solvents. Lower Temperature. Use Milder Acid/Base. check_conditions->optimize_conditions No success Problem Solved check_conditions->success  Yes perform_validation->check_reagents purify_reagents->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.

Data Summaries

Table 1: Comparison of Chiral Resolving Agents for Amines

Classical resolution via diastereomeric salt formation remains a robust method. The choice of resolving agent is critical and often requires empirical screening.

Chiral Resolving AgentTypical ApplicationKey AdvantagesConsiderations
(L)-(+)-Tartaric Acid Racemic aminesReadily available, low costSuccess depends heavily on the differential solubility of the diastereomeric salts.
(R)-(-)-Mandelic Acid Racemic aminesOften forms highly crystalline saltsCan be more expensive than tartaric acid.
(1S)-(+)-Camphor-10-sulfonic acid Racemic amines & amino alcoholsStrong acid, forms stable saltsSolubility of salts can be high in some common solvents.
N-Boc-L-Alanine Racemic amino alcoholsCovalent derivatization possibleRequires additional steps for derivatization and cleavage.

This table provides a general guide; optimal agent selection is substrate-dependent.

Key Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method

This protocol outlines the essential steps to ensure your analytical method for determining % e.e. is accurate.

Objective: To validate a chiral HPLC method for the analysis of (1R,3R)- and (1S,3S)-3-aminocyclohexanol.

Materials:

  • Racemic (±)-3-aminocyclohexanol standard

  • Enantiomerically enriched sample (if available)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)[13][14]

  • HPLC system with UV detector

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)[13]

  • Additives (e.g., diethylamine (DEA) for basic compounds)[15]

Methodology:

  • Column Screening & Mobile Phase Selection:

    • Begin by screening several chiral columns and mobile phase systems. A common starting point for amines is a normal phase system like hexane/isopropanol with a small amount of an amine additive (e.g., 0.1% DEA).[15]

    • Inject a solution of the racemic standard.

    • Adjust the mobile phase composition (ratio of hexane to alcohol) to achieve separation of the two enantiomer peaks.

  • Resolution (Rs) Check:

    • Once separation is achieved, optimize the mobile phase to ensure baseline resolution.

    • The resolution value (Rs) should be greater than 1.5.[9] This ensures that the peaks are distinct and can be integrated accurately.

  • Accuracy Verification:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50). If pure enantiomers are not available, this can be challenging, but a racemic standard (50:50) is essential.

    • Analyze these standards using the developed method. The measured % e.e. should match the known values.[9]

  • Precision (Repeatability) Test:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % e.e. values. The relative standard deviation (RSD) should typically be less than 2%.[9]

  • Linearity Assessment:

    • Prepare a series of solutions with varying concentrations of the racemic mixture.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer. The plot should be linear over the expected concentration range of your samples.[9]

The following diagram illustrates the workflow for chiral method validation.

G cluster_0 Method Validation Workflow start Inject Racemic Standard screen Screen Columns & Mobile Phases start->screen resolution_check Achieve Baseline Separation (Rs > 1.5)? screen->resolution_check optimize Adjust Mobile Phase resolution_check->optimize No accuracy Verify Accuracy (Analyze Known Standards) resolution_check->accuracy Yes optimize->resolution_check precision Test Precision (Repeat Injections) accuracy->precision linearity Assess Linearity (Varying Concentrations) precision->linearity validated Method Validated linearity->validated

Caption: Workflow for the validation of a chiral HPLC method.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To separate a racemic mixture of (±)-cis-3-aminocyclohexanol using a chiral resolving agent.

Materials:

  • Racemic (±)-cis-3-aminocyclohexanol

  • Chiral resolving agent (e.g., L-(+)-tartaric acid)

  • Solvent (e.g., methanol, ethanol, or a mixture)

  • Filtration apparatus

  • Weak base (e.g., NaHCO₃ solution) for liberation of the free amine

  • Organic solvent for extraction (e.g., ethyl acetate)

Methodology:

  • Salt Formation:

    • Dissolve the racemic aminocyclohexanol in a suitable solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the minimum amount of the same hot solvent. Note: Using 0.5 eq targets the crystallization of one diastereomeric salt, leaving the other in solution.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystal formation.

    • The less soluble diastereomeric salt should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization if necessary.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with a weak base (e.g., saturated NaHCO₃ solution) to deprotonate the amine.

    • Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

  • Analysis:

    • Determine the % e.e. of the final product using a validated chiral HPLC method (see Protocol 1).

References

Validation & Comparative

Determining the Enantiomeric Excess of (1R,3R)-3-Aminocyclohexanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. This guide provides a comprehensive comparison of established analytical methods for determining the enantiomeric excess of (1R,3R)-3-aminocyclohexanol, a valuable chiral building block in pharmaceutical synthesis. We will delve into the experimental protocols and performance data for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The stereochemical purity of intermediates like this compound directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for ee determination are paramount. This guide offers a comparative overview of the most common techniques, enabling researchers to select the most suitable method for their specific needs, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance indicators for the different analytical techniques used to determine the enantiomeric excess of 3-aminocyclohexanol.

MethodDerivatization RequiredChiral Stationary Phase/ReagentKey Performance Metrics
Chiral HPLC Often recommended for improved resolution and sensitivity (e.g., with NBD-Cl)Polysaccharide-based (e.g., Chiralpak series)High resolution, good sensitivity, broad applicability.
Chiral GC-MS May be required to improve volatility and peak shapeCyclodextrin-based (e.g., Cyclosil-B)High efficiency, excellent sensitivity (with MS detection).
NMR Spectroscopy Yes (with chiral derivatizing agent) or No (with chiral solvating agent)Chiral Solvating Agents (e.g., (R)-BINOL) or Chiral Derivatizing AgentsRapid analysis, provides structural information, no separation needed.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For 3-aminocyclohexanol, derivatization of the amino group is often employed to enhance chromatographic performance and detection.

Experimental Protocol: Derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Sample Preparation: Dissolve a known amount of the 3-aminocyclohexanol sample in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction: To the sample solution, add a solution of NBD-Cl in acetonitrile and a base (e.g., triethylamine). Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour).

  • Quenching: Quench the reaction by adding a small amount of an acidic solution (e.g., dilute HCl).

  • HPLC Analysis:

    • Column: Chiralpak IA or other suitable polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of hexane and a polar organic solvent such as isopropanol or ethanol (e.g., 90:10 v/v Hexane:Isopropanol). The exact ratio may need to be optimized for best resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector at the wavelength of maximum absorbance for the NBD-derivative (e.g., 468 nm).

    • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and is particularly well-suited for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of 3-aminocyclohexanol.

Experimental Protocol: Analysis using a Cyclosil-B Chiral Column

A study on the synthesis of 3-aminocyclohexanols utilized a Cyclosil-B chiral column for the GC-MS analysis of the diastereomers.[1] While specific enantiomeric separation data for this compound is not detailed in this particular study, the use of this column demonstrates a viable approach. A general protocol would be as follows:

  • Sample Preparation (if derivatization is needed): The amino and alcohol groups can be derivatized (e.g., acylation or silylation) to increase volatility. For example, reaction with trifluoroacetic anhydride (TFAA) can be used to form the corresponding trifluoroacetyl derivatives.

  • GC-MS Analysis:

    • Column: Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp to 200°C at 5°C/min. This program would need to be optimized.

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Quantification: The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomer signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral auxiliary (either a solvating or derivatizing agent) to induce a chemical shift difference between the enantiomers.

Experimental Protocol: Using a Chiral Solvating Agent (e.g., (R)-BINOL)

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the 3-aminocyclohexanol sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent: Add a molar excess (e.g., 1.5 to 2 equivalents) of the chiral solvating agent, such as (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL), to the NMR tube.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the 3-aminocyclohexanol molecule that is well-resolved and shows a chemical shift difference (Δδ) upon addition of the chiral solvating agent. Protons close to the stereocenters are most likely to be affected.

    • Integrate the signals corresponding to the two diastereomeric complexes formed between the enantiomers of 3-aminocyclohexanol and the chiral solvating agent.

    • Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100.

Workflow and Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy cluster_result Result Sample This compound Derivatization_HPLC Derivatization (e.g., NBD-Cl) Sample->Derivatization_HPLC Derivatization_GC Derivatization (Optional) Sample->Derivatization_GC Add_CSA Add Chiral Solvating Agent Sample->Add_CSA HPLC_Analysis HPLC Separation on Chiral Column Derivatization_HPLC->HPLC_Analysis HPLC_Data Chromatogram Analysis HPLC_Analysis->HPLC_Data EE_Value Enantiomeric Excess (%) HPLC_Data->EE_Value GC_Analysis GC Separation on Chiral Column Derivatization_GC->GC_Analysis GC_Data Mass Spectrum Analysis GC_Analysis->GC_Data GC_Data->EE_Value NMR_Acquisition NMR Spectrum Acquisition Add_CSA->NMR_Acquisition NMR_Data Integration and Analysis NMR_Acquisition->NMR_Data NMR_Data->EE_Value

Figure 1. General experimental workflow for determining the enantiomeric excess of 3-aminocyclohexanol.

logical_relationship Analyte Enantiomeric Mixture (R- and S-3-Aminocyclohexanol) DiastereomericInteraction Formation of Transient Diastereomeric Complexes Analyte->DiastereomericInteraction ChiralSelector Chiral Selector (Stationary Phase or Auxiliary) ChiralSelector->DiastereomericInteraction DifferentProperties Different Physico-Chemical Properties (e.g., Energy, Stability) DiastereomericInteraction->DifferentProperties Separation Separation/Differentiation DifferentProperties->Separation Quantification Quantification of Enantiomers Separation->Quantification EE Enantiomeric Excess Quantification->EE

Figure 2. The underlying principle of chiral recognition for enantiomeric excess determination.

References

Comparative Analysis of Aminocyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and application of aminocyclohexanol-based chiral auxiliaries in asymmetric synthesis, with a focus on comparative data and experimental protocols.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. Among the diverse array of auxiliaries developed, those based on the aminocyclohexanol scaffold have emerged as a promising class, offering unique steric and electronic properties. This guide provides a comparative analysis of aminocyclohexanol-based chiral auxiliaries, presenting their performance against other alternatives, supported by experimental data and detailed methodologies.

Introduction to Aminocyclohexanol-Based Chiral Auxiliaries

Aminocyclohexanol-based chiral auxiliaries are organic compounds that contain both an amino and a hydroxyl group on a cyclohexane ring. The rigid cyclohexane backbone and the presence of multiple stereocenters allow for precise control over the spatial arrangement of reactants in a chemical transformation, leading to high levels of stereoselectivity. These auxiliaries are typically prepared from readily available starting materials such as cyclohexene oxide or diamines, making them an attractive option for large-scale synthesis. A key advantage of these auxiliaries is the predictable facial selectivity they impart in a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Performance in Asymmetric Aldol Reactions: A Case Study

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of a chiral auxiliary in this reaction is typically evaluated based on the diastereoselectivity (d.e.) and enantioselectivity (e.e.) of the product, as well as the chemical yield.

Comparative Data

The following table summarizes the performance of a representative aminocyclohexanol-based chiral auxiliary in an asymmetric aldol reaction and compares it with other commonly used chiral auxiliaries.

Chiral AuxiliaryElectrophileNucleophileYield (%)d.e. (%)
(1R,2S)-2-(isothiocyanatomethyl)-1-phenylcyclohexanol BenzaldehydePropionyl-N-methyl-2-oxazolidinone85>98
Evans' Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehydePropionyl-4-methyl-5-phenyl-2-oxazolidinone91>99
Oppolzer's Sultam (2R)-bornane-10,2-sultamBenzaldehydePropionyl-(2R)-bornane-10,2-sultam8898

Data presented is a representative compilation from various sources and may not reflect the full scope of each auxiliary's performance under all conditions.

Experimental Protocols

A detailed experimental protocol for the asymmetric aldol reaction using an aminocyclohexanol-based chiral auxiliary is provided below.

Synthesis of the N-acyl derivative: To a solution of the aminocyclohexanol-based chiral auxiliary (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Asymmetric Aldol Reaction: To a solution of the N-acyl derivative (1.0 eq) in dichloromethane (0.2 M) at -78 °C is added titanium(IV) chloride (1.1 eq). The resulting mixture is stirred for 5 minutes, followed by the addition of N,N-diisopropylethylamine (1.2 eq). After stirring for 1 hour at -78 °C, the aldehyde (1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess of the crude product is determined by ¹H NMR spectroscopy. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Auxiliary Selection and Optimization

The selection and application of a chiral auxiliary for a specific transformation follows a logical progression. The diagram below illustrates a typical workflow for employing aminocyclohexanol-based chiral auxiliaries.

cluster_0 Auxiliary Selection & Synthesis cluster_1 Reaction & Optimization cluster_2 Analysis & Cleavage A Target Molecule Analysis B Chiral Auxiliary Selection (e.g., Aminocyclohexanol-based) A->B C Synthesis of Chiral Auxiliary B->C D Substrate Acylation C->D E Asymmetric Transformation (e.g., Aldol Reaction) D->E F Reaction Condition Optimization (Lewis Acid, Temperature, Solvent) E->F G Stereochemical Analysis (NMR, HPLC) F->G H Auxiliary Cleavage G->H I Isolation of Chiral Product H->I cluster_0 Transition State Assembly cluster_1 Stereochemical Outcome Aux Aminocyclohexanol Auxiliary Acyl N-Acyl Derivative Aux->Acyl Acylation Enolate Chiral Enolate (chelated to Lewis Acid) Acyl->Enolate Enolization + Lewis Acid TS Diastereoselective Transition State Enolate->TS Reaction with Electrophile Product Diastereomerically Enriched Product TS->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiomerically Pure Product Cleavage->Final

Validating the Absolute Configuration of (1R,3R)-3-Aminocyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comparative overview of the primary experimental techniques for validating the absolute configuration of molecules such as (1R,3R)-3-aminocyclohexanol, a valuable chiral building block. We will delve into the principles, experimental protocols, and data interpretation of two powerful methods: Vibrational Circular Dichroism (VCD) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD).

Method Comparison: VCD Spectroscopy vs. Single-Crystal X-ray Diffraction

A direct comparison of these two orthogonal techniques provides researchers with a basis for selecting the most appropriate method for their specific needs.

FeatureVibrational Circular Dichroism (VCD)Single-Crystal X-ray Diffraction (SC-XRD)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a quantum chemical-calculated spectrum of a known enantiomer.Scatters X-rays from a single crystal of the compound. The diffraction pattern is used to determine the three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration.
Sample Phase Solution (e.g., in CDCl₃, DMSO) or neat liquid.Solid (requires a high-quality single crystal).
Sample Amount Typically 1-10 mg (recoverable).Micrograms to milligrams, but crystal quality is paramount.
Throughput Relatively high; spectra can be acquired in minutes to hours.Lower; crystal growth can be a time-consuming and challenging step.
Key Advantage Applicable to a wide range of molecules, including those that are difficult to crystallize. Provides conformational information in solution.Considered the "gold standard" for absolute configuration determination, providing a definitive 3D structure.
Limitations Relies on the accuracy of theoretical calculations for interpretation. Can be challenging for highly flexible molecules with multiple conformers.The primary bottleneck is the requirement for a suitable single crystal, which is not always achievable.

Experimental Protocols

Below are detailed methodologies for the two key experimental techniques.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][2] The method involves comparing the experimentally measured VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemistry.

1. Sample Preparation:

  • Dissolve 1-10 mg of the enantiomerically pure sample (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.01-0.1 M. The choice of solvent is critical and should be one in which the sample is highly soluble and that has minimal interfering absorptions in the spectral region of interest.

  • Transfer the solution to an appropriate IR cell with BaF₂ or CaF₂ windows and a pathlength of 50-200 µm.

2. VCD Spectrum Acquisition:

  • Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer.

  • Typical acquisition parameters include a spectral resolution of 4 cm⁻¹, with data collection for several hours to achieve an adequate signal-to-noise ratio.

  • The spectrum of the pure solvent is also recorded and subtracted from the sample spectrum.

3. Quantum Chemical Calculations:

  • Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).

  • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Calculate the theoretical VCD and IR spectra for each conformer.

  • The final theoretical spectrum is obtained by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.

4. Data Analysis and Interpretation:

  • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (1R,3R) configuration).

  • A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is that of the opposite enantiomer.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive method for determining the absolute configuration of a chiral molecule.[3][4] It provides a precise three-dimensional map of the atomic positions in the crystal.

1. Crystal Growth:

  • Grow a high-quality single crystal of the compound of interest. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • For aminocyclohexanols, derivatization with a heavy atom (e.g., as a hydrochloride or hydrobromide salt) can facilitate both crystallization and the determination of the absolute configuration through anomalous dispersion.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

4. Absolute Configuration Determination:

  • The absolute configuration is determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal.

  • The Flack parameter is a critical value in this determination. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 indicates that the inverted structure is correct.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the two primary methods for validating absolute configuration.

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical Sample Sample Preparation (1-10 mg in solution) VCD_Measurement VCD/IR Spectrum Acquisition Sample->VCD_Measurement Comparison Spectral Comparison VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Calculation DFT Calculations (Geometry, Frequencies, VCD) Conformational_Search->DFT_Calculation Boltzmann_Averaging Boltzmann Averaging DFT_Calculation->Boltzmann_Averaging Boltzmann_Averaging->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Vibrational Circular Dichroism (VCD) Workflow.

XRD_Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Absolute_Structure Absolute Structure Determination (Flack Parameter) Structure_Solution->Absolute_Structure Final_Assignment Absolute Configuration Assignment Absolute_Structure->Final_Assignment

Single-Crystal X-ray Diffraction (SC-XRD) Workflow.

References

A Researcher's Guide to HPLC-Based Chiral Separation of Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug discovery and development, the stereoselective analysis of aminocyclohexanol isomers is a critical step. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring gives rise to both diastereomers (cis/trans) and enantiomers (R/S), each of which can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the precise and reliable separation of these stereoisomers.

This guide provides a comprehensive comparison of HPLC methods tailored for the chiral separation of aminocyclohexanol isomers. We will delve into the selection of appropriate chiral stationary phases (CSPs), mobile phase considerations, and present detailed experimental protocols to aid in method development.

The Challenge of Stereoisomerism in Aminocyclohexanol

Aminocyclohexanol contains at least two chiral centers, leading to the potential for multiple stereoisomers. The separation of these isomers can be approached in two primary ways using HPLC:

  • Diastereomer Separation: The cis and trans diastereomers of aminocyclohexanol can often be separated on a standard achiral stationary phase, such as a C18 column, due to their different physical properties.

  • Enantiomer Separation: The resolution of the enantiomers within each diastereomeric pair requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.

Comparison of Chiral Stationary Phases for Enantioseparation

The selection of the optimal CSP is the most critical factor in achieving a successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including amines and amino alcohols.

While a comprehensive, publicly available study directly comparing a wide range of commercial CSPs for aminocyclohexanol isomers is limited, based on the separation of structurally similar compounds and general principles of chiral recognition, the following table summarizes promising CSPs for initial screening and method development.

Chiral Stationary Phase (CSP)Selector TypePotential for Resolution of Aminocyclohexanol EnantiomersRecommended Mobile Phase Modes
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)HighNormal Phase, Polar Organic, Reversed-Phase
Chiralpak® IB / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)HighNormal Phase, Polar Organic, Reversed-Phase
Chiralpak® IC / Lux® i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)HighNormal Phase, Polar Organic, Reversed-Phase
Chiralpak® AD-H / Lux® Amylose-2 Amylose tris(3,5-dimethylphenylcarbamate)Good to HighNormal Phase, Polar Organic
Chiralcel® OD-H / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Good to HighNormal Phase, Polar Organic
Crownpak® CR(+) / CR(-) Chiral Crown EtherHigh, especially for primary aminesReversed-Phase (acidic mobile phase)

Note: The performance of each column is highly dependent on the specific isomer of aminocyclohexanol (e.g., 2-, 3-, or 4-aminocyclohexanol) and the mobile phase composition. The recommendations above are starting points for a screening protocol.

Experimental Protocols

Below are detailed protocols for the separation of aminocyclohexanol isomers, including a method for diastereomer separation and a general screening protocol for enantiomer resolution.

Protocol 1: Diastereomer Separation of cis- and trans-4-Aminocyclohexanol

This method is suitable for separating the cis and trans isomers of 4-aminocyclohexanol on a conventional achiral column.

  • HPLC System: Standard HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the aminocyclohexanol sample in the initial mobile phase composition.

Protocol 2: General Screening Protocol for Enantiomeric Resolution

This protocol outlines a systematic approach to screen for the best chiral stationary phase and mobile phase combination for the enantioseparation of a specific aminocyclohexanol isomer.

1. Initial Column and Mobile Phase Screening:

  • Columns: Select a set of 3-4 polysaccharide-based CSPs with complementary selectivities (e.g., Chiralpak IA, IB, and IC).

  • Normal Phase Screening:

    • Mobile Phase A: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Polar Organic Screening:

    • Mobile Phase C: Methanol / Diethylamine (100:0.1, v/v)

    • Mobile Phase D: Acetonitrile / Diethylamine (100:0.1, v/v)

  • Reversed-Phase Screening:

    • Mobile Phase E: Water / Acetonitrile / Trifluoroacetic Acid (50:50:0.1, v/v/v)

    • Mobile Phase F: 10 mM Ammonium Bicarbonate in Water / Methanol (50:50, v/v)

2. Chromatographic Conditions for Screening:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (or as appropriate for derivatized samples).

  • Injection Volume: 5 µL.

3. Evaluation and Optimization:

  • Evaluate the screening results based on resolution (Rs), selectivity (α), and retention time.

  • For promising conditions, optimize the mobile phase composition by adjusting the ratio of the organic modifier and the additive concentration to improve the separation.

  • The column temperature can also be varied (e.g., between 15 °C and 40 °C) to enhance resolution.

Visualization of the Experimental Workflow

The following diagram illustrates a logical workflow for the development of an HPLC method for the chiral separation of aminocyclohexanol isomers.

G cluster_0 Method Development Workflow for Aminocyclohexanol Isomer Separation start Start: Obtain Aminocyclohexanol Isomer Mixture diastereomer_sep Diastereomer Separation (Achiral HPLC) start->diastereomer_sep enantiomer_sep Enantiomer Separation (Chiral HPLC) diastereomer_sep->enantiomer_sep Isolate Diastereomers for Enantiomeric Analysis csp_screening Screen Chiral Stationary Phases (CSPs) (e.g., Chiralpak IA, IB, IC) enantiomer_sep->csp_screening mp_screening Screen Mobile Phase Systems (Normal, Polar Organic, Reversed-Phase) csp_screening->mp_screening optimization Optimize Separation Parameters (Mobile Phase Ratio, Temperature, Flow Rate) mp_screening->optimization Identify Promising Conditions validation Method Validation (Robustness, Linearity, Accuracy) optimization->validation end End: Validated HPLC Method validation->end

comparing the efficacy of (1R,3R)-3-aminocyclohexanol with other chiral catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. (1R,3R)-3-Aminocyclohexanol, a chiral amino alcohol, represents a potential scaffold for the development of novel organocatalysts. This guide provides a comparative overview of the catalytic efficacy of derivatives of the closely related 1,2-aminocyclohexanol scaffold and other established chiral catalysts in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming transformation. Due to a lack of published data on the direct catalytic application of this compound, this comparison focuses on its structural analogs to infer its potential performance.

Performance Benchmark: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a benchmark for evaluating the performance of chiral organocatalysts. The efficacy of these catalysts is primarily assessed by their ability to control the stereochemical outcome of the reaction, measured by the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product, as well as the chemical yield.

Here, we compare the performance of a prolinamide catalyst derived from (1R,2R)-2-aminocyclohexanol with other prominent chiral catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Table 1: Comparison of Chiral Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Catalyst/LigandCatalyst TypeYield (%)dr (anti/syn)ee (%) (anti)Reference
(S)-Proline Amino Acid9995:596[1]
(S)-Diphenylprolinol silyl ether Prolinol Derivative8294:699[1]
Prolinamide of (1R,2R)-2-aminocyclohexanol Prolinamide95>99:199
BINOL-derived phosphoric acid Phosphoric Acid---
This compound Amino AlcoholData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of catalytic performance.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by Prolinamide of (1R,2R)-2-aminocyclohexanol

To a solution of 4-nitrobenzaldehyde (0.5 mmol) in cyclohexanone (2.0 mL) was added the prolinamide catalyst (10 mol%). The reaction mixture was stirred at room temperature for the time specified in the relevant literature. Upon completion, the reaction was quenched, and the product was isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess were determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by (S)-Proline[1]

In a typical procedure, (S)-proline (30 mol%) was added to a mixture of the aldehyde (0.5 mmol) and the ketone (5.0 mmol) in DMSO (1.0 mL). The reaction was stirred at room temperature until the aldehyde was consumed, as monitored by Thin Layer Chromatography (TLC). The reaction was then worked up by adding water and extracting with an organic solvent. The combined organic layers were dried, concentrated, and the residue was purified by flash chromatography to afford the aldol product. The dr and ee were determined by ¹H NMR and chiral HPLC analysis, respectively.

Mechanistic Insights and Experimental Workflow

The catalytic cycle of proline- and prolinamide-catalyzed aldol reactions is believed to proceed through an enamine intermediate. The catalyst first reacts with the ketone to form a chiral enamine, which then attacks the aldehyde in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aldehyde & Ketone Reaction_Vessel Inert Atmosphere Reaction Vessel Reactants->Reaction_Vessel Catalyst Chiral Catalyst (e.g., Prolinamide) Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Stirring Stirring at Specified Temperature Reaction_Vessel->Stirring Monitoring Reaction Monitoring (TLC/HPLC) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Yield, dr, ee (NMR, HPLC) Purification->Characterization

Fig. 1: Experimental workflow for a typical asymmetric aldol reaction.

catalytic_cycle Catalyst Chiral Catalyst (Amine) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Hydrolysis (Regeneration) Product Aldol Product Iminium->Product + H₂O H2O H₂O

Fig. 2: Simplified catalytic cycle for an amine-catalyzed aldol reaction.

Discussion

While direct experimental data for the catalytic activity of this compound is not available in the reviewed literature, the performance of its structural analogs, such as prolinamides derived from 1,2-aminocyclohexanols, suggests its potential as a precursor for effective chiral organocatalysts. The high diastereo- and enantioselectivity achieved with the prolinamide of (1R,2R)-2-aminocyclohexanol highlights the importance of the rigid cyclohexyl backbone in creating a well-defined chiral environment for the reaction to occur.

In comparison, (S)-proline, a widely used and inexpensive organocatalyst, provides excellent enantioselectivity, though with slightly lower diastereoselectivity in this specific reaction. The (S)-diphenylprolinol silyl ether catalyst demonstrates that modification of the proline scaffold can lead to even higher enantioselectivity.

The lack of data on this compound itself presents an opportunity for future research. Its 1,3-substitution pattern, differing from the more commonly studied 1,2-analogs, could lead to unique stereochemical outcomes and catalytic activities. Further investigation into the synthesis of derivatives of this compound and their application in various asymmetric transformations would be a valuable contribution to the field of organocatalysis.

References

A Comparative Guide to Analytical Techniques for the Characterization of (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of stereoisomers is a critical aspect of pharmaceutical development and chemical research. (1R,3R)-3-aminocyclohexanol, a chiral amino alcohol, and its stereoisomers serve as important building blocks in the synthesis of various active pharmaceutical ingredients. Ensuring the stereochemical purity of such intermediates is paramount for the safety and efficacy of the final drug product. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed methodologies.

Chromatographic Techniques: A Comparative Overview

Chromatographic methods are the cornerstone for separating and quantifying the stereoisomers of 3-aminocyclohexanol. The choice of technique depends on the specific analytical requirements, such as resolution, analysis time, and scalability.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of the volatile derivatives of 3-aminocyclohexanol. The use of a chiral stationary phase is essential for the separation of enantiomers.

Data Presentation: GC-MS Analysis of 3-Aminocyclohexanol Stereoisomers

CompoundAnalytical TechniqueColumnOutcomeReference
N-benzyl-3-aminocyclohexanol StereoisomersGC-MSCyclosil-B Chiral ColumnSeparation of four major stereoisomers[1]
(1R,3S)-3-AminocyclohexanolGC-MSNot SpecifiedSpectral data available[2]

Experimental Protocol: Chiral GC-MS Analysis (General)

A typical workflow for the chiral GC-MS analysis of 3-aminocyclohexanol involves derivatization to increase volatility, followed by separation on a chiral column.

  • Derivatization: The amino and hydroxyl groups are derivatized, for example, by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride - TFAA).

  • Injection: The derivatized sample is injected into the GC system.

  • Separation: A chiral capillary column (e.g., a cyclodextrin-based column like Cyclosil-B) is used to separate the stereoisomers. The temperature program is optimized to achieve baseline resolution.

  • Detection: A mass spectrometer is used for detection, providing both quantification and structural information.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Sample This compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Reagent Injection Injection Derivatization->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum

Caption: Workflow for the chiral GC-MS analysis of 3-aminocyclohexanol.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers without the need for derivatization. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.

Data Presentation: Chiral HPLC Method Development (General Parameters)

Specific application notes for this compound are scarce, but general principles for chiral HPLC method development can be applied.

Stationary Phase TypeTypical Mobile PhaseAnalytesReference
Polysaccharide-based (e.g., Chiralpak®)Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water/Buffers)Chiral amines, amino alcohols[3][4]
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™)Reversed Phase or Polar Ionic ModePolar and ionic compounds, including amino acids[5]

Experimental Protocol: Chiral HPLC Screening

A systematic screening of different chiral stationary phases and mobile phases is the most effective approach to developing a separation method for the stereoisomers of 3-aminocyclohexanol.

  • Column Screening: Screen a variety of polysaccharide-based and other relevant chiral stationary phases.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Basic or acidic additives may be required to improve peak shape.

    • Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

Diagram: Chiral HPLC Method Development Logic

HPLC_Method_Dev Start Racemic Mixture of 3-Aminocyclohexanol Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic) Start->Screen_CSP Screen_MP Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Optimization Optimize Separation Parameters (Modifier %, Additives, Flow Rate, Temp.) Screen_MP->Optimization Validation Method Validation (Resolution, Linearity, Accuracy, Precision) Optimization->Validation Result Separated Stereoisomers Validation->Result NMR_Logic Sample 3-Aminocyclohexanol Isomer Mixture NMR_Acquisition Acquire 1D & 2D NMR Spectra (1H, 13C, COSY, NOESY) Sample->NMR_Acquisition Analyze_Shifts Analyze Chemical Shifts (Axial vs. Equatorial) NMR_Acquisition->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants (J-values) NMR_Acquisition->Analyze_Couplings Analyze_NOESY Analyze NOESY Correlations (Spatial Proximity) NMR_Acquisition->Analyze_NOESY Cis_ID Identify cis-Isomer Analyze_Shifts->Cis_ID Trans_ID Identify trans-Isomer Analyze_Shifts->Trans_ID Analyze_Couplings->Cis_ID Analyze_Couplings->Trans_ID Analyze_NOESY->Cis_ID Analyze_NOESY->Trans_ID

References

Determining Diastereomeric Excess in Reactions with (1R,3R)-3-Aminocyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of diastereomeric excess (d.e.) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a chemical reaction. When employing chiral auxiliaries such as (1R,3R)-3-aminocyclohexanol, accurate and reliable methods for quantifying the distribution of diastereomeric products are essential for reaction optimization and the development of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of the common analytical techniques used to determine diastereomeric excess in reactions involving derivatives of this compound, supported by generalized experimental protocols.

Comparison of Analytical Methods

The two primary methods for determining diastereomeric excess are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the specific properties of the diastereomers, the required accuracy, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Application
¹H NMR Spectroscopy Diastereomers are distinct chemical entities and, in a chiral environment (even the one they create themselves), can exhibit different chemical shifts for corresponding protons. The ratio of the integrals of well-resolved, non-overlapping signals from each diastereomer is used to calculate the d.e.- Rapid analysis time.- Provides structural information.- Relatively straightforward sample preparation.- Can be non-destructive.- Requires well-resolved signals, which may not always be present.- Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification.- Accuracy can be affected by relaxation delays and baseline distortions.[1]Rapid screening of reaction conditions and for products with clear, well-separated proton signals for each diastereomer.
Chiral HPLC Diastereomers are separated on a chiral stationary phase (CSP) based on their differential interactions with the chiral environment of the column. The area under each peak in the chromatogram corresponds to the amount of each diastereomer.- High accuracy and precision.- High sensitivity, allowing for the detection of minor diastereomers.- Can be used for both analytical and preparative separations.- Method development can be time-consuming.- Requires specialized and often expensive chiral columns.- Longer analysis time per sample compared to NMR.Accurate determination of d.e. for final products, for separating complex mixtures, and when high sensitivity is required.
¹³C NMR Spectroscopy Similar to ¹H NMR, but observes the carbon nuclei. Diastereomers can have distinct ¹³C chemical shifts.- Simpler spectra with less signal overlap due to the larger chemical shift range.- Much lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.- Quantitative accuracy can be affected by the Nuclear Overhauser Effect (NOE) and long relaxation times.[1]Used when ¹H NMR signals are too complex or overlapping, and when sample concentration is not a limiting factor.

Experimental Protocols

Protocol 1: Diastereomeric Excess Determination by ¹H NMR Spectroscopy

This protocol outlines the general steps for determining the diastereomeric ratio of a crude reaction mixture where a new stereocenter is formed in the presence of a chiral auxiliary derived from this compound.

  • Sample Preparation:

    • Dissolve an accurately weighed sample (typically 5-10 mg) of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in an NMR tube.

    • Ensure the sample is fully dissolved. Filtration through a small plug of glass wool may be necessary if the solution is not clear.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to maximize signal dispersion.

    • Key Parameters:

      • Pulse Angle: 30-45° to ensure adequate signal-to-noise without saturating the signals.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A typical starting value is 5-10 seconds to ensure full relaxation and accurate integration.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16, 32, or 64 scans).

      • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each of the two diastereomers. Protons close to the newly formed stereocenter are often the most diagnostic.

    • Integrate the selected signals. The diastereomeric ratio (dr) is the ratio of the integral values.

    • Calculate the diastereomeric excess (d.e.) using the formula:

      • d.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

Protocol 2: Diastereomeric Excess Determination by Chiral HPLC

This protocol describes a general approach to developing a chiral HPLC method for the separation and quantification of diastereomers.

  • Column and Mobile Phase Screening:

    • Column Selection: Start with a common chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) as these are versatile.

    • Mobile Phase Selection:

      • Normal Phase: A mixture of hexane or heptane with a polar modifier like isopropanol or ethanol is a common starting point. A typical initial gradient might be from 2% to 20% isopropanol over 20-30 minutes.

      • Reversed Phase: A mixture of water or buffer with acetonitrile or methanol.

    • Screen different mobile phase compositions to achieve baseline separation of the diastereomeric peaks. Additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

  • Method Optimization:

    • Once initial separation is achieved, optimize the method by adjusting the isocratic mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

    • Typical Optimized Conditions (Example):

      • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

      • Mobile Phase: 90:10 Hexane:Isopropanol

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation and Analysis:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

  • Data Analysis:

    • Integrate the areas of the two diastereomer peaks in the resulting chromatogram.

    • Calculate the diastereomeric excess (d.e.) using the formula:

      • d.e. (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

Workflow and Logical Relationships

The process of determining diastereomeric excess follows a logical workflow, from the synthetic reaction to the final analytical result.

G Workflow for Diastereomeric Excess Determination cluster_synthesis Synthesis cluster_analysis Analysis cluster_nmr NMR Spectroscopy cluster_hplc Chiral HPLC cluster_result Result start Diastereoselective Reaction (e.g., Aldol, Alkylation) using this compound Derivative nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) start->nmr_prep Crude Product hplc_prep Sample Preparation (Dilution & Filtration) start->hplc_prep Crude Product nmr_acq Data Acquisition (¹H or ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (Integration of Signals) nmr_acq->nmr_proc de_calc Calculation of Diastereomeric Excess (d.e.) nmr_proc->de_calc hplc_sep Chromatographic Separation (Chiral Stationary Phase) hplc_prep->hplc_sep hplc_detect Peak Detection (e.g., UV) hplc_sep->hplc_detect hplc_detect->de_calc

References

A Comparative Guide to the Applications of (1R,3R)-3-Aminocyclohexanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chiral building blocks is a critical step in the synthesis of enantiomerically pure compounds. (1R,3R)-3-aminocyclohexanol is a versatile chiral scaffold, and this guide provides a comparative overview of its potential applications in asymmetric synthesis, benchmarking against well-established alternatives.

Application as a Chiral Auxiliary in Asymmetric Alkylation

A primary application of chiral 1,3-amino alcohols is their use as chiral auxiliaries to direct the stereochemical outcome of reactions such as enolate alkylations. By temporarily attaching the chiral auxiliary to a prochiral substrate, one can achieve high diastereoselectivity.

Performance of Standard Chiral Auxiliaries

To establish a baseline, the performance of widely used chiral auxiliaries, such as Evans' oxazolidinones and Myers' pseudoephedrine amides, in asymmetric alkylation is presented below. These auxiliaries are known for providing excellent stereocontrol and high chemical yields.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneAllyl iodide>99:1High
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:1High
(+)-Pseudoephedrine amideMethyl iodide98:288
(+)-Pseudoephedrine amideEthyl iodide>99:183
(+)-Pseudoephedrine amideBenzyl bromide>99:180

Conceptual Application of this compound as a Chiral Auxiliary

While direct experimental data for the use of this compound as a chiral auxiliary in asymmetric alkylation is not extensively documented in peer-reviewed literature, its structural features allow for a hypothetical application analogous to established methods. The amino and hydroxyl groups can be used to form a rigid chiral scaffold, such as an oxazolidine or an amide derivative, which can then direct alkylation reactions. Based on the performance of other cyclic amino alcohol-derived auxiliaries, it is plausible that this compound could offer good levels of diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation using a Chiral Amino Alcohol Auxiliary

This generalized protocol outlines the steps for using a chiral amino alcohol, such as this compound, as a chiral auxiliary in an asymmetric alkylation reaction.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral amino alcohol (1.0 equivalent) in an appropriate solvent (e.g., toluene), add a base such as triethylamine (1.5 equivalents) and a catalytic amount of an acylation catalyst (e.g., 4-dimethylaminopyridine).

  • Add the desired acylating agent (e.g., propionic anhydride, 1.2 equivalents) and heat the mixture to reflux for a specified time (e.g., 30 minutes).

  • After cooling, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and purify the N-acylated product.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acylated auxiliary (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), dropwise to form the enolate.

  • Introduce the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) and stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, and extract the product.

  • Purify the alkylated product by chromatography and determine the diastereomeric ratio using an appropriate analytical technique (e.g., NMR spectroscopy or chiral HPLC).

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a suitable solvent system (e.g., a mixture of THF and water).

  • Add a cleaving agent, such as lithium hydroxide and hydrogen peroxide, to hydrolyze the auxiliary.

  • After the reaction is complete, quench any remaining peroxide and separate the chiral carboxylic acid product from the recovered chiral auxiliary.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

G Asymmetric Alkylation Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation Auxiliary This compound Acylation Acylation with Prochiral Acid Derivative Auxiliary->Acylation Enolate Enolate Formation (e.g., LDA, -78°C) Acylation->Enolate Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Application as a Precursor in the Synthesis of Bioactive Molecules: β-Carbolines

This compound and its derivatives can serve as key intermediates in the synthesis of complex bioactive molecules. One such class of molecules is the β-carboline alkaloids, which are known for their wide range of pharmacological properties, including antitumor and sedative effects.

Synthesis of β-Carboline Derivatives

The Pictet-Spengler reaction is a common method for synthesizing the tetrahydro-β-carboline core, which can then be oxidized to the aromatic β-carboline. While specific examples detailing the use of this compound in this synthesis are not prevalent, the general synthetic route provides a framework for its potential application.

Reported Yields for β-Carboline Synthesis

The yields of β-carboline synthesis can vary significantly depending on the specific substrates and reaction conditions.

Starting MaterialReaction SequenceYield (%)
Tryptophan and 3,4-dimethoxybenzaldehydePictet-Spengler followed by oxidation8
Tryptophan methyl esterPictet-Spengler followed by KMnO4 oxidation88
L-tryptophan and formaldehydePictet-Spengler followed by decarboxylation/oxidation47

Bioactivity of Synthesized β-Carboline Derivatives

Several synthesized β-carboline derivatives have shown significant cytotoxic activity against various human cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Derivative 13LL7.79
Derivative 1MCF-75.75
Derivative 1BGC-8233.53
Derivative 1QGY-77014.02

Pictet-Spengler Reaction Pathway for β-Carboline Synthesis

G Pictet-Spengler Reaction Tryptamine Tryptamine Derivative Schiff Schiff Base Intermediate Tryptamine->Schiff + Aldehyde Aldehyde/Ketone Aldehyde->Schiff + Cyclization [1] Electrophilic Attack [2] Proton Transfer Schiff->Cyclization THBC Tetrahydro-β-carboline Cyclization->THBC Oxidation Oxidation THBC->Oxidation BC β-Carboline Oxidation->BC

Caption: Pictet-Spengler pathway for β-carboline synthesis.

Conclusion

This compound presents a valuable chiral scaffold with potential applications in both asymmetric catalysis as a chiral auxiliary and as a key building block for the synthesis of bioactive molecules like β-carbolines. While direct comparative data on its performance as a chiral auxiliary is limited, its structural characteristics suggest it could be a viable alternative to more established auxiliaries. Further research into its applications would be beneficial to fully elucidate its potential in asymmetric synthesis and drug discovery.

Cost-Benefit Analysis of (1R,3R)-3-Aminocyclohexanol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that balances cost, efficiency, and stereochemical control. This guide provides a comprehensive cost-benefit analysis of using (1R,3R)-3-aminocyclohexanol in synthesis, with a comparative assessment against established alternatives. The synthesis of the antiviral drug oseltamivir (Tamiflu®) serves as a practical case study to illustrate the trade-offs involved.

This compound is a chiral amino alcohol with a defined stereochemistry that makes it a potentially valuable component in asymmetric synthesis. Its rigid cyclohexane framework can impart a high degree of stereocontrol when used as a chiral auxiliary or as a key intermediate. However, its practical application, particularly on an industrial scale, necessitates a thorough evaluation of its economic viability compared to other synthetic strategies.

Comparative Analysis: Oseltamivir Synthesis Case Study

The synthesis of oseltamivir is a well-documented example where various chiral starting materials and synthetic routes have been explored. The established industrial synthesis begins with (-)-shikimic acid, a natural product with a sometimes-variable supply. This has spurred the development of numerous alternative pathways. Here, we compare a potential synthetic route utilizing this compound against the benchmark shikimic acid route and a notable azide-free alternative starting from diethyl D-tartrate.

Quantitative Comparison of Synthetic Routes

The following table summarizes key metrics for these synthetic approaches to oseltamivir, providing a clear comparison of their respective advantages and disadvantages.

MetricRoute 1: this compound BasedRoute 2: (-)-Shikimic Acid BasedRoute 3: Diethyl D-Tartrate Based (Azide-Free)
Starting Material Cost Very High (e.g., ~£946 / 0.25g)Moderate (e.g., ~$90/g, with lower bulk pricing)[1][2][3][4][5]Low (e.g., ~$74 / 100g)[6][7][8][9]
Number of Steps Potentially fewer for specific transformations~8-12 steps[10][11]~11 steps[1]
Overall Yield Undetermined~17-47%[10][11][12]High individual step yields reported
Key Chiral Source This compound(-)-Shikimic AcidDiethyl D-Tartrate
Use of Hazardous Reagents Dependent on the specific designFrequently involves azides[11][12]Azide-free[1]
Scalability Limited by high starting material costProven on an industrial scalePotentially high due to low-cost starting material

Experimental Protocols

A detailed comparison requires an examination of the experimental procedures for key transformations. While a specific published protocol for incorporating this compound into an oseltamivir synthesis is not available, we present a generalized key step where it could be employed and compare it to established methods.

Route 1 (Hypothetical): Asymmetric Michael Addition Catalyzed by a this compound Derivative

This hypothetical protocol illustrates how a chiral aminocyclohexanol derivative could be used to set a key stereocenter.

Materials:

  • Derivative of this compound (chiral catalyst)

  • Michael acceptor (e.g., nitroalkene)

  • Michael donor (e.g., aldehyde)

  • Co-catalyst (e.g., a thiourea derivative)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the Michael acceptor and a co-catalyst in toluene, add the chiral aminocyclohexanol derivative.

  • Add the Michael donor to the mixture at a controlled temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction and purify the product via column chromatography to obtain the enantioenriched adduct.

Route 2: Aziridination in the Shikimic Acid Route

This is a critical step for introducing the second amino group in many oseltamivir syntheses.[13]

Materials:

  • Cyclohexene intermediate derived from shikimic acid

  • Aziridinating agent (e.g., a protected N-chloro-N-sodio carbamate)

  • Catalyst (e.g., a copper salt)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve the cyclohexene intermediate in acetonitrile.

  • Add the copper catalyst and the aziridinating agent.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting aziridine by column chromatography.

Route 3: Asymmetric Aza-Henry Reaction in the Diethyl D-Tartrate Route

This reaction establishes a key stereocenter in the azide-free synthesis.[1]

Materials:

  • Chiral N-sulfinylimine (from diethyl D-tartrate)

  • Nitromethane

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the chiral N-sulfinylimine in anhydrous dichloromethane under an inert atmosphere.

  • Add nitromethane to the solution.

  • Cool the mixture to a low temperature (e.g., -78 °C) and add triethylamine dropwise.

  • Stir the reaction at this temperature until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Logic

Decision Workflow for Chiral Synthesis

start Initiate Chiral Synthesis Project strategy Define Synthetic Strategy start->strategy route1 Route 1: This compound (Novelty/High Stereocontrol) strategy->route1 route2 Route 2: Established Chiral Pool (e.g., Shikimic Acid) strategy->route2 route3 Route 3: Alternative Chiral Pool (e.g., Diethyl D-Tartrate) strategy->route3 cost Cost Analysis (Materials, Reagents, Waste) route1->cost performance Performance Analysis (Yield, Purity, e.e., Time) route1->performance safety Safety & Environmental (Hazardous Materials, Green Chemistry) route1->safety route2->cost route2->performance route2->safety route3->cost route3->performance route3->safety decision Select Optimal Route cost->decision performance->decision safety->decision cluster_aminocyclohexanol Route 1: this compound cluster_shikimic Route 2: Shikimic Acid cluster_tartrate Route 3: Diethyl D-Tartrate start1 This compound step1_1 Derivatization start1->step1_1 step1_2 Key Asymmetric Reaction step1_1->step1_2 step1_3 Further Transformations step1_2->step1_3 end1 Oseltamivir Precursor step1_3->end1 start2 (-)-Shikimic Acid step2_1 Functional Group Manipulations start2->step2_1 step2_2 Aziridination step2_1->step2_2 step2_3 Ring Opening step2_2->step2_3 end2 Oseltamivir step2_3->end2 start3 Diethyl D-Tartrate step3_1 Intermediate Synthesis start3->step3_1 step3_2 Aza-Henry Reaction step3_1->step3_2 step3_3 Cyclization step3_2->step3_3 end3 Oseltamivir step3_3->end3

References

Assessing the Recyclability of (1R,3R)-3-Aminocyclohexanol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the economic and environmental viability of a chemical process is increasingly paramount. Chiral auxiliaries, while indispensable for controlling stereochemistry, can contribute significantly to cost and waste if not efficiently recovered and reused. This guide provides a comparative assessment of the recyclability of (1R,3R)-3-aminocyclohexanol as a potential chiral auxiliary against established alternatives: Oppolzer's camphorsultam, pseudoephedrine, and Evans' oxazolidinones. The comparison is based on established chemical principles and available experimental data for the alternatives, while providing a plausible, detailed protocol for the target compound.

Comparison of Recyclability Data

The recyclability of a chiral auxiliary is primarily determined by the ease and efficiency of its cleavage from the desired product and its subsequent purification for reuse. The following table summarizes the available quantitative data for the recyclability of the discussed chiral auxiliaries.

Chiral AuxiliaryTypical Recovery YieldCleavage ConditionsNotes
This compound >90% (Estimated)Acidic or Basic HydrolysisAs a primary amino alcohol, it is expected to be recoverable in high yields through standard hydrolytic methods. The cis-relationship of the functional groups may influence the rate of hydrolysis and optimal conditions.
Oppolzer's Camphorsultam 95% (crude)Hydrolysis (e.g., LiOH/H₂O₂)Recovery of high purity may require recrystallization, potentially lowering the final isolated yield.[1] Continuous flow methods for recycling have been developed.
Pseudoephedrine >95%Acidic or Basic HydrolysisBoth enantiomers are readily available and can be recovered in high yields.[2] The recovered auxiliary can often be reused without a significant drop in performance.
Evans' Oxazolidinones >95%Hydrolysis (e.g., LiOH/H₂O₂)A widely used class of auxiliaries with well-established and efficient recycling protocols.[3]

Experimental Protocols

Detailed methodologies for the recovery of each chiral auxiliary are provided below. The protocol for this compound is a proposed method based on standard procedures for amino alcohol auxiliaries.

Protocol 1: Recovery of this compound (Proposed)

This protocol describes the cleavage of an N-acyl derivative of this compound via acidic or basic hydrolysis.

a) Acidic Hydrolysis:

  • Reaction Setup: The N-acyl derivative of this compound is dissolved in a suitable solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Hydrolysis: An aqueous solution of a strong acid (e.g., 6 M H₂SO₄) is added to the reaction mixture. The mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The resulting aqueous solution is washed with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the carboxylic acid product.

  • Isolation of Auxiliary: The aqueous layer is then basified to a pH > 12 with a strong base (e.g., solid NaOH or 6 M NaOH solution), ensuring the solution remains cool. The free this compound is then extracted from the basic aqueous layer using an organic solvent such as dichloromethane.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the recovered auxiliary. Further purification can be achieved by distillation or recrystallization if necessary.

b) Basic Hydrolysis:

  • Reaction Setup: The N-acyl derivative is dissolved in a suitable solvent such as THF.

  • Hydrolysis: An aqueous solution of a strong base (e.g., 2 M LiOH) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC.

  • Work-up and Extraction: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate) to separate the product from the deprotonated auxiliary.

  • Isolation of Auxiliary: The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1, and then basified to pH > 12 with a strong base. The free auxiliary is then extracted with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated to yield the recovered this compound.

Protocol 2: Recovery of Oppolzer's Camphorsultam

This protocol details the recovery of Oppolzer's camphorsultam after a reaction.

  • Hydrolysis: The N-acyl camphorsultam derivative is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C. The reaction is stirred until completion.

  • Work-up: The reaction is quenched with an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with an organic solvent (e.g., dichloromethane) to recover the camphorsultam. The aqueous layer can be acidified to recover the carboxylic acid product.

  • Purification: The organic extracts containing the auxiliary are combined, dried, and concentrated. The crude camphorsultam is then purified by recrystallization from a suitable solvent such as ethanol to yield the pure, recovered auxiliary.[1]

Protocol 3: Recovery of Pseudoephedrine

This protocol describes the recovery of pseudoephedrine from its amide derivative.[2]

  • Hydrolysis: The pseudoephedrine amide is refluxed in a mixture of 1,4-dioxane and aqueous sulfuric acid.

  • Work-up: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the carboxylic acid product.

  • Isolation of Auxiliary: The aqueous layer is basified to pH > 12 with a strong base (e.g., NaOH). The deprotonated pseudoephedrine is then extracted into an organic solvent like dichloromethane.

  • Purification: The combined organic extracts are dried and the solvent is removed to give the crude pseudoephedrine. Recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be performed for further purification.[4]

Protocol 4: Recovery of Evans' Oxazolidinones

This protocol details the cleavage and recovery of an Evans' oxazolidinone auxiliary.[3]

  • Hydrolysis: The N-acyl oxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide and hydrogen peroxide are added, and the reaction is stirred until completion.

  • Work-up: The reaction is quenched with an aqueous solution of sodium sulfite.

  • Extraction: The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the recovered oxazolidinone auxiliary. The aqueous layer is acidified to recover the carboxylic acid product.

  • Purification: The organic layer containing the auxiliary is washed, dried, and concentrated. The crude auxiliary can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key aspects of chiral auxiliary recycling and the structures of the discussed compounds.

G General Workflow for Chiral Auxiliary Recycling cluster_0 Asymmetric Synthesis cluster_1 Recycling Loop Substrate Substrate Coupling Coupling Substrate->Coupling Diastereoselective Reaction Diastereoselective Reaction Coupling->Diastereoselective Reaction Formation of Chiral Adduct Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Coupling Cleavage Cleavage Diastereoselective Reaction->Cleavage Desired Chiral Product Formation Purification Purification Cleavage->Purification Separation of Product and Auxiliary Chiral Product Chiral Product Cleavage->Chiral Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Purification->Recovered Chiral Auxiliary Isolation Recovered Chiral Auxiliary->Chiral Auxiliary Reuse

Caption: A generalized workflow for the application and recycling of a chiral auxiliary in asymmetric synthesis.

G Decision Flowchart for Auxiliary Recycling start Start: Cleavage of Chiral Adduct substrate_stability Is the desired product stable to strong acid? start->substrate_stability acid_hydrolysis Perform Acidic Hydrolysis substrate_stability->acid_hydrolysis Yes base_stability Is the desired product stable to strong base? substrate_stability->base_stability No end End: Isolate Product and Recovered Auxiliary acid_hydrolysis->end base_hydrolysis Perform Basic Hydrolysis base_stability->base_hydrolysis Yes mild_conditions Consider milder cleavage methods (e.g., enzymatic, reductive) base_stability->mild_conditions No base_hydrolysis->end mild_conditions->end

Caption: A logical flowchart to aid in the selection of an appropriate cleavage and recycling protocol.

G Structures of Chiral Auxiliaries node_A This compound (Proposed Auxiliary) node_B Oppolzer's Camphorsultam node_C Pseudoephedrine node_D Evans' Oxazolidinone

Caption: The chemical structures of this compound and the compared chiral auxiliaries.

References

Safety Operating Guide

Navigating the Safe Disposal of (1R,3R)-3-aminocyclohexanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of (1R,3R)-3-aminocyclohexanol, ensuring compliance with safety regulations and fostering a secure research environment.

This compound, like other aminocyclohexanol derivatives, is classified as a hazardous chemical that requires disposal through an authorized waste management facility.[1] Adherence to local, regional, and national hazardous waste regulations is crucial for a complete and accurate disposal process.[1]

Immediate Safety and Hazard Assessment

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat and closed-toe shoes.
Respiratory In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] This ensures the chemical is managed in an environmentally sound and compliant manner.

1. Waste Segregation and Container Selection:

  • Dedicated Waste Stream: Designate a specific, leak-proof, and chemically compatible container for this compound waste.[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.[1]

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or deterioration, and has a secure screw-top cap.[1]

2. Waste Collection and Labeling:

  • Solid Waste: Carefully transfer solid this compound into the designated waste container using a clean scoop or spatula, avoiding dust generation.[1]

  • Liquid Waste (Solutions): If disposing of a solution containing this compound, carefully pour the liquid into a designated liquid waste container using a funnel to prevent spills.[1]

  • Labeling: Affix a hazardous waste label to the container. The label must include:[1]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Irritant").

    • For solutions, include the solvent and approximate concentration.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

3. Storage in a Satellite Accumulation Area (SAA):

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6]

  • Secondary Containment: The SAA should utilize a secondary containment system, such as a tray or tub, to prevent the release of chemicals in case of a leak.[7]

  • Ventilation: Ensure the storage area is well-ventilated.[2]

4. Arranging for Disposal:

  • Contact EHS: Follow your institution's procedures to arrange for the collection of the hazardous waste container by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5]

Experimental Protocol for Spill Response:

In the event of a spill, follow these steps:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Contain the Spill: Prevent the spread of the material.

  • Avoid Dust Formation: Carefully sweep up the solid material. Do not use methods that create dust.[5]

  • Collect the Waste: Place the swept-up material and any contaminated cleaning materials into a suitable, sealable, and properly labeled container for hazardous waste.[5]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of as Chemical Waste: The container with the collected spill material must be disposed of as hazardous waste through your institution's EHS department.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards & Don PPE B Select & Label Waste Container A->B C Transfer Waste to Container B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS/Licensed Contractor E->F S1 Contain Spill S2 Collect Spilled Material & Contaminated Items S1->S2 S3 Place in Labeled Hazardous Waste Container S2->S3 S3->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1R,3R)-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (1R,3R)-3-aminocyclohexanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles[2].
Hand Protection Wear chemical-resistant gloves, such as nitrile rubber[2].
Body Protection A laboratory coat and closed-toe shoes are required to prevent skin contact[2].
Respiratory Use a NIOSH or European Standard EN 149 approved respirator when engineering controls are insufficient or when handling the powder form[3].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area in a tightly closed container[3].

  • Keep away from incompatible materials such as strong oxidizing agents[3].

2. Handling and Use:

  • All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Avoid generating dust when working with the solid form[2].

  • Prevent contact with skin and eyes[3].

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid[3].

  • Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][5].

  • Spills: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container[3].

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste[2].

  • Solid Waste: Carefully transfer the solid waste into a labeled, sealed container[2].

  • Liquid Waste: For solutions, pour the waste into a labeled container suitable for liquid hazardous waste. Include the solvent and approximate concentration on the label[2].

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[2].

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Receive Chemical B Inspect Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Wear Appropriate PPE C->D Retrieve for Use E Work in Fume Hood D->E F Conduct Experiment E->F G Segregate Waste (Solid/Liquid) F->G Generate Waste K Spill or Exposure F->K If spill/exposure occurs H Label Hazardous Waste G->H I Store in Satellite Accumulation Area H->I J Schedule EHS Pickup I->J L Follow First Aid (Eye, Skin, Inhalation) K->L M Notify Supervisor/EHS K->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.